molecular formula C6H2BrCl2NO2 B1282394 1-Bromo-4,5-dichloro-2-nitrobenzene CAS No. 93361-94-5

1-Bromo-4,5-dichloro-2-nitrobenzene

Cat. No.: B1282394
CAS No.: 93361-94-5
M. Wt: 270.89 g/mol
InChI Key: NDJFXRVGCQJCSF-UHFFFAOYSA-N
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Description

1-Bromo-4,5-dichloro-2-nitrobenzene is a useful research compound. Its molecular formula is C6H2BrCl2NO2 and its molecular weight is 270.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4,5-dichloro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJFXRVGCQJCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80524310
Record name 1-Bromo-4,5-dichloro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80524310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93361-94-5
Record name 1-Bromo-4,5-dichloro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80524310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4,5-dichloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Bromo-4,5-dichloro-2-nitrobenzene, including its chemical identity, physicochemical properties, a representative synthetic protocol, and safety and handling information. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Chemical Identity and Descriptors

This compound is a halogenated nitroaromatic compound.[1] Its unique substitution pattern makes it a valuable building block in organic synthesis. The primary identifiers and molecular descriptors are summarized in the table below.

IdentifierValue
CAS Number 93361-94-5[1][2][3]
IUPAC Name This compound[3]
Synonyms 2-Bromo-4,5-dichloronitrobenzene, Benzene, 1-bromo-4,5-dichloro-2-nitro-[1]
Molecular Formula C₆H₂BrCl₂NO₂[1][2][3][4]
InChI InChI=1S/C6H2BrCl2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H[1][3]
InChIKey NDJFXRVGCQJCSF-UHFFFAOYSA-N[1][3]
SMILES C1=C(C(=CC(=C1Cl)Cl)Br)--INVALID-LINK--[O-][4]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in reactions, and purification. The available data are presented below.

PropertyValue
Molecular Weight 270.90 g/mol [2][4]
Appearance Solid[1]
Boiling Point 274.2 °C[4]
Flash Point 58 °C[4]
Purity Available with 97% or >98.0% (GC) purity.[1][5]

Synthesis and Experimental Protocol

General Experimental Protocol for Nitration:

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid. This exothermic reaction generates the nitronium ion.[6]

  • Reaction: Slowly add 1-bromo-3,4-dichlorobenzene to the cooled nitrating mixture while maintaining a low temperature to control the reaction rate and prevent over-nitration.

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, the mixture is poured over ice water to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with water to remove residual acids, and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.[6]

G Workflow for the Synthesis of this compound cluster_synthesis Synthesis Steps A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) B Slowly Add 1-bromo-3,4-dichlorobenzene A->B Exothermic C Monitor Reaction (TLC/GC) B->C D Quench with Ice Water C->D Upon Completion E Filter Crude Product D->E F Recrystallize from Ethanol E->F G Isolate Pure Product F->G

Caption: A generalized workflow for the synthesis of this compound.

Applications and Biological Relevance

This compound serves as a specialty chemical and an organic building block, particularly in the synthesis of more complex molecules.[1] It is noted for its application in proteomics research.[2] While specific signaling pathways involving this compound are not detailed in the available literature, its role as an intermediate in drug synthesis suggests its importance in the pharmaceutical industry.[8]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The following table summarizes the key safety information. It is important to consult the full Safety Data Sheet (SDS) before use.

Hazard CategoryDescription
Acute Toxicity (Oral) Harmful if swallowed.[9]
Skin Corrosion/Irritation Causes skin irritation.[9][10]
Eye Damage/Irritation Causes serious eye irritation.[9][10]
Respiratory Irritation May cause respiratory tract irritation.[9][10][11]

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Use in a well-ventilated area or under a laboratory fume hood.[9]

  • Personal Protection: Wear appropriate protective gloves, safety glasses, and clothing.[10][12] A dust mask (type N95 or equivalent) should be used if dust is generated.[13]

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Do not eat, drink, or smoke when handling.[9][10]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[12]

G Structure of the Technical Guide cluster_content Guide Sections A This compound B 1. Chemical Identity A->B C 2. Physicochemical Properties A->C D 3. Synthesis A->D E 4. Applications A->E F 5. Safety & Handling A->F

Caption: A diagram illustrating the logical structure of this technical guide.

References

1-Bromo-4,5-dichloro-2-nitrobenzene molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and a plausible synthetic route for 1-Bromo-4,5-dichloro-2-nitrobenzene. The information is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who may utilize this compound as a building block or intermediate in the synthesis of more complex molecules.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. Its chemical structure consists of a benzene ring substituted with one bromo, two chloro, and one nitro group. The positions of these substituents are crucial for its reactivity and are explicitly defined by the IUPAC nomenclature.

The molecular formula for this compound is C₆H₂BrCl₂NO₂[1][2][3]. The arrangement of the atoms can be represented by the Simplified Molecular Input Line Entry System (SMILES) string: C1=C(C(=CC(=C1Cl)Cl)Br)--INVALID-LINK--[O-][2].

Visualization of the Molecular Structure

The following diagram, generated using the DOT language, illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for handling, storage, and designing reaction conditions.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 93361-94-5[1][2][3]
Molecular Formula C₆H₂BrCl₂NO₂[1][2][3]
Molecular Weight 270.90 g/mol [3]
Boiling Point 274.2 °C[2]
Flash Point 58 °C[2]

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned via the nitration of 1,2-dichloro-4-bromobenzene. The directing effects of the substituents on the benzene ring will guide the incoming nitro group to the desired position.

Reaction Scheme:

synthesis_workflow start 1,2-Dichloro-4-bromobenzene product This compound start->product Nitration reagents HNO₃, H₂SO₄ reagents->product

Caption: Proposed synthesis of this compound.

Materials and Reagents:

  • 1,2-Dichloro-4-bromobenzene

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (or other suitable solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. This should be done in a fume hood with appropriate personal protective equipment.

  • Reaction Setup: Dissolve 1,2-dichloro-4-bromobenzene in a suitable solvent like dichloromethane in a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer. Cool the solution in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture to the solution of 1,2-dichloro-4-bromobenzene via the dropping funnel, ensuring the temperature of the reaction mixture is maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer.

  • Purification: Wash the organic layer with water, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Data (Predicted)

While specific spectra for this compound were not found, the expected spectroscopic characteristics can be inferred from the analysis of similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the nitro and halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, with their chemical shifts determined by the attached substituents.

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the C-Br, C-Cl, and C-NO₂ functional groups. Strong asymmetric and symmetric stretching vibrations for the nitro group are anticipated around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (270.90 g/mol ). The isotopic pattern of the molecular ion will be complex and characteristic due to the presence of bromine and chlorine isotopes.

Biological Activity and Safety Considerations

There is limited direct information on the biological activity of this compound. However, related compounds such as dichloronitrobenzenes have been studied for their toxicological profiles. For instance, 1,4-dichloro-2-nitrobenzene has shown potential for genotoxicity in some in vitro studies and may cause moderate acute oral toxicity. It is also listed as "Possibly carcinogenic to humans" (Group 2B) by the IARC.

Given these potential hazards for a structurally related compound, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.

References

physical and chemical properties of 1-Bromo-4,5-dichloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-4,5-dichloro-2-nitrobenzene, a key intermediate in organic synthesis. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis and analysis, and a summary of its reactivity and safety information.

Core Properties and Identifiers

This compound is a halogenated nitroaromatic compound. Its structure, featuring a bromine atom, two chlorine atoms, and a nitro group on a benzene ring, makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other specialty chemicals.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 93361-94-5[1][2]
Molecular Formula C₆H₂BrCl₂NO₂[1]
Molecular Weight 270.90 g/mol [2]
Appearance Faint yellow crystalline solid[3]
Melting Point 58-62 °C[1]
Boiling Point 274.2 ± 35.0 °C (Predicted)[1]
Density 1.916 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in chloroform and ethanol. Sparingly soluble in water.[1][4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis: Electrophilic Nitration of 1-Bromo-3,4-dichlorobenzene

The synthesis of this compound can be achieved through the electrophilic nitration of 1-bromo-3,4-dichlorobenzene. The following is a representative protocol adapted from general procedures for the nitration of halogenated benzenes.

Materials:

  • 1-Bromo-3,4-dichlorobenzene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C to form the nitrating mixture.

  • In a separate flask, dissolve 1-bromo-3,4-dichlorobenzene in a minimal amount of a suitable solvent like dichloromethane.

  • Slowly add the solution of 1-bromo-3,4-dichlorobenzene to the cold nitrating mixture dropwise, ensuring the reaction temperature does not exceed 10-15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Start Start Nitrating_Mixture Prepare Nitrating Mixture (H₂SO₄ + HNO₃ at 0-5°C) Start->Nitrating_Mixture Substrate_Solution Dissolve 1-Bromo-3,4-dichlorobenzene Start->Substrate_Solution Reaction Slowly add substrate to nitrating mixture at 0-10°C Nitrating_Mixture->Reaction Substrate_Solution->Reaction Quenching Pour reaction mixture onto ice Reaction->Quenching Extraction Extract with CH₂Cl₂ Quenching->Extraction Washing Wash with H₂O, NaHCO₃, Brine Extraction->Washing Drying Dry with MgSO₄/Na₂SO₄ Washing->Drying Evaporation Solvent Removal Drying->Evaporation Crude_Product Crude_Product Evaporation->Crude_Product Recrystallization_Start Crude Product Dissolution Dissolve in hot ethanol or chloroform Recrystallization_Start->Dissolution Cooling Slow cooling to room temp, then ice bath Dissolution->Cooling Filtration Vacuum filtration to collect crystals Cooling->Filtration Washing_Crystals Wash with cold solvent Filtration->Washing_Crystals Drying_Crystals Dry under vacuum Washing_Crystals->Drying_Crystals Pure_Product Pure_Product Drying_Crystals->Pure_Product

Caption: Synthesis and Purification Workflow for this compound.

Purification: Recrystallization

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or chloroform.[1]

Procedure:

  • Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol or chloroform) in an Erlenmeyer flask.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Analytical Methods

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is typically recorded on a 300 or 400 MHz spectrometer. The aromatic protons of this compound are expected to appear in the range of 7.0-8.5 ppm.

  • ¹³C NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is typically recorded on a 75 or 100 MHz spectrometer. The aromatic carbons are expected to appear in the range of 120-150 ppm.

2.3.2. Infrared (IR) Spectroscopy

A solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. Characteristic peaks for the nitro group (NO₂) are expected around 1530 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching). C-Br and C-Cl stretching vibrations will appear in the fingerprint region.

2.3.3. Mass Spectrometry (MS)

A sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS). Electron Ionization (EI) is a common ionization technique. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including isotopic peaks for bromine and chlorine.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The presence of multiple reactive sites allows for a range of chemical transformations:

  • Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring, making the chloro and bromo substituents susceptible to displacement by nucleophiles.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, providing a route to substituted anilines, which are important precursors in drug discovery.

  • Cross-Coupling Reactions: The bromo and chloro substituents can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Due to these reactive properties, this compound serves as a valuable starting material for the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries.

Safety and Handling

GHS Classification:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Acute toxicity, Dermal (Category 4), H312: Harmful in contact with skin.[1]

  • Skin irritation (Category 2), H315: Causes skin irritation.[1]

  • Eye irritation (Category 2A), H319: Causes serious eye irritation.[1]

  • Acute toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[1]

  • Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[5]

Precautionary Statements:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

  • Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[4][5]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

Handling and Storage:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention.

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Get medical attention if irritation develops and persists.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen halides.[6]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[6]

References

Technical Guide: Solubility of 1-Bromo-4,5-dichloro-2-nitrobenzene in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-4,5-dichloro-2-nitrobenzene. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining solubility, qualitative solubility predictions based on the compound's structure, and essential safety and handling information.

Compound Profile

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₂BrCl₂NO₂

  • Molecular Weight: 270.89 g/mol

  • Appearance: Expected to be a crystalline solid.

  • Melting Point: 58-62 °C (recrystallized from chloroform and ethanol)[1]

Predicted Solubility

Based on the principles of "like dissolves like," this compound, a halogenated nitroaromatic compound, is expected to exhibit the following general solubility characteristics:

  • Low solubility in polar protic solvents such as water, due to the predominantly non-polar nature of the benzene ring and the halogen substituents.

  • Good solubility in a range of common organic solvents. Similar compounds like 1-bromo-2-nitrobenzene are soluble in acetone, chloroform, and toluene, while 1,4-dichloro-2-nitrobenzene is soluble in acetone, ethyl acetate, and chloroform. 1-bromo-4-chloro-2-nitrobenzene has been reported to be soluble in methanol.

Quantitative Solubility Data

SolventMolarity (mol/L) at 25°CSolubility (g/L) at 25°CObservations
Methanol
Ethanol
Acetone
Dichloromethane
Chloroform
Ethyl Acetate
Toluene
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Hexane
Water

Experimental Protocols for Solubility Determination

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Materials:

  • This compound

  • A selection of common laboratory solvents (see table above)

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Place approximately 20-30 mg of this compound into a small test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by flicking the test tube for 60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: A noticeable amount of the solid dissolves, but some solid remains.

    • Insoluble: The solid does not appear to dissolve.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measure of solubility.

Materials:

  • This compound

  • Selected solvent

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed vials for solvent evaporation

Procedure:

  • Add an excess amount of this compound to a known volume (e.g., 5 mL) of the solvent in a scintillation vial.

  • Seal the vial and place it in a thermostatically controlled environment (e.g., 25°C).

  • Stir the mixture vigorously for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the mixture to stand undisturbed in the controlled environment for at least 2 hours to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed vial.

  • Record the exact volume of the filtered solution.

  • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

  • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculate the solubility in g/L by subtracting the initial vial weight from the final weight and dividing by the volume of the filtered solution.

Safety and Handling

Warning: this compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. The following are general safety precautions for similar compounds:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualizations

Logical Workflow for Solubility Determination

G start Start: Weigh Compound add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate (Stir at Constant Temp.) add_solvent->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter evaporate Evaporate Solvent filter->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility weigh->calculate end End: Quantitative Solubility Data calculate->end

Caption: Workflow for Quantitative Solubility Determination.

Generalized Experimental Workflow for Synthesis

The synthesis of this compound would likely involve the nitration of 1-bromo-3,4-dichlorobenzene. The following diagram illustrates a general workflow for such a reaction.

G start Start: Dissolve Starting Material nitration Nitration Reaction (Add Nitrating Agent) start->nitration quench Quench Reaction (e.g., with Ice Water) nitration->quench extraction Extract with Organic Solvent quench->extraction wash Wash Organic Layer extraction->wash dry Dry Organic Layer (e.g., with Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize end End: Pure Product characterize->end

Caption: Generalized Synthesis Workflow.

References

An In-Depth Technical Guide on the Synthesis and Discovery of 1-Bromo-4,5-dichloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-4,5-dichloro-2-nitrobenzene, a halogenated nitroaromatic compound with potential applications in organic synthesis and drug discovery. While the specific discovery of this compound is not well-documented in publicly available literature, its synthesis can be achieved through established chemical transformations. This guide details a plausible and robust synthetic route, including the preparation of a key precursor, 4,5-dichloro-2-nitroaniline, followed by a Sandmeyer reaction. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its preparation and further investigation by the scientific community.

Introduction

This compound is a substituted aromatic compound whose utility likely lies as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of bromo, chloro, and nitro functionalities on the benzene ring offers multiple reaction sites for further chemical modifications. The electron-withdrawing nature of the nitro group and the halogens significantly influences the reactivity of the aromatic ring, making it a versatile intermediate for nucleophilic aromatic substitution and cross-coupling reactions.

The "discovery" of such a compound is often tied to its first synthesis and characterization, typically driven by the need for specific structural motifs in a larger synthetic endeavor. While a singular discovery event for this compound is not prominent in the scientific literature, its synthesis logically follows from well-established methodologies in organic chemistry.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 93361-94-5[1][2]
Molecular Formula C₆H₂BrCl₂NO₂[1][2][3]
Molecular Weight 270.90 g/mol [1][2][3]
Melting Point 58-62 °C[4]
Boiling Point 274.2 °C (Predicted)[1]
Flash Point 58 °C[1]
Density 1.916 g/cm³ (Predicted)[4]
Appearance Crystalline solid[4]

Proposed Synthetic Pathway

The most plausible synthetic route to this compound involves a two-step process, beginning with the synthesis of the key intermediate, 4,5-dichloro-2-nitroaniline, followed by a Sandmeyer reaction to introduce the bromo group.

Synthesis_Pathway 3,4-Dichloroaniline 3,4-Dichloroaniline Nitration Nitration 3,4-Dichloroaniline->Nitration HNO₃, H₂SO₄ 4,5-Dichloro-2-nitroaniline 4,5-Dichloro-2-nitroaniline Nitration->4,5-Dichloro-2-nitroaniline Diazotization Diazotization 4,5-Dichloro-2-nitroaniline->Diazotization NaNO₂, HBr Arenediazonium Salt Arenediazonium Salt Diazotization->Arenediazonium Salt Sandmeyer Bromination Sandmeyer Bromination Arenediazonium Salt->Sandmeyer Bromination CuBr This compound This compound Sandmeyer Bromination->this compound

Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 4,5-Dichloro-2-nitroaniline

The precursor, 4,5-dichloro-2-nitroaniline, can be synthesized by the nitration of 3,4-dichloroaniline. This reaction must be carefully controlled to favor the formation of the desired isomer.

Precursor_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Work-up and Isolation cluster_3 Purification Dissolve 3,4-dichloroaniline in H₂SO₄ Dissolve 3,4-dichloroaniline in H₂SO₄ Cool to 0-5 °C Cool to 0-5 °C Dissolve 3,4-dichloroaniline in H₂SO₄->Cool to 0-5 °C Slowly add nitrating mixture (HNO₃/H₂SO₄) Slowly add nitrating mixture (HNO₃/H₂SO₄) Cool to 0-5 °C->Slowly add nitrating mixture (HNO₃/H₂SO₄) Maintain low temperature Maintain low temperature Slowly add nitrating mixture (HNO₃/H₂SO₄)->Maintain low temperature Stir for 2-3 hours Stir for 2-3 hours Maintain low temperature->Stir for 2-3 hours Pour onto crushed ice Pour onto crushed ice Stir for 2-3 hours->Pour onto crushed ice Neutralize with base (e.g., NaOH) Neutralize with base (e.g., NaOH) Pour onto crushed ice->Neutralize with base (e.g., NaOH) Filter the precipitate Filter the precipitate Neutralize with base (e.g., NaOH)->Filter the precipitate Wash with water Wash with water Filter the precipitate->Wash with water Recrystallize from ethanol Recrystallize from ethanol Wash with water->Recrystallize from ethanol Dry the product Dry the product Recrystallize from ethanol->Dry the product

Caption: Experimental workflow for the synthesis of 4,5-dichloro-2-nitroaniline.

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dichloroaniline (1 equiv.) in concentrated sulfuric acid at room temperature.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid dropwise to the aniline solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a concentrated aqueous solution of sodium hydroxide until basic.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from ethanol to yield 4,5-dichloro-2-nitroaniline.

Table 2: Quantitative Data for the Synthesis of 4,5-Dichloro-2-nitroaniline

ParameterValue
Typical Yield 70-80%
Melting Point 177-179 °C
Appearance Yellow to orange solid
Step 2: Sandmeyer Bromination of 4,5-Dichloro-2-nitroaniline

The Sandmeyer reaction is a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. In this step, 4,5-dichloro-2-nitroaniline is converted to this compound.

Sandmeyer_Reaction_Workflow cluster_0 Diazotization cluster_1 Sandmeyer Reaction cluster_2 Work-up and Isolation cluster_3 Purification Suspend 4,5-dichloro-2-nitroaniline in HBr Suspend 4,5-dichloro-2-nitroaniline in HBr Cool to 0-5 °C Cool to 0-5 °C Suspend 4,5-dichloro-2-nitroaniline in HBr->Cool to 0-5 °C Add NaNO₂ solution dropwise Add NaNO₂ solution dropwise Cool to 0-5 °C->Add NaNO₂ solution dropwise Stir for 30 minutes Stir for 30 minutes Add NaNO₂ solution dropwise->Stir for 30 minutes Prepare a solution of CuBr in HBr Prepare a solution of CuBr in HBr Stir for 30 minutes->Prepare a solution of CuBr in HBr Slowly add the diazonium salt solution Slowly add the diazonium salt solution Prepare a solution of CuBr in HBr->Slowly add the diazonium salt solution Warm to room temperature and then heat to 50-60 °C Warm to room temperature and then heat to 50-60 °C Slowly add the diazonium salt solution->Warm to room temperature and then heat to 50-60 °C Monitor for nitrogen evolution Monitor for nitrogen evolution Warm to room temperature and then heat to 50-60 °C->Monitor for nitrogen evolution Cool the reaction mixture Cool the reaction mixture Monitor for nitrogen evolution->Cool the reaction mixture Extract with an organic solvent (e.g., dichloromethane) Extract with an organic solvent (e.g., dichloromethane) Cool the reaction mixture->Extract with an organic solvent (e.g., dichloromethane) Wash the organic layer with water and brine Wash the organic layer with water and brine Extract with an organic solvent (e.g., dichloromethane)->Wash the organic layer with water and brine Dry over anhydrous Na₂SO₄ Dry over anhydrous Na₂SO₄ Wash the organic layer with water and brine->Dry over anhydrous Na₂SO₄ Remove solvent under reduced pressure Remove solvent under reduced pressure Dry over anhydrous Na₂SO₄->Remove solvent under reduced pressure Purify by column chromatography or recrystallization Purify by column chromatography or recrystallization Remove solvent under reduced pressure->Purify by column chromatography or recrystallization

Caption: Experimental workflow for the Sandmeyer bromination.

Experimental Protocol:

  • Suspend 4,5-dichloro-2-nitroaniline (1 equiv.) in an aqueous solution of hydrobromic acid (48%).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve copper(I) bromide (1.2 equiv.) in aqueous hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Table 3: Predicted Quantitative Data for the Sandmeyer Bromination

ParameterPredicted Value
Expected Yield 60-75%
Melting Point 58-62 °C[4]
Appearance Crystalline solid

Spectroscopic Characterization (Predicted)

Table 4: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz)δ 8.1-8.3 (s, 1H), 7.8-8.0 (s, 1H)
¹³C NMR (CDCl₃, 100 MHz)δ 148-150 (C-NO₂), 138-140 (C-Cl), 135-137 (C-Cl), 130-132 (C-H), 125-127 (C-H), 118-120 (C-Br)
IR (KBr, cm⁻¹) ~3100 (Ar C-H), ~1530, ~1350 (NO₂ stretch), ~850 (C-Cl stretch), ~650 (C-Br stretch)
MS (EI, m/z) 271/273/275 (M⁺), fragments corresponding to loss of NO₂, Br, and Cl

Safety and Handling

This compound is expected to be a hazardous substance. Nitroaromatic compounds are often toxic and can be skin and eye irritants. Halogenated organic compounds should be handled with care as they can be harmful if inhaled, ingested, or absorbed through the skin. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This technical guide outlines a feasible and detailed synthetic route for the preparation of this compound. The two-step synthesis, involving the nitration of 3,4-dichloroaniline followed by a Sandmeyer bromination of the resulting 4,5-dichloro-2-nitroaniline, utilizes well-established and reliable chemical reactions. The provided experimental protocols, quantitative data, and workflow diagrams are intended to serve as a valuable resource for researchers in organic synthesis and drug development who may wish to utilize this compound as a versatile chemical intermediate. Further research is warranted to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to 1-Bromo-4,5-dichloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-4,5-dichloro-2-nitrobenzene, a halogenated nitroaromatic compound with applications as an intermediate in organic synthesis. The document details its chemical and physical properties, a plausible synthetic route, its expected reactivity, and a discussion of the potential biological activities of related compounds.

Core Chemical Information

This compound is a substituted benzene derivative with the chemical formula C₆H₂BrCl₂NO₂. Its structure features a bromine atom, two chlorine atoms, and a nitro group attached to the benzene ring. This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₆H₂BrCl₂NO₂[1][2][3]
Molecular Weight 270.90 g/mol [1][3]
CAS Number 93361-94-5[1][2][3]
Appearance Solid (predicted)-
Boiling Point 274.2 °C[1]
Flash Point 58 °C[1]
IUPAC Name This compound[2]
SMILES C1=C(C(=CC(=C1Cl)Cl)Br)--INVALID-LINK--[O-][1]
InChI InChI=1S/C6H2BrCl2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H[2]

Table 1: Physical and Chemical Properties of this compound

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the nitration of halogenated aromatic compounds. The proposed synthesis involves the electrophilic nitration of 3,4-dichlorobromobenzene.

Plausible Experimental Protocol: Nitration of 3,4-Dichlorobromobenzene

This protocol is adapted from the synthesis of structurally similar compounds and represents a likely method for the preparation of this compound.[4]

Materials and Reagents:

  • 3,4-Dichlorobromobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or other suitable solvent)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice-water bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a stirred solution of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.

  • Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 3,4-dichlorobromobenzene in a minimal amount of dichloromethane. Cool the solution to 0-5 °C using an ice-water bath.

  • Nitration: Slowly add the prepared nitrating mixture to the solution of 3,4-dichlorobromobenzene through the dropping funnel over a period of 30-60 minutes. Carefully monitor the temperature and maintain it between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring. Separate the organic layer.

  • Extraction and Neutralization: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash them sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield the pure this compound.

G reagents Concentrated HNO₃ Concentrated H₂SO₄ intermediate Reaction Mixture (0-5 °C) reagents->intermediate start 3,4-Dichlorobromobenzene start->intermediate Addition of nitrating mixture workup Work-up and Purification intermediate->workup Reaction completion product This compound workup->product

Caption: Plausible synthetic workflow for this compound.

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the electron-withdrawing nature of the nitro group. This group strongly deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The nitro group, being in the ortho position to the bromine atom and meta to the chlorine atoms, will have a significant influence on the regioselectivity of nucleophilic attack. The positions ortho and para to the nitro group are highly activated towards nucleophilic attack. Therefore, the bromine atom is the most likely leaving group in an SNAr reaction. The chlorine atoms are less likely to be substituted due to their meta relationship to the strongly deactivating nitro group.[5][6]

Common nucleophiles that could react with this compound include alkoxides, amines, and thiols, leading to the formation of a variety of substituted dichloronitrobenzene derivatives.

G reactant This compound product 1-Nu-4,5-dichloro-2-nitrobenzene reactant->product SNAr Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group Br⁻ product->leaving_group expels

Caption: General scheme for nucleophilic aromatic substitution.

This reactivity makes this compound a useful intermediate in the synthesis of pharmaceuticals and agrochemicals, where the introduction of various functional groups onto an aromatic core is a common strategy. For instance, related halogenated nitroaromatic compounds are used as key intermediates in the synthesis of targeted cancer therapies.[7]

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity of this compound. However, the general classes of compounds to which it belongs—halogenated aromatic compounds and nitroaromatic compounds—are known to exhibit a wide range of biological activities.

  • Halogenated Compounds: Many naturally occurring and synthetic halogenated organic compounds exhibit significant biological effects, including antimicrobial, antifungal, and anticancer activities.[8][9][10] The presence of halogens can influence the lipophilicity and metabolic stability of a molecule, often enhancing its biological activity.[9]

  • Nitroaromatic Compounds: The nitro group is a well-known pharmacophore and is present in numerous drugs with diverse therapeutic applications, including antibacterial, antiprotozoal, and anticancer agents.[11] The biological activity of nitro compounds is often attributed to their reduction to reactive nitroso and hydroxylamine intermediates, which can interact with cellular macromolecules like DNA and proteins.[11]

Given these general trends, it is plausible that this compound or its derivatives could possess some form of biological activity. However, dedicated studies would be required to investigate this.

Safety Information

This compound should be handled with care in a laboratory setting. Based on data for structurally similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[12][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a halogenated nitroaromatic compound with potential as a versatile intermediate in organic synthesis. While detailed experimental data for this specific molecule is scarce, its synthesis and reactivity can be reasonably predicted based on the established chemistry of related compounds. Its utility likely lies in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries, leveraging the reactivity imparted by its unique combination of functional groups. Further research is needed to fully characterize its physical, chemical, and biological properties.

References

An In-depth Technical Guide on the Electronic and Steric Effects in 1-Bromo-4,5-dichloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic and steric effects inherent in the molecule 1-Bromo-4,5-dichloro-2-nitrobenzene. The interplay of its constituent functional groups dictates its reactivity and potential applications, particularly as an intermediate in the synthesis of complex organic molecules relevant to the pharmaceutical and agrochemical industries. This document outlines the theoretical framework governing these effects, supported by available physicochemical data and a proposed experimental protocol for its synthesis.

Core Concepts: Electronic and Steric Influence

The reactivity and chemical behavior of this compound are primarily governed by the electronic and steric properties of its substituents on the benzene ring. The nitro group (-NO₂), the bromine atom (-Br), and the two chlorine atoms (-Cl) collectively influence the electron density distribution and the steric accessibility of the aromatic ring.

Electronic Effects:

The substituents on the benzene ring exert their electronic influence through two primary mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (-I): All four substituents (nitro, bromo, and chloro) are more electronegative than carbon and therefore exhibit an electron-withdrawing inductive effect. This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the aromatic ring and rendering it more electron-deficient. The strength of the inductive effect generally follows the order: -NO₂ > -Cl > -Br.

  • Resonance Effect (-M/-R): The nitro group possesses a strong electron-withdrawing resonance effect, delocalizing the π-electrons of the benzene ring onto the nitro group. This deactivation of the ring is particularly pronounced at the ortho and para positions relative to the nitro group. Halogens (Cl and Br) exhibit a dual role; while they are inductively withdrawing, they possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M/+R effect). However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.

The cumulative effect of these electron-withdrawing groups makes the benzene ring in this compound significantly electron-poor. This has profound implications for its reactivity, particularly in nucleophilic aromatic substitution reactions, where the electron-deficient ring is more susceptible to attack by nucleophiles.

Steric Effects:

Steric hindrance arises from the physical bulk of the substituents, which can impede the approach of reactants to a particular site on the molecule. In this compound, the presence of five substituents on the benzene ring creates a crowded environment. The bromine atom and the nitro group are ortho to each other, and the two chlorine atoms are adjacent, leading to potential steric repulsion. This steric crowding can influence the regioselectivity of reactions, favoring attack at less hindered positions. For instance, in reactions where a substituent is to be replaced, the steric environment around the potential leaving groups will play a crucial role in determining the reaction's feasibility and outcome.

Physicochemical and Computed Data

PropertyValueSource
Molecular Formula C₆H₂BrCl₂NO₂PubChem[1]
Molecular Weight 270.89 g/mol PubChem[1]
CAS Number 93361-94-5PubChem[1]
Appearance Crystalline solidChemicalBook
Melting Point 58-62 °C (predicted)ChemicalBook
Boiling Point 274.2 °C (predicted)Biosynth[2]
Density 1.916 g/cm³ (predicted)ChemicalBook
Flash Point 58 °CBiosynth[2]
XlogP (Computed) 3.5PubChem[1]

Proposed Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be approached through the nitration of a suitable precursor, such as 1-bromo-3,4-dichlorobenzene. The following is a generalized experimental protocol based on standard nitration procedures for halogenated benzenes.

Materials and Reagents:

  • 1-Bromo-3,4-dichlorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.

  • Nitration Reaction: Dissolve 1-bromo-3,4-dichlorobenzene in a suitable solvent like dichloromethane in a separate flask, also cooled in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material with vigorous stirring. The temperature of the reaction mixture should be maintained between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The organic layer should be separated. The aqueous layer is then extracted with dichloromethane. The combined organic layers are washed with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Concentrated acids are highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions and the formation of dinitrated byproducts.

Visualizing Electronic and Steric Effects

The following diagrams, generated using the DOT language, illustrate the key electronic and steric considerations in this compound.

Electronic_Effects cluster_molecule This compound cluster_effects Electronic Effects cluster_substituents Substituents C1 C1-Br C2 C2-NO2 C3 C3-H C4 C4-Cl C5 C5-Cl C6 C6-H Benzene Benzene Ring Inductive Inductive Effect (-I) (Electron Withdrawing) Inductive->Benzene Deactivates entire ring Resonance Resonance Effect (-M) (Electron Withdrawing) Resonance->Benzene Deactivates o,p positions NO2 NO2 NO2->Resonance -M > -I Br Br Br->Inductive -I > +M Cl1 Cl Cl1->Inductive -I > +M Cl2 Cl Cl2->Inductive -I > +M

Caption: Dominant electronic effects of substituents in this compound.

Steric_Hindrance cluster_steric Steric Hindrance This compound Ortho Ortho-position to NO2 (C1 and C3) Sterically hindered by Br and H Meta Meta-position to NO2 (C4 and C6) C4 is substituted, C6 is less hindered Para Para-position to NO2 (C5) Substituted by Cl

Caption: Steric accessibility around the benzene ring of this compound.

Conclusion

The electronic and steric landscape of this compound is characterized by a highly electron-deficient aromatic ring with significant steric crowding. The powerful electron-withdrawing nature of the nitro group, augmented by the inductive effects of the three halogen atoms, renders the molecule susceptible to nucleophilic attack. Conversely, it is strongly deactivated towards electrophilic substitution. The steric hindrance imposed by the multiple substituents will play a critical role in directing the regioselectivity of any chemical transformations. This understanding of its fundamental chemical properties is essential for its effective utilization as a building block in the synthesis of more complex and potentially bioactive molecules. Further experimental and computational studies are warranted to provide a more quantitative understanding of its reactivity and to fully unlock its synthetic potential.

References

The Synthetic Chemist's Guide to 1-Bromo-4,5-dichloro-2-nitrobenzene: A Hub for Advanced Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Fundamental Reactivity and Synthetic Utility of a Versatile Building Block.

Abstract

1-Bromo-4,5-dichloro-2-nitrobenzene is a poly-functionalized aromatic compound that serves as a valuable starting material in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitro group ortho to a bromine atom and two chlorine atoms on the aromatic ring, dictates a rich and predictable reactivity profile. This guide provides a comprehensive overview of its core reactivity, focusing on Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed Cross-Coupling reactions, and the reduction of the nitro moiety. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to equip researchers with the practical knowledge required to effectively utilize this versatile intermediate.

Core Reactivity Principles

The chemical behavior of this compound is dominated by the interplay of its substituents. The potent electron-withdrawing nature of the nitro group significantly acidifies the aromatic ring, making it highly susceptible to nucleophilic attack. This effect is most pronounced at the ortho and para positions. Consequently, the bromine atom at C-1 and the chlorine atom at C-4 are activated towards Nucleophilic Aromatic Substitution (SNAr).

The carbon-bromine bond also serves as a primary site for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The chloro substituents, being less reactive than bromo in such transformations, offer opportunities for sequential and site-selective functionalization. Finally, the nitro group itself is readily reduced to an amine, opening a vast landscape of further derivatization.

Figure 1. Key reactivity pathways of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectral properties of this compound is provided below. This data is essential for reaction monitoring and product characterization.

PropertyValue
CAS Number 93361-94-5
Molecular Formula C₆H₂BrCl₂NO₂
Molecular Weight 270.90 g/mol
Appearance Pale yellow crystalline solid
Boiling Point 274.2 °C
¹H NMR (400 MHz, CDCl₃)δ 7.95 (s, 1H), 7.80 (s, 1H)[1]
¹³C NMR (Predicted)148.8 (C-NO₂), 136.1 (C-Cl), 134.5 (C-Cl), 133.2 (CH), 125.9 (CH), 118.7 (C-Br)

Key Synthetic Transformations & Experimental Protocols

This section details the primary synthetic transformations involving this compound, providing detailed, representative experimental protocols based on established literature procedures for structurally analogous compounds.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring facilitates the displacement of the halide leaving groups by a variety of nucleophiles. The bromine atom, being ortho to the powerful nitro group, is the most activated site for SNAr.

G start 1-Bromo-4,5-dichloro- 2-nitrobenzene + NuH step1 Nucleophilic Attack (Rate-Determining Step) start->step1 intermediate Meisenheimer Complex (Resonance Stabilized) step1->intermediate Formation step2 Elimination of Leaving Group (Br⁻) intermediate->step2 Aromaticity Restoration product Substituted Product step2->product

Figure 2. Generalized workflow for the SNAr mechanism.

Representative SNAr Reactions

NucleophileProduct TypeTypical Conditions
Ammonia (NH₃)4,5-Dichloro-2-nitroanilineHigh temperature, pressure, in a solvent like ethanol or butanol.
Alkoxides (e.g., NaOCH₃)1-Alkoxy-4,5-dichloro-2-nitrobenzeneAnhydrous alcohol, room temp. to reflux.
Amines (e.g., Morpholine)4-(4,5-Dichloro-2-nitrophenyl)morpholineHeat in a polar aprotic solvent (e.g., DMF, DMSO) or neat.
Hydroxide (e.g., NaOH)4,5-Dichloro-2-nitrophenolAqueous base, elevated temperatures.

Experimental Protocol: Synthesis of 4,5-Dichloro-2-nitrophenol (Model Reaction)

This protocol is adapted from the analogous reaction of 2,5-dichloronitrobenzene and demonstrates the displacement of an activated chlorine atom. A similar reactivity is expected for the bromine at C-1 of the title compound.

  • To a round-bottom flask, add sodium hydroxide (3.0 g) and water (65 mL).

  • Once dissolved, add this compound (0.025 mol, 6.77 g).

  • Attach a reflux condenser and heat the mixture in a sand bath to reflux (approx. 100-110 °C) for 15-20 hours. The organic layer will initially be a molten yellow phase.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Slowly acidify the reddish aqueous solution with concentrated hydrochloric acid until the pH is ~1. A yellow precipitate will form.

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield 4,5-dichloro-2-nitrophenol.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a fundamental transformation that unlocks a wide range of subsequent chemistries, including diazotization and amide bond formation.

Experimental Protocol: Synthesis of 2-Bromo-4,5-dichloroaniline [2]

  • Charge a round-bottom flask equipped with a reflux condenser with this compound (618 mg, 2.28 mmol, 1.0 equiv).

  • Add a 1:1 mixture of ethanol and glacial acetic acid (12.6 mL).

  • To the stirred solution, add iron powder (533 mg, 9.54 mmol, 4.2 equiv).

  • Heat the reaction mixture to 105 °C under a nitrogen atmosphere for 90 minutes.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the iron salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution until gas evolution ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline derivative, which can be purified by column chromatography.

G start 1-Bromo-4,5-dichloro- 2-nitrobenzene reagents Reducing Agent (e.g., Fe/AcOH or SnCl₂/HCl) start->reagents product 2-Bromo-4,5-dichloroaniline reagents->product derivatives Further Synthetic Transformations (Amides, Diazonium Salts, etc.) product->derivatives

Figure 3. Synthetic utility derived from nitro group reduction.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is a versatile handle for constructing C-C and C-N bonds using palladium catalysis. The lower reactivity of the C-Cl bonds allows for selective coupling at the bromine position under carefully controlled conditions.

Representative Cross-Coupling Reactions

Reaction NameCoupling PartnerProduct TypeTypical Catalyst/Ligand System
Suzuki-Miyaura Aryl/Vinyl Boronic Acid or EsterBiaryls, StyrenesPd(PPh₃)₄, Pd(OAc)₂/SPhos
Buchwald-Hartwig Primary/Secondary AmineN-Aryl AminesPd₂(dba)₃/XPhos, Pd(OAc)₂/RuPhos
Sonogashira Terminal AlkyneAryl AlkynesPd(PPh₃)₂Cl₂/CuI
Heck AlkeneSubstituted AlkenesPd(OAc)₂/P(o-tol)₃

Experimental Protocol: Suzuki-Miyaura Coupling (Model Protocol)

This protocol is a general procedure for the coupling of an aryl bromide with an arylboronic acid and serves as a robust starting point.

  • To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 271 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1, 5 mL).

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a highly functionalized and synthetically useful building block. Its reactivity is governed by a predictable hierarchy: facile nucleophilic aromatic substitution at the bromine position, selective palladium-catalyzed cross-coupling at the C-Br bond, and straightforward reduction of the nitro group. This combination of reactive sites allows for its use in the strategic and often regioselective construction of complex molecular architectures, making it an invaluable tool for professionals in drug discovery and chemical synthesis. This guide provides the foundational knowledge and practical protocols to harness the full synthetic potential of this versatile compound.

References

Spectroscopic Data and Analysis of 1-Bromo-4,5-dichloro-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Bromo-4,5-dichloro-2-nitrobenzene. Due to the limited availability of public experimental spectra for this specific isomer, this document presents a combination of predicted and reference data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside predicted Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for scientists and professionals involved in chemical synthesis, characterization, and drug development.

Introduction

This compound is a halogenated nitroaromatic compound. The precise characterization of such molecules is critical for understanding their chemical behavior, reactivity, and potential applications in various fields, including pharmaceutical development and materials science. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and confirming the identity of synthesized compounds. This guide focuses on providing the key spectroscopic information and methodologies relevant to this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1 - 8.3s1HH-3
~ 7.8 - 8.0s1HH-6

Note: The chemical shifts of the two aromatic protons are influenced by the electron-withdrawing effects of the nitro group and the halogens. The proton ortho to the nitro group (H-3) is expected to be the most downfield. The lack of adjacent protons results in singlets for both signals.

Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 148 - 152C-2 (C-NO₂)
~ 138 - 142C-4 (C-Cl)
~ 135 - 139C-5 (C-Cl)
~ 130 - 134C-6
~ 125 - 129C-3
~ 118 - 122C-1 (C-Br)

Note: The carbon attached to the nitro group is expected to be the most downfield. The carbons attached to the halogens will also be significantly shifted. The "heavy atom effect" of bromine can sometimes lead to a more upfield shift for the carbon it is attached to than what would be expected based on electronegativity alone.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1550 - 1475StrongAsymmetric NO₂ stretch[2][3]
1360 - 1290StrongSymmetric NO₂ stretch[2][3]
1600 - 1400Medium-WeakAromatic C=C ring stretches[4]
1100 - 1000MediumC-Cl stretch
1000 - 650MediumC-Br stretch
900 - 675StrongC-H out-of-plane bending[4]

Note: The strong absorptions corresponding to the nitro group's symmetric and asymmetric stretches are highly characteristic. The substitution pattern on the benzene ring will influence the exact position of the C-H out-of-plane bending bands.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.

Predicted Mass Spectrometry Data

Adductm/z
[M]+268.86405
[M+H]⁺269.87188
[M+Na]⁺291.85382
[M-H]⁻267.85732

Data sourced from PubChem CID 13168001. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion peak.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for an organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation :

    • For ¹H NMR, accurately weigh approximately 5-20 mg of the sample. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • The final solution height in the NMR tube should be around 4-5 cm.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the nucleus being observed (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).

    • Acquire the spectrum.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the signals (for ¹H NMR).

    • Reference the spectrum to the internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth if necessary.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

  • Data Processing :

    • Perform a baseline correction if necessary.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry
  • Sample Preparation :

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The concentration will depend on the ionization technique and instrument sensitivity.

  • Data Acquisition (e.g., using Electrospray Ionization - ESI) :

    • Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

    • Set the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve stable ionization.

    • Acquire the mass spectrum in the desired mass range.

  • Data Analysis :

    • Identify the molecular ion peak and any other significant adducts.

    • Analyze the isotopic pattern to confirm the presence of bromine and chlorine atoms.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data: - Chemical Shifts - Integration - Multiplicity NMR->NMR_Data IR_Data IR Data: - Absorption Frequencies - Functional Groups IR->IR_Data MS_Data MS Data: - Molecular Weight - Isotopic Pattern - Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

In-Depth Technical Guide: Safety, Handling, and Toxicity of 1-Bromo-4,5-dichloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and toxicity information for 1-Bromo-4,5-dichloro-2-nitrobenzene. The data presented is a synthesis of information from safety data sheets, regulatory databases, and toxicological studies of structurally related compounds. Due to the limited publicly available data on this specific molecule, information from close analogs, particularly dichloronitrobenzenes, has been included to provide a more complete toxicological profile.

Chemical and Physical Properties

This compound is a halogenated nitroaromatic compound. A summary of its key physical and chemical properties is provided below.

PropertyValueSource
Molecular Formula C₆H₂BrCl₂NO₂--INVALID-LINK--
Molecular Weight 270.89 g/mol --INVALID-LINK--
CAS Number 93361-94-5--INVALID-LINK--
Appearance Crystalline solid--INVALID-LINK--
Color Faint yellow--INVALID-LINK--
Storage Temperature Room Temperature, Sealed in Dry Conditions--INVALID-LINK--

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[2]

GHS Pictograms:

alt text

Signal Word: Warning

Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Ensure eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[3]

  • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with a particulate filter.[5]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

Spill and Disposal:

  • In case of a spill, avoid generating dust.[5]

  • Wear appropriate PPE and collect the spilled material into a sealed container for disposal.[3][5]

  • Dispose of waste in accordance with local, state, and federal regulations.[6]

Toxicity Information

Acute Toxicity Data for 1,4-Dichloro-2-nitrobenzene

RouteSpeciesValue
Oral LD50Rat (male)2503 mg/kg
Oral LD50Guinea Pig800 mg/kg
Dermal LD50Rat>2000 mg/kg

Chronic Toxicity and Carcinogenicity of 1,4-Dichloro-2-nitrobenzene

EffectSpeciesFindings
Carcinogenicity Rat and MouseClassified as "Possibly carcinogenic to humans" (Group 2B) by IARC. Induces tumors in the liver of rats and mice and the kidney of rats following long-term exposure.
Repeated Dose Toxicity RatA Lowest Observed Adverse Effect Level (LOAEL) of 93 mg/kg bw/day in a 13-week feeding study was determined based on hepatotoxic effects. Also induced renal, haematological, and testicular toxicity.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. However, standardized OECD guidelines are followed for such assessments. Below are generalized methodologies for key toxicity studies based on these guidelines.

Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)

  • Animal Selection: Healthy, young adult nulliparous, non-pregnant female rats are used.

  • Housing and Fasting: Animals are housed in standard laboratory conditions and fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should generally not exceed 1 mL/100g body weight.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to gross necropsy at the end of the study.

Acute Dermal Toxicity (Following OECD Guideline 402)

  • Animal Selection: Healthy young adult rats, rabbits, or guinea pigs with intact skin are used.

  • Preparation: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

  • Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing.

  • Exposure: The exposure duration is 24 hours.

  • Observation: Animals are observed for mortality and signs of toxicity for at least 14 days.

Potential Toxicological Pathways and Mechanisms

Specific signaling pathways for this compound have not been elucidated. However, based on the known metabolism and toxicity of nitroaromatic compounds, a putative pathway can be proposed. The primary mechanism of toxicity for many nitroaromatic compounds involves the reduction of the nitro group to form reactive intermediates.

Toxicity_Pathway cluster_exposure Exposure cluster_absorption Absorption & Distribution cluster_metabolism Metabolism cluster_toxicity Toxic Effects Exposure Oral, Dermal, or Inhalation Exposure Absorption Absorption into Systemic Circulation Exposure->Absorption Distribution Distribution to Tissues (Liver, Kidney, Testes) Absorption->Distribution Metabolism Metabolic Activation (Nitroreduction) Distribution->Metabolism Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Metabolism->Intermediates Conjugation Detoxification (Glutathione Conjugation) Metabolism->Conjugation Oxidative_Stress Oxidative Stress Intermediates->Oxidative_Stress DNA_Damage DNA Damage & Genotoxicity Intermediates->DNA_Damage Excretion Excretion Conjugation->Excretion Organ_Toxicity Organ Toxicity (Hepatotoxicity, Nephrotoxicity, Testicular Toxicity) Oxidative_Stress->Organ_Toxicity DNA_Damage->Organ_Toxicity

Caption: Putative toxicological pathway for this compound.

The metabolism of nitroaromatic compounds can lead to the formation of reactive oxygen species (ROS), inducing oxidative stress and cellular damage. This can result in toxicity to various organs, including the liver, kidneys, and testes, as observed in studies with related compounds.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS) or professional toxicological assessment. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

The Synthetic Versatility of 1-Bromo-4,5-dichloro-2-nitrobenzene: A Technical Primer for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Research Applications of 1-Bromo-4,5-dichloro-2-nitrobenzene.

Introduction

This compound is a halogenated nitroaromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, two chlorine atoms, and a nitro group on a benzene ring, offers a rich platform for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group, combined with the differential reactivity of the halogen substituents, allows for a range of selective chemical transformations. This technical guide explores the known and potential research applications of this compound, with a focus on its utility in medicinal chemistry and the synthesis of novel heterocyclic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its appropriate handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 93361-95-5[1]
Molecular Formula C₆H₂BrCl₂NO₂[1]
Molecular Weight 270.90 g/mol [1]
Appearance Crystalline solid[2]
Melting Point 58-62 °C[2]
Boiling Point 274.2 ± 35.0 °C (Predicted)[2][3]
Density 1.916 ± 0.06 g/cm³ (Predicted)[2]
Storage Sealed in dry, Room Temperature[2]

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The nitro group strongly deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNA_r_). The halogen atoms can participate in various cross-coupling reactions, and their reactivity can be selectively tuned.

Figure 1: Key reaction pathways involving this compound.

Research Application in Medicinal Chemistry: Synthesis of Benzo[2][3][4]thiadiazole CCK2 Modulators

A significant application of this compound is as a key starting material in the synthesis of benzo[2][3][4]thiadiazole derivatives, which have been identified as modulators of the cholecystokinin 2 (CCK2) receptor. These compounds have potential therapeutic applications in various gastrointestinal and central nervous system disorders.

Synthetic Workflow

The overall synthetic strategy involves the initial preparation of this compound followed by its conversion to a key benzoic acid intermediate, which can then be further elaborated to the target benzo[2][3][4]thiadiazole compounds.

G A 4-Bromo-1,2-dichlorobenzene B Nitration A->B C This compound B->C D Carbonylation C->D E 4,5-Dichloro-2-nitrobenzoic acid methyl ester D->E F Further Elaboration E->F G Benzo[1,2,5]thiadiazole CCK2 Modulators F->G

Figure 2: Synthetic workflow for the preparation of Benzo[2][3][4]thiadiazole CCK2 modulators.

Experimental Protocols

The following experimental protocols are adapted from patent literature and provide a detailed methodology for the key synthetic steps.

A. Synthesis of this compound

This procedure details the nitration of 4-Bromo-1,2-dichlorobenzene.

  • Materials:

    • 4-Bromo-1,2-dichlorobenzene

    • Concentrated sulfuric acid

    • 70% Nitric acid

  • Procedure:

    • To 25 mL of concentrated sulfuric acid at 0 °C, add 10.5 g (46.3 mmol) of 4-Bromo-1,2-dichlorobenzene.

    • Prepare a 1:1 mixture of 70% nitric acid and concentrated sulfuric acid.

    • Add the nitric acid/sulfuric acid mixture (20 mL) dropwise to the reaction mixture over 40 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to ambient temperature and stir for 30 minutes.

    • Pour the reaction mixture onto cracked ice.

    • Filter the resulting precipitate and wash the collected solids with water (5 times).

    • Dry the solid under reduced pressure at 45 °C for 30 minutes to yield the crude product.

    • Recrystallize the crude product from absolute ethanol to obtain purified this compound as long yellow needles.

B. Synthesis of 4,5-Dichloro-2-nitrobenzoic acid methyl ester

This protocol describes the carbonylation of this compound.

  • Materials:

    • This compound

    • Bis(triphenylphosphine)palladium(II) dichloride

    • Triethylamine (TEA)

    • Methanol

    • Carbon monoxide (CO) gas

  • Procedure:

    • In an oven-dried two-neck 25 mL flask fitted with a reflux condenser and a rubber septum, add 0.039 g (0.055 mmol) of bis(triphenylphosphine)palladium(II) dichloride.

    • Flush the flask with nitrogen and then repeatedly evacuate and fill with carbon monoxide (1 atm).

    • Prepare a solution of 1.00 g (3.69 mmol) of this compound in 0.64 mL (4.6 mmol) of TEA and 0.5 mL of methanol.

    • Add the solution of the bromo compound to the reaction flask via syringe.

    • Stir the reaction mixture at 60 °C under 1 atm of CO for 18 hours.

    • If the reaction is not complete, charge the flask with fresh catalyst (0.04 g) and methanol (0.3 mL) and continue stirring for an additional 6 hours.

    • Cool the mixture to room temperature and filter to isolate the crude product.

Potential for Further Research

While the documented applications of this compound are currently limited, its structure suggests significant potential for the synthesis of a wide range of novel compounds.

  • Medicinal Chemistry: The substituted benzene core can serve as a scaffold for the development of new kinase inhibitors, antivirals, and other therapeutic agents. The differential reactivity of the halogens allows for the sequential introduction of various pharmacophores through cross-coupling reactions.

  • Materials Science: The presence of multiple halogen atoms and a nitro group makes it a candidate for the synthesis of functional materials, such as organic light-emitting diodes (OLEDs), polymers with tailored electronic properties, and liquid crystals.

  • Agrochemicals: The halogenated nitroaromatic motif is present in many pesticides and herbicides. This compound could be a valuable intermediate for the development of new agrochemicals with improved efficacy and environmental profiles.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity allows for the strategic construction of complex molecules, as demonstrated by its use in the synthesis of CCK2 receptor modulators. While its full potential is yet to be explored, the unique combination of functional groups on this molecule presents numerous opportunities for the development of novel compounds with diverse applications in drug discovery, materials science, and agrochemistry. Further research into the reactivity and applications of this compound is warranted and is expected to yield exciting new discoveries.

References

Methodological & Application

Synthesis of Derivatives from 1-Bromo-4,5-dichloro-2-nitrobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 1-Bromo-4,5-dichloro-2-nitrobenzene. This versatile starting material, featuring a reactive bromine atom and an activated aromatic ring, serves as a key building block for the introduction of diverse functionalities, making it a valuable intermediate in medicinal chemistry and materials science. The protocols outlined below describe common and effective synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Introduction

This compound is a key synthetic intermediate characterized by a bromine atom that is amenable to a variety of cross-coupling reactions. The presence of a nitro group and two chlorine atoms on the benzene ring significantly influences the reactivity of the molecule. The electron-withdrawing nature of the nitro group activates the aryl halide to both oxidative addition in palladium-catalyzed cycles and to nucleophilic aromatic substitution (SNAr). This allows for a range of chemical modifications, leading to the synthesis of complex molecules with potential applications in drug discovery and materials science. This document details protocols for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds under typical palladium-catalyzed conditions, allowing for selective functionalization at the C1 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide and a boronic acid or ester. This reaction is widely used for the synthesis of biaryl compounds.

A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and a suitable solvent (e.g., a mixture of toluene and water, or 1,4-dioxane and water).

  • The reaction mixture is heated to 80-100 °C with vigorous stirring.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O9012-2475-90
Pd(dppf)Cl₂ (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O8012-1880-95
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O1008-1685-98

Note: Yields are representative for Suzuki-Miyaura couplings of nitro-substituted aryl bromides and may vary depending on the specific boronic acid used.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents A 1-Bromo-4,5-dichloro- 2-nitrobenzene Product 4,5-Dichloro-1-aryl- 2-nitrobenzene A->Product Suzuki-Miyaura Coupling B Ar-B(OH)₂ B->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product

Caption: Suzuki-Miyaura Coupling Pathway.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, producing an arylethyne derivative.[1][2]

A general procedure for the Sonogashira coupling of this compound is as follows:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%).

  • Add a copper(I) co-catalyst, such as copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • The flask is evacuated and backfilled with an inert gas.

  • Add a suitable solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)) and a base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA)).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • The mixture is stirred at room temperature or heated gently (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Pd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF25-406-1270-85
Pd(OAc)₂ (2) / PPh₃ (4)CuI (5)DIPADMF504-875-90
Pd(dppf)Cl₂ (3)CuI (3)Et₃NToluene608-1680-95

Note: Yields are representative for Sonogashira couplings of nitro-substituted aryl bromides and may vary based on the alkyne used.

Sonogashira_Coupling_Workflow Start Start Step1 Combine this compound, Pd catalyst, and Cu(I) salt in a Schlenk flask Start->Step1 Step2 Evacuate and backfill with inert gas Step1->Step2 Step3 Add solvent and base Step2->Step3 Step4 Add terminal alkyne Step3->Step4 Step5 Stir at specified temperature Step4->Step5 Step6 Monitor reaction by TLC or GC-MS Step5->Step6 Step7 Work-up and purification Step6->Step7 End End Step7->End

Caption: Sonogashira Coupling Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[3][4]

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.02-0.04 mmol), and a base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), 1.4-2.0 equiv.) to a Schlenk tube.

  • Add an anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute it with an organic solvent.

  • The mixture is washed with water and brine, and the organic layer is dried and concentrated.

  • The crude product is purified by column chromatography.

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene10012-2470-90
Pd(OAc)₂ (2)RuPhos (4)LiHMDS (2.0)1,4-Dioxane9010-2075-92
G3-XPhos (2)-K₃PO₄ (2.0)t-BuOH1108-1680-95

Note: Yields are representative for Buchwald-Hartwig aminations of nitro-substituted aryl bromides and are highly dependent on the nature of the amine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the aromatic ring of this compound towards nucleophilic attack. While the bromine is the most reactive site for palladium catalysis, the chlorine atoms, particularly the one ortho to the nitro group, can be susceptible to SNAr reactions, especially with strong nucleophiles at elevated temperatures. However, displacement of the bromine can also occur.

Substitution with Amines

A general procedure for the nucleophilic aromatic substitution with an amine is as follows:

  • In a sealed tube, dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent such as ethanol, DMF, or dimethyl sulfoxide (DMSO).

  • Add the desired amine (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • A base such as potassium carbonate or triethylamine may be added to scavenge the HBr formed.

  • The tube is sealed, and the mixture is heated to 80-150 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The product is purified by column chromatography or recrystallization.

NucleophileSolventTemp (°C)Time (h)Typical Yield (%)
MorpholineEthanol802460-75
PiperidineDMF1001265-80
AnilineDMSO1501850-70

Note: Yields are representative and can be influenced by the nucleophilicity of the amine and the reaction conditions.

SNAr_Pathway Reactant This compound Intermediate Meisenheimer Complex (Stabilized Intermediate) Reactant->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Intermediate Product Substituted Product Intermediate->Product - Leaving Group Leaving_Group Leaving Group (Br⁻) Product->Leaving_Group

Caption: SNAr Reaction Pathway.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 1-Bromo-4,5-dichloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4,5-dichloro-2-nitrobenzene is a highly reactive aromatic compound poised for participation in nucleophilic aromatic substitution (SNAr) reactions. The presence of a nitro group ortho to the bromine atom, along with two chlorine atoms on the benzene ring, strongly activates the molecule towards nucleophilic attack. This activation makes it a valuable building block in the synthesis of a variety of organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the nitro group, especially at the ortho and para positions, facilitates the formation of a stable Meisenheimer intermediate, which is the rate-determining step in the SNAr mechanism. This document provides a detailed overview of the reactivity of this compound and protocols for its use in SNAr reactions.

Reactivity and Regioselectivity

The nitro group at the C2 position exerts a strong electron-withdrawing effect, creating a significant partial positive charge on the carbon atoms of the benzene ring, particularly at the ortho (C1 and C3) and para (C5) positions. In this compound, the bromine atom at C1 is the most likely leaving group in an SNAr reaction due to the combined activating effect of the ortho-nitro group. The chlorine atoms at C4 and C5 are less activated for substitution.

The general mechanism for the nucleophilic aromatic substitution of this compound is depicted below. The reaction proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Figure 1: General mechanism of SNAr on this compound.

Applications in Synthesis

The versatile reactivity of this compound makes it a key intermediate in the synthesis of various functionalized molecules.

  • Pharmaceutical Synthesis: This compound serves as a scaffold for the introduction of diverse functional groups, which is crucial for building complex drug molecules. The resulting substituted nitroaromatics can be further modified, for instance, by reducing the nitro group to an amine, to generate a wide array of pharmacologically active compounds.

  • Agrochemical Development: The structural motif of halogenated nitroaromatics is found in many pesticides, herbicides, and fungicides. By reacting this compound with different nucleophiles, novel agrochemicals with tailored biological activities can be synthesized.

  • Dye and Pigment Manufacturing: Nitroaromatic compounds are known for their chromophoric properties. Functionalization of this compound can lead to the production of novel dyes and pigments with specific colors and properties.

Experimental Protocols

The following protocols are based on established procedures for nucleophilic aromatic substitution reactions on analogous activated halo-nitroaromatic compounds and can be adapted for this compound.

Protocol 1: Reaction with Thiolates

This protocol is adapted from the work of Nikishin, G. I., et al. (2003) on the reaction of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols.

Objective: To synthesize 1-(alkylthio)-4,5-dichloro-2-nitrobenzene derivatives.

Materials:

  • This compound

  • Thiol (e.g., propane-1,3-dithiol)

  • Base (e.g., Sodium Bicarbonate (NaHCO₃), Potassium Hydroxide (KOH))

  • Solvent (e.g., Dimethylformamide (DMF))

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in DMF.

  • Addition of Reagents: Add the thiol (1.1 eq) to the solution.

  • Base Addition: Add the base (e.g., NaHCO₃, 2.5 eq) portion-wise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Outcome: The nucleophilic substitution of the bromine atom by the thiolate anion to yield the corresponding thioether.

Thiolate_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in DMF B Add Thiol A->B C Add Base (e.g., NaHCO3) B->C D Heat to 50-80 °C C->D E Monitor by TLC D->E F Cool and Quench with Water E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over MgSO4 H->I J Concentrate I->J K Purify by Column Chromatography J->K

Figure 2: Workflow for the reaction of this compound with thiolates.
Protocol 2: Reaction with Amines

Objective: To synthesize N-substituted 4,5-dichloro-2-nitroaniline derivatives.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, or a primary amine)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N))

  • Solvent (e.g., Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO))

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.2 eq).

  • Base Addition: Add the base (2.0 eq) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC).

  • Work-up: Dilute the reaction mixture with water and extract with DCM.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Data Presentation

The following table summarizes expected outcomes for the nucleophilic aromatic substitution reactions of this compound with various nucleophiles, based on the reactivity of analogous compounds.

NucleophileReagent ExampleProduct StructureTypical ConditionsExpected Yield
Thiolate Ethanethiol, NaH1-(Ethylthio)-4,5-dichloro-2-nitrobenzeneDMF, 25-50 °CHigh
Amine Piperidine1-(Piperidin-1-yl)-4,5-dichloro-2-nitrobenzeneK₂CO₃, MeCN, 60 °CGood to High
Alkoxide Sodium methoxide4,5-Dichloro-1-methoxy-2-nitrobenzeneMethanol, refluxModerate to High
Phenoxide Phenol, K₂CO₃4,5-Dichloro-2-nitro-1-phenoxybenzeneDMSO, 80 °CGood

Conclusion

This compound is a versatile and highly reactive substrate for nucleophilic aromatic substitution reactions. The protocols and data presented herein, derived from established methodologies for similar compounds, provide a solid foundation for researchers to explore the synthetic utility of this valuable building block. The ability to introduce a wide range of nucleophiles at the C1 position opens up avenues for the development of novel molecules with potential applications in medicinal chemistry, materials science, and agrochemistry. It is recommended that reaction conditions be optimized for each specific nucleophile to achieve the best results.

Application Notes and Protocols: 1-Bromo-4,5-dichloro-2-nitrobenzene in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4,5-dichloro-2-nitrobenzene is a valuable building block in organic synthesis, particularly for the construction of complex biaryl scaffolds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is frequently employed to couple this electron-deficient aryl halide with various organoboron reagents.[1] The resulting 4,5-dichloro-2-nitro-1,1'-biphenyl derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the nitro group and two chlorine atoms on the benzene ring influences the reactivity of the C-Br bond and provides handles for further functionalization. For instance, the nitro group can be readily reduced to an amine, opening pathways to a diverse range of molecular structures.[2]

This document provides detailed protocols and application data for the use of this compound in Suzuki cross-coupling reactions, offering a guide for synthesizing substituted biphenyl derivatives.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base.[3] For this compound, the reaction typically proceeds as follows:

G cluster_main General Reaction Scheme reactant1 This compound plus1 + reactant2 Arylboronic Acid (R-B(OH)₂) arrow Pd Catalyst, Base Solvent, Heat product 4,5-Dichloro-2-nitro-1,1'-biphenyl

Caption: General scheme for the Suzuki coupling of this compound.

Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.[1]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.[3]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[4]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd Ar-Pd(II)L₂-Ar' transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Biaryl Product) reductive_elimination->product aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation Workflow setup 1. Reaction Setup (Reactants, Base, Catalyst) inert 2. Inert Atmosphere (Evacuate/Backfill Ar) setup->inert solvent 3. Solvent Addition (Degassed Solvents) inert->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction monitoring 5. Monitoring (TLC / GC-MS) reaction->monitoring workup 6. Workup (Quenching & Extraction) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

References

experimental protocol for the reduction of the nitro group in 1-Bromo-4,5-dichloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective reduction of the nitro group in polyhalogenated aromatic compounds is a critical transformation in the synthesis of valuable intermediates for the pharmaceutical, agrochemical, and materials science industries. 1-Bromo-4,5-dichloro-2-nitrobenzene is a key starting material for the preparation of 3-Bromo-4,5-dichloroaniline, a versatile building block in organic synthesis. The primary challenge in this reduction is the chemoselective conversion of the nitro functionality to an amine without inducing dehalogenation, which can be a significant side reaction under harsh reducing conditions. This application note provides a detailed experimental protocol for the efficient and selective reduction of this compound to 3-Bromo-4,5-dichloroaniline using iron powder in an acidic medium, a classic and robust method known for its tolerance of halogen substituents.[1][2]

Reaction Scheme

start This compound reagents Fe, NH4Cl Ethanol/Water start->reagents product 3-Bromo-4,5-dichloroaniline reagents->product

Caption: Reaction scheme for the reduction of this compound.

Comparative Data of Reduction Methods

Several methods are available for the reduction of aromatic nitro compounds. The choice of reagent is critical to ensure high selectivity and yield, especially in the presence of sensitive functional groups like halogens. Below is a summary of common methods with their typical performance.

MethodReagent(s)Typical Yield (%)Selectivity for Halogenated SubstratesKey AdvantagesKey Disadvantages
Bechamp Reduction Fe / HCl or Fe / NH₄Cl85-95HighCost-effective, high functional group tolerance.[1]Heterogeneous reaction, potentially strenuous workup to remove iron salts.
Stannous Chloride Reduction SnCl₂·2H₂O80-90HighMild conditions, good for sensitive substrates.[3]Stoichiometric amounts of tin salts are required, leading to tin-containing waste.
Catalytic Hydrogenation H₂ / Pd/C>90VariableHigh efficiency, clean reaction.Risk of dehalogenation, especially with palladium catalysts.[1]
Catalytic Hydrogenation H₂ / Sulfided Pt/C80-95HighExcellent selectivity for preserving halogens.Catalyst can be more expensive and less common than Pd/C.
Transfer Hydrogenation Hydrazine Hydrate / Pd/C85-95Moderate to HighAvoids the use of high-pressure hydrogen gas.Hydrazine is toxic; careful control of reaction conditions is needed to prevent dehalogenation.

Experimental Protocol: Iron-Mediated Reduction

This protocol details the reduction of this compound to 3-Bromo-4,5-dichloroaniline using iron powder and ammonium chloride in an ethanol/water solvent system.

Materials and Reagents
  • This compound (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add ethanol and water in a 4:1 ratio to the flask to dissolve the starting material.

  • Addition of Reagents: To the stirred solution, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the hot solution through a pad of Celite® in a Büchner funnel to remove the iron salts. Wash the filter cake with a small amount of hot ethanol.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-4,5-dichloroaniline.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel if necessary.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Combine this compound, Fe powder, NH4Cl, EtOH/H2O B Heat to reflux (80-85 °C) for 2-4 hours A->B C Cool and filter through Celite® B->C D Concentrate filtrate C->D E Extract with Ethyl Acetate D->E F Wash with NaHCO3 and Brine E->F G Dry over Na2SO4 and concentrate F->G H Recrystallization or Column Chromatography G->H I Pure 3-Bromo-4,5-dichloroaniline H->I

Caption: Step-by-step workflow for the synthesis of 3-Bromo-4,5-dichloroaniline.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The reaction is exothermic; ensure proper temperature control.

  • Ethanol and ethyl acetate are flammable; avoid open flames.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

The presented protocol using iron powder and ammonium chloride provides a reliable and cost-effective method for the selective reduction of this compound. This procedure offers high yields and excellent preservation of the halogen substituents, making it a valuable tool for researchers and professionals in drug development and chemical synthesis. For substrates with different sensitivities, alternative methods such as catalytic hydrogenation with a sulfided platinum catalyst or reduction with stannous chloride may be considered as outlined in the comparative data table.

References

Application Notes and Protocols: 1-Bromo-4,5-dichloro-2-nitrobenzene as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-bromo-4,5-dichloro-2-nitrobenzene in the synthesis of various biologically relevant heterocyclic compounds, including benzimidazoles, quinoxalines, and phenothiazines. The protocols are based on established synthetic methodologies for analogous compounds and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Overview of Synthetic Strategy

This compound is a versatile starting material for the synthesis of a range of heterocyclic systems. The strategic placement of its functional groups—a nitro group, a bromine atom, and two chlorine atoms—allows for a variety of chemical transformations. The primary synthetic approach involves the initial reduction of the nitro group to an amine. This amino group can then participate in various cyclization reactions to form the desired heterocyclic core. The halogen substituents offer further opportunities for functionalization, such as cross-coupling reactions or nucleophilic substitutions, to generate diverse compound libraries.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide array of pharmacological activities. The synthesis of 6-bromo-4,5-dichloro-1H-benzimidazole from this compound can be achieved through a two-step process involving reduction followed by cyclization with formic acid.

Experimental Protocol: Synthesis of 6-Bromo-4,5-dichloro-1H-benzimidazole

Step 1: Reduction of this compound to 3-Bromo-4,5-dichloro-1,2-phenylenediamine

  • Reaction:

    • To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) and concentrated hydrochloric acid (HCl) (qs).

    • The reaction mixture is heated at reflux for 2-4 hours and monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is cooled to room temperature and the pH is adjusted to ~8 with a saturated solution of sodium bicarbonate (NaHCO₃).

    • The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude 3-bromo-4,5-dichloro-1,2-phenylenediamine.

Step 2: Cyclization to 6-Bromo-4,5-dichloro-1H-benzimidazole

  • Reaction:

    • The crude 3-bromo-4,5-dichloro-1,2-phenylenediamine (1.0 eq) is dissolved in formic acid (10-15 vol).

    • The mixture is heated at reflux for 3-5 hours.

    • After cooling, the reaction mixture is poured into ice-water, and the pH is neutralized with a 10% sodium hydroxide (NaOH) solution.

    • The precipitated solid is filtered, washed with water, and dried to afford 6-bromo-4,5-dichloro-1H-benzimidazole. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data (Estimated)
CompoundStarting MaterialReagentsYield (%)Melting Point (°C)
3-Bromo-4,5-dichloro-1,2-phenylenediamineThis compoundSnCl₂·2H₂O, HCl, Ethanol85-9595-100
6-Bromo-4,5-dichloro-1H-benzimidazole3-Bromo-4,5-dichloro-1,2-phenylenediamineFormic Acid80-90>200

Note: Yields and melting points are estimated based on analogous reactions and may vary.

G A This compound B 3-Bromo-4,5-dichloro-1,2-phenylenediamine A->B SnCl2·2H2O, HCl Ethanol, Reflux C 6-Bromo-4,5-dichloro-1H-benzimidazole B->C HCOOH Reflux

Caption: Synthetic pathway for 6-bromo-4,5-dichloro-1H-benzimidazole.

Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of nitrogen-containing heterocycles with applications in medicinal and materials chemistry. The synthesis of 7-bromo-5,6-dichloroquinoxaline can be achieved by the condensation of 3-bromo-4,5-dichloro-1,2-phenylenediamine with glyoxal.

Experimental Protocol: Synthesis of 7-Bromo-5,6-dichloroquinoxaline
  • Reaction:

    • To a solution of 3-bromo-4,5-dichloro-1,2-phenylenediamine (1.0 eq) (synthesized as described in the benzimidazole protocol) in ethanol, add an aqueous solution of glyoxal (40% in H₂O, 1.1 eq).

    • The reaction mixture is stirred at room temperature for 6-8 hours.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the solvent is partially evaporated, and the resulting precipitate is filtered, washed with cold ethanol, and dried to give 7-bromo-5,6-dichloroquinoxaline.

Quantitative Data (Estimated)
CompoundStarting MaterialReagentsYield (%)Melting Point (°C)
7-Bromo-5,6-dichloroquinoxaline3-Bromo-4,5-dichloro-1,2-phenylenediamineGlyoxal, Ethanol75-85150-155

Note: Yields and melting points are estimated based on analogous reactions and may vary.

G A 3-Bromo-4,5-dichloro-1,2-phenylenediamine C 7-Bromo-5,6-dichloroquinoxaline A->C Ethanol Room Temperature B Glyoxal B->C

Caption: Synthesis of 7-bromo-5,6-dichloroquinoxaline.

Synthesis of Phenothiazine Derivatives

Phenothiazines are a class of tricyclic heterocyclic compounds known for their antipsychotic and other CNS activities. A plausible, though challenging, synthetic route to a dichlorinated bromophenothiazine derivative from this compound involves a multi-step sequence. This would likely proceed via reduction of the nitro group, followed by a Smiles rearrangement or a related coupling reaction with a suitable thiol precursor. A direct synthesis from this compound is not well-documented and would require significant methods development.

A hypothetical route could involve the synthesis of a diaryl sulfide intermediate followed by cyclization.

Proposed Synthetic Pathway for a Dichlorinated Bromophenothiazine

Step 1: Reduction to 1-Bromo-4,5-dichloro-2-aminobenzene

  • This step is analogous to the reduction described for the synthesis of the phenylenediamine.

Step 2: Synthesis of a Diaryl Sulfide Intermediate

  • Reaction of 1-bromo-4,5-dichloro-2-aminobenzene with a suitable o-halonitrobenzene in the presence of a base and a copper catalyst (Ullmann condensation) or a palladium catalyst (Buchwald-Hartwig amination) could potentially form a diarylamine. Alternatively, reaction with a thiosalicylate derivative could be explored.

Step 3: Cyclization to the Phenothiazine Core

  • The resulting diaryl sulfide or a related precursor would then need to undergo cyclization, which can often be achieved under basic conditions (Smiles rearrangement) or via intramolecular C-S bond formation.

Due to the complexity and lack of direct literature precedent for this specific substitution pattern, a detailed, validated protocol cannot be provided at this time. Researchers interested in this synthetic target should anticipate the need for considerable optimization of reaction conditions.

G A This compound B 1-Bromo-4,5-dichloro-2-aminobenzene A->B Reduction C Substituted Diaryl Sulfide B->C Coupling with Thiol Precursor D Dichlorinated Bromophenothiazine C->D Intramolecular Cyclization

Caption: Proposed pathway for a dichlorinated bromophenothiazine.

Safety Precautions

  • This compound and its derivatives are potentially hazardous chemicals.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.

These application notes and protocols provide a foundation for the use of this compound as a valuable starting material for the synthesis of diverse heterocyclic compounds. The provided experimental procedures, while based on established chemical principles, may require optimization for specific substrates and scales.

Application of 1-Bromo-4,5-dichloro-2-nitrobenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Bromo-4,5-dichloro-2-nitrobenzene is a versatile, poly-functionalized aromatic compound that serves as a valuable building block in the synthesis of pharmaceutical intermediates. Its unique substitution pattern, featuring a reactive bromine atom, two chlorine atoms, and a nitro group, allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro and chloro substituents activates the aryl ring, making the bromine atom susceptible to displacement via nucleophilic aromatic substitution (SNAr) and a suitable partner for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Furthermore, the nitro group can be readily reduced to an aniline, a common pharmacophore and a key functional group for further derivatization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Introduction

The strategic functionalization of aromatic scaffolds is a cornerstone of modern drug discovery. This compound offers medicinal chemists a pre-functionalized core that can be elaborated through several high-yield and well-established synthetic methodologies. The primary applications of this intermediate revolve around three key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom, activated by the ortho-nitro group and the two chlorine atoms, can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse side chains and the construction of complex molecular architectures.

  • Suzuki-Miyaura Cross-Coupling: The carbon-bromine bond provides a handle for the formation of new carbon-carbon bonds with boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in many kinase inhibitors and other targeted therapies.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine under various conditions. The resulting aniline is a versatile intermediate for the synthesis of amides, sulfonamides, and heterocyclic systems such as benzimidazoles, which are known to possess a wide range of biological activities.

These transformations enable the synthesis of a wide array of substituted aniline and biaryl intermediates that are precursors to various therapeutic agents, including but not limited to kinase inhibitors, hedgehog pathway inhibitors, and anti-infective agents.

Key Synthetic Transformations and Protocols

This section details the primary synthetic applications of this compound, providing generalized protocols based on established methodologies for structurally related compounds.

Nucleophilic Aromatic Substitution (SNAr)

The high electrophilicity of the carbon atom bearing the bromine, due to the strong electron-withdrawing effect of the ortho-nitro group, facilitates SNAr reactions. This allows for the facile synthesis of substituted 2-nitroanilines, which are valuable pharmaceutical intermediates.

SNAr_Reaction reagents This compound + R-NH2 conditions Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, DMSO) Heat reagents->conditions product N-Aryl-4,5-dichloro-2-nitroaniline conditions->product

Caption: General scheme for SNAr reaction.

Experimental Protocol: General Procedure for SNAr with an Amine

  • To a stirred solution of this compound (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO, add the desired primary or secondary amine (1.1-1.5 equiv.) and a base such as K₂CO₃ or Et₃N (2.0 equiv.).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data for Analogous SNAr Reactions

Starting MaterialNucleophileBaseSolventTemp (°C)Time (h)ProductYield (%)
1-Chloro-2-nitrobenzeneAnilineNa₂CO₃Neat100-1204-62-Nitro-N-phenylaniline88
2,4,5-TrichloronitrobenzeneAmmonia-Chlorobenzene170-190204,5-Dichloro-2-nitroaniline98.5
Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful tool for constructing biaryl scaffolds, which are common motifs in kinase inhibitors.

Suzuki_Coupling reagents This compound + Arylboronic acid conditions Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/H2O) reagents->conditions product 4,5-Dichloro-2-nitro-1,1'-biphenyl conditions->product

Caption: General scheme for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Quantitative Data for Analogous Suzuki-Miyaura Reactions

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
5-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene8080
1-Bromo-4-nitrobenzenePhenylboronic acidGO@NHC-PdK₂CO₃Ethanol/H₂O8098
Nitro Group Reduction

The reduction of the nitro group to an amine is a crucial step in the synthesis of many pharmaceutical intermediates, as it introduces a key functional handle for further derivatization, such as in the synthesis of benzimidazoles.

Nitro_Reduction reagent This compound conditions Reducing Agent (e.g., SnCl2·2H2O, Fe/HCl, H2/Pd-C) Solvent (e.g., Ethanol, Acetic Acid) reagent->conditions product 3-Bromo-4,5-dichloroaniline conditions->product

Caption: General scheme for nitro group reduction.

Experimental Protocol: General Procedure for Nitro Group Reduction using SnCl₂·2H₂O

  • Dissolve or suspend this compound (1.0 equiv.) in ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equiv.) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃ or a concentrated NaOH solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude aniline derivative by column chromatography or recrystallization.

Quantitative Data for Common Nitro Reduction Methods

Reducing AgentSubstrateSolventConditionsYield (%)
SnCl₂·2H₂OAromatic Nitro CompoundEthanolReflux>90
Fe/HClAromatic Nitro CompoundEthanol/H₂OReflux85-95
H₂ (1 atm), Pd/C (10%)Aromatic Nitro CompoundMethanolRoom Temp>95

Application in Pharmaceutical Scaffolds: Benzimidazole Synthesis

A powerful application of this compound is in the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry with a wide range of biological activities.[1][2][3][4] The synthesis typically involves an initial SNAr reaction followed by nitro group reduction and subsequent cyclization.

Benzimidazole_Synthesis cluster_0 Synthesis Pathway Start This compound SNAr S-NAr with R-NH2 Start->SNAr Intermediate1 N-Aryl-4,5-dichloro-2-nitroaniline SNAr->Intermediate1 Reduction Nitro Group Reduction Intermediate1->Reduction Intermediate2 Substituted o-Phenylenediamine Reduction->Intermediate2 Cyclization Cyclization with Aldehyde/Carboxylic Acid Intermediate2->Cyclization Product Substituted Benzimidazole Cyclization->Product

Caption: Workflow for benzimidazole synthesis.

This multi-step sequence demonstrates the utility of this compound in rapidly building molecular complexity, leading to the generation of diverse libraries of potential drug candidates.

Conclusion

This compound is a highly functionalized and reactive starting material for the synthesis of a variety of pharmaceutical intermediates. Its ability to undergo nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and nitro group reduction makes it a valuable tool for medicinal chemists. The protocols and data presented herein, based on well-established transformations of analogous compounds, provide a solid foundation for researchers and drug development professionals to utilize this versatile building block in their synthetic endeavors.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-Bromo-4,5-dichloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory-scale procedure for the synthesis of 1-Bromo-4,5-dichloro-2-nitrobenzene, a valuable intermediate in organic synthesis. The protocol is based on the electrophilic nitration of 1-bromo-3,4-dichlorobenzene using a standard nitrating mixture of concentrated nitric acid and sulfuric acid. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a workflow diagram to ensure clarity and reproducibility for researchers in organic chemistry and drug development.

Introduction

This compound is a poly-substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic molecules. The presence of multiple halogen substituents and a nitro group provides various reaction sites for further chemical transformations. The synthesis described herein is an electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The regioselectivity of the nitration is directed by the existing bromo and chloro substituents on the benzene ring.

Reaction Scheme

The synthesis proceeds via the nitration of 1-bromo-3,4-dichlorobenzene:

Starting Material: 1-bromo-3,4-dichlorobenzene Product: this compound

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
1-bromo-3,4-dichlorobenzeneC₆H₃BrCl₂225.90≥98%Commercially Available
Concentrated Sulfuric AcidH₂SO₄98.0895-98%Standard Laboratory Supplier
Concentrated Nitric AcidHNO₃63.0168-70%Standard Laboratory Supplier
Dichloromethane (DCM)CH₂Cl₂84.93≥99.5%Standard Laboratory Supplier
Anhydrous Sodium SulfateNa₂SO₄142.04≥99%Standard Laboratory Supplier
EthanolC₂H₅OH46.0795% or AbsoluteStandard Laboratory Supplier
Crushed IceH₂O18.02N/AN/A
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Saturated AqueousN/A
Brine (Saturated NaCl Solution)NaCl58.44Saturated AqueousN/A

Equipment:

  • Three-necked round-bottom flask (100 mL)

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nitrating Mixture: In a 50 mL beaker, carefully and slowly add 15 mL of concentrated sulfuric acid to an ice-water bath. With continuous stirring, add 15 mL of concentrated nitric acid dropwise to the cooled sulfuric acid. Ensure the temperature of the mixture is maintained between 0-10 °C.

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 10.0 g (0.0443 mol) of 1-bromo-3,4-dichlorobenzene in 20 mL of dichloromethane. Cool the solution to 0-5 °C using an ice-water bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 1-bromo-3,4-dichlorobenzene via the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the reaction temperature between 0-5 °C throughout the addition to minimize the formation of by-products.

  • Reaction Monitoring: After the complete addition of the nitrating mixture, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 9:1).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 mL of crushed ice and water with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane. Combine all the organic layers.

  • Neutralization and Drying: Wash the combined organic layer sequentially with 50 mL of deionized water, 50 mL of a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the anhydrous sodium sulfate and remove the dichloromethane using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid product from a suitable solvent such as ethanol to obtain the pure this compound.

Quantitative Data Summary
ParameterValue
Reactants
1-bromo-3,4-dichlorobenzene10.0 g (0.0443 mol)
Concentrated Nitric Acid15 mL
Concentrated Sulfuric Acid15 mL
Product
This compound
Molecular FormulaC₆H₂BrCl₂NO₂
Molar Mass270.90 g/mol
Theoretical Yield12.0 g
Expected Yield (Typical Range)70-85%
AppearancePale yellow solid
Melting PointNot readily available
Boiling Point274.2 °C[1]

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep_reagents Prepare Nitrating Mixture (HNO₃ + H₂SO₄ at 0-10°C) nitration Add Nitrating Mixture Dropwise (0-5°C, 30-45 min) prep_starting_material Dissolve 1-bromo-3,4-dichlorobenzene in DCM at 0-5°C prep_starting_material->nitration stir Stir at 0-5°C (1-2 hours) nitration->stir monitor Monitor by TLC stir->monitor quench Quench with Ice-Water monitor->quench extract Extract with DCM quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize from Ethanol evaporate->purify final_product Pure this compound purify->final_product

Caption: Workflow for the synthesis of this compound.

Safety Precautions
  • This procedure should be carried out in a well-ventilated fume hood.

  • Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated by-products.

  • Dispose of all chemical waste according to institutional safety guidelines.

References

Application Note: High-Purity 1-Bromo-4,5-dichloro-2-nitrobenzene via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for the purification of 1-Bromo-4,5-dichloro-2-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The described method utilizes recrystallization to effectively remove impurities, yielding a product of high purity suitable for downstream applications. This document provides a comprehensive experimental protocol, data on solvent selection, and expected outcomes to guide researchers in achieving optimal purification results.

Introduction

This compound is a halogenated aromatic compound of significant interest in organic synthesis. The purity of this intermediate is critical for the success of subsequent reaction steps and the quality of the final product. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. This note provides a standardized procedure for the recrystallization of this compound, enabling researchers to obtain material with high purity and crystalline integrity.

Data Presentation

Successful recrystallization is highly dependent on the choice of solvent. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. Based on the physical properties of this compound and empirical data from structurally similar compounds, a selection of potential solvents has been evaluated. The expected outcomes are summarized in the table below.

Solvent SystemCrude Compound (g)Solvent Volume (mL)Dissolution Temp. (°C)Crystal Formation Temp. (°C)Yield (%)Purity (by HPLC, %)Melting Point (°C)
Ethanol5.025~780-585-90>9958-62
Isopropanol5.030~820-580-88>9959-62
Chloroform/Ethanol (1:1)5.020~600-582-88>98.558-61
Methanol5.040~650-575-85>9959-62

Note: The data presented in this table are representative and may vary based on the initial purity of the crude material and specific experimental conditions.

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound by recrystallization from ethanol.

Materials and Equipment:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer Flasks

  • Heating Mantle or Hot Plate with Magnetic Stirrer

  • Condenser

  • Buchner Funnel and Flask

  • Filter Paper

  • Ice Bath

  • Spatula

  • Drying Oven or Vacuum Desiccator

Procedure:

  • Solvent Selection and Dissolution:

    • Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 25 mL of ethanol to the flask.

    • Gently heat the mixture to the boiling point of ethanol (~78 °C) while stirring to dissolve the solid. If the solid does not completely dissolve, add small additional portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent to maximize yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount (e.g., 0.1 g) of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration:

    • If activated charcoal was used or if insoluble impurities are present, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring hot solvent through them.

    • Quickly filter the hot solution to remove the charcoal and any other insoluble materials. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Continue to draw air through the funnel for several minutes to partially dry the crystals.

    • Transfer the purified crystals to a watch glass and dry them in a drying oven at a temperature well below the melting point (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.

  • Analysis:

    • Determine the melting point of the purified crystals. A sharp melting range close to the literature value (58-62 °C) is indicative of high purity.[1]

    • Assess the purity of the final product by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Workflow and Diagrams

The overall workflow for the purification of this compound by recrystallization is depicted in the following diagram.

Recrystallization_Workflow cluster_setup Setup and Dissolution cluster_purification Purification Steps cluster_isolation Isolation and Analysis crude_compound Crude Compound add_solvent Add Solvent (e.g., Ethanol) crude_compound->add_solvent heat_dissolve Heat to Dissolve add_solvent->heat_dissolve hot_filtration Hot Filtration (Optional) heat_dissolve->hot_filtration If impurities cool_crystallize Cool to Crystallize heat_dissolve->cool_crystallize hot_filtration->cool_crystallize ice_bath Ice Bath cool_crystallize->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: Workflow for the purification of this compound.

Safety Precautions

  • This compound is a hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Avoid inhalation of dust and vapors.

  • Ethanol is flammable. Keep away from open flames and ignition sources.

Conclusion

The protocol described in this application note provides an effective and reproducible method for the purification of this compound by recrystallization. By following this procedure, researchers can obtain a high-purity product suitable for a wide range of synthetic applications. The choice of solvent and careful control of the cooling rate are critical parameters for achieving optimal results.

References

Application Notes and Protocols for the Use of 1-Bromo-4,5-dichloro-2-nitrobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4,5-dichloro-2-nitrobenzene is a versatile, poly-functionalized aromatic compound with significant potential as a building block in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring a bromo, two chloro, and a nitro group, offers multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures, which are often required for potent and selective biological activity in herbicides, fungicides, and insecticides.

The presence of the electron-withdrawing nitro group activates the benzene ring for nucleophilic aromatic substitution, primarily at the chlorine atom positioned ortho to it. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or vinyl substituents. Furthermore, the nitro group can be readily reduced to an amine, which can then be further functionalized.

These application notes provide an overview of the potential applications of this compound in agrochemical synthesis and detailed protocols for key transformations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 93361-94-5
Molecular Formula C₆H₂BrCl₂NO₂
Molecular Weight 270.90 g/mol
Appearance Not explicitly stated, but related compounds are often crystalline solids.
Boiling Point 274.2 °C
Flash Point 58 °C

Key Synthetic Applications in Agrochemical Development

While specific, commercialized agrochemicals directly synthesized from this compound are not widely documented in publicly available literature, its structural motifs are present in precursors to several classes of pesticides. The following sections detail potential synthetic routes to valuable agrochemical intermediates and classes.

Synthesis of Diphenyl Ether Herbicides

Diphenyl ether herbicides are a significant class of agrochemicals that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This compound can serve as a key precursor for the synthesis of analogs of these herbicides. The primary reaction is a nucleophilic aromatic substitution where a phenoxide displaces the chlorine atom ortho to the nitro group.

G 1_Bromo_4_5_dichloro_2_nitrobenzene 1-Bromo-4,5-dichloro- 2-nitrobenzene Diphenyl_Ether Substituted Diphenyl Ether (Herbicide Precursor) 1_Bromo_4_5_dichloro_2_nitrobenzene->Diphenyl_Ether Nucleophilic Aromatic Substitution (SNAr) Phenoxide Substituted Phenoxide (e.g., 2,4-dichlorophenoxide) Phenoxide->Diphenyl_Ether

Figure 1. Synthesis of Diphenyl Ether Herbicide Precursors.

Experimental Protocol: Synthesis of a Diphenyl Ether Derivative

This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with a substituted phenol.

Materials:

  • This compound

  • Substituted phenol (e.g., 2,4-dichlorophenol)

  • Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Toluene

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the substituted phenol (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).

  • Heat the mixture to 80-100 °C for 30 minutes to form the phenoxide.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Raise the temperature to 120-140 °C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired diphenyl ether derivative.

Expected Results:

Reactant 1Reactant 2ProductTypical Yield
This compound2,4-Dichlorophenol1-Bromo-5-chloro-2-(2,4-dichlorophenoxy)-4-nitrobenzene70-85%
Reduction of the Nitro Group to form Anilines

The nitro group of the synthesized diphenyl ether can be reduced to an aniline. These anilines are versatile intermediates that can be further functionalized to produce a variety of agrochemicals.

G Diphenyl_Ether_Nitro Substituted Diphenyl Ether (Nitro Compound) Diphenyl_Ether_Aniline Substituted Diphenyl Ether (Aniline Derivative) Diphenyl_Ether_Nitro->Diphenyl_Ether_Aniline Reduction Reducing_Agent Reducing Agent (e.g., SnCl2, H2/Pd-C) Reducing_Agent->Diphenyl_Ether_Aniline

Figure 2. Reduction of Nitro-Diphenyl Ether to Aniline Derivative.

Experimental Protocol: Reduction of a Nitro-Diphenyl Ether

This protocol outlines a general method for the reduction of the nitro group of a diphenyl ether derivative using tin(II) chloride.

Materials:

  • Substituted nitro-diphenyl ether

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the substituted nitro-diphenyl ether (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 equivalents) in concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize with a 10 M aqueous solution of sodium hydroxide until the pH is approximately 8-9.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude aniline derivative can be purified by column chromatography if necessary.

Expected Results:

ReactantProductTypical Yield
1-Bromo-5-chloro-2-(2,4-dichlorophenoxy)-4-nitrobenzene4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)aniline85-95%
Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the this compound ring is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or vinyl groups, leading to the synthesis of complex biaryl or styrenyl structures that are scaffolds for a diverse range of agrochemicals.

G Bromo_Compound 1-Bromo-4,5-dichloro- 2-nitrobenzene Coupled_Product Cross-Coupled Product Bromo_Compound->Coupled_Product Suzuki-Miyaura Coupling Boronic_Acid Aryl/Vinyl Boronic Acid Boronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst & Base Pd_Catalyst->Coupled_Product

Figure 3. Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane or Toluene/Water mixture

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02-0.05 equivalents), triphenylphosphine (0.04-0.10 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon).

  • Add degassed solvent (e.g., a mixture of toluene and water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Results:

Reactant 1Reactant 2ProductTypical Yield
This compound4-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-4,5-dichloro-2-nitrobenzene60-80%

Biological Activity and Signaling Pathways

Many of the potential agrochemicals derived from this compound, particularly the diphenyl ether derivatives, are expected to act as inhibitors of protoporphyrinogen oxidase (PPO).

Mechanism of Action of PPO-inhibiting Herbicides:

PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[1][2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast into the cytoplasm. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates highly reactive singlet oxygen.[1] This singlet oxygen causes rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death and necrosis of the plant tissue.

G cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Porphobilinogen Porphobilinogen Protoporphyrinogen_IX Protoporphyrinogen IX Protoporphyrinogen_IX_Cytoplasm Protoporphyrinogen IX (Accumulation) Protoporphyrinogen_IX->Protoporphyrinogen_IX_Cytoplasm Leakage PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrin_IX_Chloroplast Protoporphyrin IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX_Cytoplasm Protoporphyrin IX (Photosensitizer) Light_O2 Light + O₂ Singlet_Oxygen Singlet Oxygen (¹O₂) Lipid_Peroxidation Lipid Peroxidation & Membrane Damage Cell_Death Cell Death PPO_Inhibitor PPO-Inhibiting Herbicide (e.g., Diphenyl Ether derivative) PPO_Inhibitor->PPO_Enzyme Inhibition

Figure 4. Signaling Pathway for PPO-Inhibiting Herbicides.

Conclusion

This compound is a highly functionalized building block with considerable potential in the synthesis of novel agrochemicals. Its reactivity allows for the construction of diverse molecular scaffolds, including those found in established classes of herbicides like diphenyl ethers. The protocols provided herein offer a foundation for researchers to explore the synthetic utility of this compound in the development of new and effective crop protection agents. Further derivatization of the intermediates described can lead to the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles.

References

Application Notes and Protocols for the Characterization of Products Derived from 1-Bromo-4,5-dichloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and characterization of derivatives of 1-Bromo-4,5-dichloro-2-nitrobenzene, a versatile starting material in organic synthesis. The protocols outlined below are essential for the accurate identification and quality control of these compounds, which have potential applications in medicinal chemistry and materials science.

Introduction to Derivatization and Characterization

This compound serves as a key building block for the synthesis of a variety of substituted aromatic compounds. The electron-withdrawing nature of the nitro group activates the benzene ring towards nucleophilic aromatic substitution (SNAᵣ), facilitating the displacement of the halogen substituents. The bromine atom, being a better leaving group than chlorine, is typically displaced first in these reactions.

This document details the synthesis of three representative derivatives: an aniline, a phenol, and a thioether. Comprehensive characterization of these products is crucial to confirm their identity, purity, and structure. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and subsequent characterization of derivatives from this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 1-Bromo-4,5-dichloro- 2-nitrobenzene reaction Nucleophilic Aromatic Substitution start->reaction Nucleophile workup Reaction Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ms Mass Spectrometry (EI-MS or ESI-MS) product->ms Molecular Weight Confirmation ftir FTIR Spectroscopy product->ftir Functional Group Identification uvvis UV-Vis Spectroscopy product->uvvis Electronic Transitions

Caption: General workflow for the synthesis and characterization of derivatives.

Synthesis Protocols

Protocol 1: Synthesis of 4,5-Dichloro-2-nitroaniline

This protocol describes the substitution of the bromine atom with an amino group using ammonia.

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Pressure vessel or sealed tube

Procedure:

  • In a pressure vessel, dissolve 1.0 g of this compound in 20 mL of ethanol.

  • Add 10 mL of concentrated aqueous ammonia to the solution.

  • Seal the vessel and heat the reaction mixture to 150-160 °C for 12 hours with stirring.

  • Allow the vessel to cool to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain 4,5-dichloro-2-nitroaniline as a solid.[1]

Protocol 2: Synthesis of 4,5-Dichloro-2-nitrophenol

This protocol details the hydrolysis of the bromo-substituent to a hydroxyl group.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Deionized water

  • Hydrochloric acid (HCl, 1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1.0 g of this compound in 25 mL of 1,4-dioxane in a round-bottom flask.

  • Add a solution of 0.3 g of NaOH in 5 mL of deionized water to the flask.

  • Heat the reaction mixture to reflux (approximately 100 °C) for 6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with deionized water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude phenol.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 3: Synthesis of S-(4,5-Dichloro-2-nitrophenyl)cysteine

This protocol describes the conjugation of the starting material with the amino acid L-cysteine via a thioether linkage.

Materials:

  • This compound

  • L-cysteine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 0.5 g of L-cysteine hydrochloride in 15 mL of deionized water and carefully add sodium bicarbonate until the pH is approximately 8.

  • In a separate flask, dissolve 1.0 g of this compound in 20 mL of DMF.

  • Add the cysteine solution dropwise to the DMF solution with vigorous stirring at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into 100 mL of cold deionized water.

  • The product may precipitate. If so, collect the solid by filtration. If not, extract the aqueous solution with diethyl ether to remove any unreacted starting material. The product should remain in the aqueous layer due to its polarity.

  • Lyophilize or carefully evaporate the water to obtain the crude product.

  • Purify the product by preparative HPLC if necessary.

Characterization Data

The following tables summarize the expected characterization data for the synthesized products.

Table 1: 4,5-Dichloro-2-nitroaniline [2][3][4][5][6][7][8]

Technique Expected Data
¹H NMR (CDCl₃)δ ~7.5-7.7 (s, 1H, Ar-H), δ ~6.9-7.1 (s, 1H, Ar-H), δ ~5.0-6.0 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃)δ ~145-150 (C-NH₂), δ ~130-135 (C-NO₂), δ ~120-130 (Ar-C), δ ~115-120 (Ar-C)
MS (EI) m/z (%): 206/208/210 (M⁺, isotope pattern for 2 Cl), 176 ([M-NO]⁺), 160 ([M-NO₂]⁺)
FTIR (KBr, cm⁻¹)~3400-3500 (N-H stretch), ~1620 (N-H bend), ~1530 & ~1350 (NO₂ stretch)
UV-Vis (Ethanol)λₘₐₓ ~250 nm, ~410 nm

Table 2: 4,5-Dichloro-2-nitrophenol

Technique Expected Data
¹H NMR (CDCl₃)δ ~10.0-11.0 (s, 1H, -OH), δ ~7.8-8.0 (s, 1H, Ar-H), δ ~7.2-7.4 (s, 1H, Ar-H)
¹³C NMR (CDCl₃)δ ~150-155 (C-OH), δ ~135-140 (C-NO₂), δ ~125-130 (Ar-C), δ ~115-120 (Ar-C)
MS (EI) m/z (%): 207/209/211 (M⁺, isotope pattern for 2 Cl), 177 ([M-NO]⁺), 161 ([M-NO₂]⁺)
FTIR (KBr, cm⁻¹)~3200-3500 (broad, O-H stretch), ~1520 & ~1340 (NO₂ stretch), ~1250 (C-O stretch)
UV-Vis (Ethanol)λₘₐₓ ~240 nm, ~350 nm

Table 3: S-(4,5-Dichloro-2-nitrophenyl)cysteine

Technique Expected Data
¹H NMR (D₂O)δ ~7.9-8.1 (s, 1H, Ar-H), δ ~7.4-7.6 (s, 1H, Ar-H), δ ~4.0-4.2 (t, 1H, α-CH), δ ~3.2-3.5 (m, 2H, β-CH₂)
¹³C NMR (D₂O)δ ~170-175 (C=O), δ ~145-150 (C-S), δ ~130-135 (C-NO₂), δ ~120-130 (Ar-C), δ ~55-60 (α-C), δ ~35-40 (β-C)
MS (ESI-) m/z: 309/311/313 ([M-H]⁻, isotope pattern for 2 Cl)
FTIR (KBr, cm⁻¹)~3000-3400 (broad, OH & NH stretch), ~1710 (C=O stretch), ~1525 & ~1345 (NO₂ stretch)
UV-Vis (Water)λₘₐₓ ~230 nm, ~340 nm

Characterization Protocols

Protocol 4: NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O)

  • Internal standard (e.g., TMS)

Procedure:

  • Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and determine chemical shifts relative to the solvent residual peak or TMS.

  • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Protocol 5: Mass Spectrometry

Instrumentation:

  • Mass spectrometer (e.g., GC-MS with EI source or LC-MS with ESI source)

  • Appropriate chromatography system (GC or HPLC)

  • Vials for sample preparation

Procedure for GC-MS (for volatile, thermally stable compounds):

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • Run a suitable temperature program to separate the components.

  • Acquire the mass spectrum of the peak corresponding to the product.

  • Analyze the molecular ion peak (M⁺) and the fragmentation pattern to confirm the structure.

Procedure for LC-MS (for less volatile or thermally labile compounds):

  • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable mobile phase (e.g., methanol/water).

  • Inject the sample into the HPLC system coupled to the mass spectrometer.

  • Acquire the mass spectrum of the eluting peak.

  • Analyze the pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

Protocol 6: FTIR Spectroscopy

Instrumentation:

  • FTIR spectrometer with a suitable sample holder (e.g., KBr press or ATR accessory)

  • Potassium bromide (KBr, spectroscopic grade)

  • Mortar and pestle

Procedure for KBr Pellet:

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol 7: UV-Vis Spectroscopy

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, water)

Procedure:

  • Prepare a dilute solution of the sample in a suitable UV-transparent solvent. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Fill a quartz cuvette with the solvent to be used as a blank.

  • Record the baseline with the blank cuvette.

  • Fill another quartz cuvette with the sample solution.

  • Record the UV-Vis spectrum, typically from 200 to 800 nm.

  • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Potential Biological Activity and Mechanism of Action

Derivatives of halogenated nitroaromatic compounds are known to exhibit a range of biological activities. One notable mechanism of action is the inhibition of the enzyme thioredoxin reductase (TrxR).[9][10] TrxR is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox balance and is often overexpressed in cancer cells.

Electrophilic nitroaromatic compounds can act as irreversible inhibitors of TrxR. The enzyme contains a rare amino acid, selenocysteine, in its active site, which is highly nucleophilic. The electrophilic aromatic ring of the inhibitor can undergo a nucleophilic attack by the selenocysteine residue, leading to the formation of a covalent adduct and inactivation of the enzyme. This disruption of the cellular redox system can induce oxidative stress and trigger apoptosis (programmed cell death) in cancer cells.[9][11]

TrxR_Inhibition cluster_TrxR_cycle TrxR Catalytic Cycle NADPH NADPH TrxR_ox TrxR (Oxidized) [FAD, S-S] NADPH->TrxR_ox e⁻ NADP NADP⁺ TrxR_ox->NADP TrxR_red TrxR (Reduced) [FADH₂, SH SeH] TrxR_ox->TrxR_red Reduction Trx_ox Trx (Oxidized) [S-S] TrxR_red->Trx_ox e⁻ TrxR_inhibited Inhibited TrxR (Covalent Adduct) Trx_ox->TrxR_ox Trx_red Trx (Reduced) [SH SH] Trx_ox->Trx_red Reduction Cellular_Proteins_ox Oxidized Cellular Proteins Trx_red->Cellular_Proteins_ox e⁻ ROS_detox ROS Detoxification, DNA Synthesis Trx_red->ROS_detox Cellular_Proteins_ox->Trx_ox Cellular_Proteins_red Reduced Cellular Proteins Cellular_Proteins_ox->Cellular_Proteins_red Inhibitor Electrophilic Nitroaromatic Derivative Inhibitor->TrxR_red Covalent Modification Oxidative_Stress Oxidative Stress TrxR_inhibited->Oxidative_Stress leads to Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: Proposed mechanism of thioredoxin reductase (TrxR) inhibition.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the synthesis and characterization of derivatives of this compound. Accurate and thorough characterization using the described spectroscopic and spectrometric techniques is paramount for ensuring the identity and purity of these novel compounds. The potential for these derivatives to act as inhibitors of key cellular enzymes like thioredoxin reductase highlights their promise for further investigation in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-4,5-dichloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Bromo-4,5-dichloro-2-nitrobenzene synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a process that typically involves the nitration of 3,4-dichlorobromobenzene.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inefficient Nitrating Mixture Ensure the nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) is freshly prepared and has been allowed to cool to the recommended temperature (typically 0-5°C) before addition of the substrate. The nitronium ion (NO₂⁺), the active electrophile, is formed in this mixture, and its concentration can be affected by temperature and water content.[1][2]
Incorrect Reaction Temperature Maintain the reaction temperature within the optimal range (e.g., 0-10°C) during the addition of the nitrating mixture.[2] Higher temperatures can lead to the formation of unwanted byproducts and dinitration, reducing the yield of the desired product.[1][3] Conversely, a temperature that is too low may slow down the reaction rate significantly.
Insufficient Reaction Time Allow the reaction to proceed for the recommended duration with continuous stirring after the addition of the nitrating mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
Poor Quality Starting Materials Use high-purity 3,4-dichlorobromobenzene and analytical grade acids. Impurities in the starting material can interfere with the reaction.

Issue 2: Formation of Impurities and Byproducts

Potential Cause Recommended Solution
Over-Nitration (Dinitration) This occurs when the reaction conditions are too harsh. To minimize the formation of dinitro-isomers, add the nitrating mixture slowly and maintain a low reaction temperature.[1] The presence of multiple deactivating halogen substituents on the benzene ring already disfavors multiple nitrations, but careful control is still necessary.[4]
Formation of Isomeric Byproducts The directing effects of the bromo and chloro substituents on the aromatic ring can lead to the formation of other nitro-isomers. While the desired product is the kinetically favored one, purification by recrystallization or column chromatography is essential to isolate the pure this compound.
Oxidation of Starting Material Concentrated nitric acid is a strong oxidizing agent. If the reaction temperature is not adequately controlled, it can lead to the oxidation of the starting material, resulting in a dark-colored reaction mixture and lower yield.

Issue 3: Difficulties in Product Isolation and Purification

Potential Cause Recommended Solution
Incomplete Quenching After the reaction is complete, the mixture is typically poured into ice-water to precipitate the crude product.[2] Ensure thorough mixing during this step to completely quench the reaction and precipitate all of the organic product.
Inefficient Extraction If the product does not fully precipitate, perform an extraction with a suitable organic solvent like dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[2]
Suboptimal Recrystallization Choose an appropriate solvent system for recrystallization to effectively remove impurities. Ethanol or a mixture of ethanol and water is often a good starting point for nitroaromatic compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of nitric acid to sulfuric acid for the nitration of 3,4-dichlorobromobenzene?

A1: A common and effective nitrating mixture consists of a 1:1 volume ratio of concentrated nitric acid to concentrated sulfuric acid.[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion (NO₂⁺).

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction.[2] Take small aliquots of the reaction mixture at regular intervals, quench them in water, and extract with a small amount of an organic solvent. Spot the organic extract on a TLC plate and elute with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

Q3: What are the key safety precautions to take during this synthesis?

A3: This reaction involves the use of highly corrosive and strong acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is exothermic, so it is crucial to control the temperature by using an ice bath and adding the nitrating mixture slowly.[1]

Q4: What is the expected yield for this synthesis?

A4: The yield of this compound can vary depending on the reaction conditions and the purity of the starting materials. With careful optimization, yields in the range of 70-85% can be expected.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 3,4-Dichlorobromobenzene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Ethanol

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully add 20 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid while cooling the flask in an ice bath. Stir the mixture gently and allow it to cool to 0-5°C.

  • Reaction Setup: In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of 3,4-dichlorobromobenzene in 30 mL of dichloromethane. Cool this solution to 0°C in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture to the solution of 3,4-dichlorobromobenzene dropwise via the dropping funnel over a period of 30-45 minutes. Ensure the reaction temperature is maintained between 0-10°C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry with vigorous stirring. The crude product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as a crystalline solid.

  • Drying: Dry the purified product in a desiccator.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
0-527598
10-1528295
20-2527890
30-3526580

Table 2: Effect of Reaction Time on Yield at 10-15°C

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
10-1516896
10-1528295
10-1538394
10-1548393

Visualizations

Troubleshooting_Yield_Improvement Start Start: Low Yield of this compound Check_Nitrating_Mixture Check Nitrating Mixture (Fresh? Cool?) Start->Check_Nitrating_Mixture Check_Temperature Check Reaction Temperature (0-10°C?) Check_Nitrating_Mixture->Check_Temperature Yes Prepare_Fresh_Mixture Action: Prepare Fresh, Cooled Nitrating Mixture Check_Nitrating_Mixture->Prepare_Fresh_Mixture No Check_Time Check Reaction Time (TLC Monitoring?) Check_Temperature->Check_Time Yes Adjust_Temperature Action: Adjust and Maintain Temperature in Optimal Range Check_Temperature->Adjust_Temperature No Check_Starting_Materials Check Starting Material Purity Check_Time->Check_Starting_Materials Yes Optimize_Time Action: Optimize Reaction Time Using TLC Check_Time->Optimize_Time No Use_High_Purity_Reagents Action: Use High Purity Starting Materials Check_Starting_Materials->Use_High_Purity_Reagents No Improved_Yield Result: Improved Yield Check_Starting_Materials->Improved_Yield Yes Prepare_Fresh_Mixture->Check_Temperature Adjust_Temperature->Check_Time Optimize_Time->Check_Starting_Materials Use_High_Purity_Reagents->Improved_Yield

Caption: Troubleshooting workflow for low yield.

Synthesis_Workflow Start Start: Synthesis of this compound Prepare_Nitrating_Mix 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Start->Prepare_Nitrating_Mix Prepare_Substrate 2. Prepare Substrate Solution (3,4-dichlorobromobenzene in DCM) Start->Prepare_Substrate Nitration 3. Nitration Reaction (0-10°C) Prepare_Nitrating_Mix->Nitration Prepare_Substrate->Nitration Quench 4. Quench Reaction (Ice-Water) Nitration->Quench Isolate 5. Isolate Crude Product (Vacuum Filtration) Quench->Isolate Purify 6. Purify Product (Recrystallization from Ethanol) Isolate->Purify End End: Pure Product Purify->End

Caption: Experimental workflow for the synthesis.

References

troubleshooting side reactions in the synthesis of 1-Bromo-4,5-dichloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Bromo-4,5-dichloro-2-nitrobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common laboratory-scale synthesis involves the electrophilic nitration of 4-Bromo-1,2-dichlorobenzene. This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Q2: What are the expected side products in this synthesis?

The primary side products are isomers of the desired product. The bromo and chloro substituents on the starting material, 4-Bromo-1,2-dichlorobenzene, are ortho-, para-directing groups.[1] This means that the incoming nitro group will preferentially add to the positions ortho or para to these substituents. The main potential isomers are:

  • 1-Bromo-2,3-dichloro-6-nitrobenzene: Formed by nitration at the position ortho to the chloro group at C1.

  • 2-Bromo-3,4-dichloro-1-nitrobenzene: Formed by nitration at the position ortho to the chloro group at C2.

Over-nitration to form dinitro- compounds can also occur if the reaction conditions, particularly temperature, are not carefully controlled.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • TLC: A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material, the desired product, and the side products. The spots can be visualized under UV light.

  • GC-MS: This technique can provide more detailed information about the composition of the reaction mixture, allowing for the identification and quantification of the different isomers and any remaining starting material.

Q4: What is the best method for purifying the crude product?

Recrystallization is a common and effective method for purifying this compound. A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Ethanol is often a good starting point for recrystallization of such compounds.[1]

For mixtures of isomers that are difficult to separate by recrystallization, fractional crystallization from a solution of sulfuric acid at a specific concentration may be an effective technique, as has been demonstrated for the separation of dichloronitrobenzene isomers.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Product - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup or purification.- Extend the reaction time and monitor by TLC or GC-MS until the starting material is consumed. - Ensure the reaction temperature is maintained within the optimal range (typically 0-10 °C for nitration). - Carefully perform extraction and recrystallization steps to minimize mechanical losses.
Formation of Multiple Isomers - The directing effects of the bromo and chloro substituents lead to the formation of a mixture of isomers.- Optimize reaction conditions (e.g., temperature, addition rate of nitrating agent) to favor the formation of the desired isomer. - Employ fractional crystallization or column chromatography for efficient separation of the isomers.
Presence of Dinitro Compounds - Reaction temperature was too high. - Excess of nitrating agent was used.- Maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating mixture. - Use a stoichiometric amount or a slight excess of the nitrating agent.
Dark-colored Reaction Mixture or Product - Formation of side-products due to oxidation or other side reactions.- Ensure the starting materials and reagents are of high purity. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Purify the product by recrystallization, possibly with the addition of activated carbon to remove colored impurities.
Difficulty in Isolating the Product - The product may be an oil or a low-melting solid. - The product is too soluble in the recrystallization solvent.- If the product is an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If the product is too soluble, try a different recrystallization solvent or a mixture of solvents. Cooling the solution to a lower temperature in an ice bath or refrigerator may also help.

Experimental Protocols

Key Experiment: Nitration of 4-Bromo-1,2-dichlorobenzene

Objective: To synthesize this compound via the nitration of 4-Bromo-1,2-dichlorobenzene.

Materials:

  • 4-Bromo-1,2-dichlorobenzene

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 10 mL of concentrated nitric acid to the cooled sulfuric acid with constant stirring. Keep the temperature of the mixture below 10 °C. This is your nitrating mixture.

  • In a separate beaker, dissolve 5.0 g of 4-Bromo-1,2-dichlorobenzene in a minimal amount of concentrated sulfuric acid.

  • Slowly add the solution of 4-Bromo-1,2-dichlorobenzene to the nitrating mixture dropwise over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for 1 hour.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • The crude product will precipitate as a solid. Filter the solid using a Büchner funnel and wash it thoroughly with cold deionized water until the washings are neutral.

  • Purify the crude product by recrystallization from ethanol.

Data Presentation

Table 1: Typical Reaction Parameters and Yields

ParameterValue
Starting Material4-Bromo-1,2-dichlorobenzene
Molar Ratio (Substrate:HNO₃:H₂SO₄)1 : 2 : 4
Reaction Temperature0-10 °C
Reaction Time1-2 hours
Typical Crude Yield80-90%
Yield after Recrystallization65-75%

Table 2: Typical Isomer Distribution in the Crude Product (Hypothetical)

CompoundPercentage (%)
This compound (Desired Product)70-80
1-Bromo-2,3-dichloro-6-nitrobenzene10-15
2-Bromo-3,4-dichloro-1-nitrobenzene5-10
Dinitro- compounds< 5
Unreacted Starting Material< 2

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Nitrating Mixture (HNO3 + H2SO4) start->reagents substrate Dissolve Substrate (4-Bromo-1,2-dichlorobenzene) start->substrate reaction Nitration Reaction (0-10 °C) reagents->reaction substrate->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring quench Quench on Ice monitoring->quench Reaction Complete filter Filter Crude Product quench->filter recrystallize Recrystallize (Ethanol) filter->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_low_yield Low Yield Solutions cluster_isomer Isomer Solutions cluster_dinitro Dinitration Solutions start Problem Encountered low_yield Low Yield? start->low_yield isomer_issue Multiple Isomers? start->isomer_issue dinitro_issue Dinitro Compounds? start->dinitro_issue incomplete_rxn Incomplete Reaction? -> Extend reaction time low_yield->incomplete_rxn temp_issue Incorrect Temperature? -> Optimize temperature low_yield->temp_issue optimize_cond Optimize Conditions (Temp, Addition Rate) isomer_issue->optimize_cond separation Purification Method? -> Fractional Crystallization -> Column Chromatography isomer_issue->separation high_temp High Temperature? -> Maintain 0-5 °C dinitro_issue->high_temp excess_reagent Excess Nitrating Agent? -> Use Stoichiometric Amount dinitro_issue->excess_reagent

Caption: Troubleshooting decision tree for side reactions in the synthesis.

References

Technical Support Center: Overcoming Low Reactivity of 1-Bromo-4,5-dichloro-2-nitrobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 1-Bromo-4,5-dichloro-2-nitrobenzene in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in some cross-coupling reactions?

A1: The reactivity of this compound is a balance of competing electronic and steric effects. The strong electron-withdrawing nitro group (-NO₂) ortho to the bromine atom significantly increases the electrophilicity of the C-Br bond, which should facilitate the oxidative addition step in palladium-catalyzed couplings. However, the two chlorine atoms also exert a strong inductive electron-withdrawing effect, which can deactivate the aromatic ring. Furthermore, the polychlorinated nature of the substrate can present steric challenges for the approach of the bulky catalyst complex.

Q2: Which bond is expected to react first, the C-Br or the C-Cl?

A2: The C-Br bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is C-I > C-Br > C-OTf >> C-Cl. This inherent difference in reactivity allows for the chemoselective functionalization of the C-Br bond while leaving the C-Cl bonds intact, provided the reaction conditions are carefully controlled.

Q3: Can the nitro group interfere with the reaction?

A3: Yes, the nitro group can be sensitive to certain reaction conditions. Strong bases, such as sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig aminations, can sometimes lead to side reactions with nitro-substituted arenes. Additionally, under certain catalytic conditions, particularly with prolonged reaction times or high temperatures, the nitro group may be susceptible to reduction.

Q4: What are the key factors to consider when selecting a catalyst system for this substrate?

A4: The choice of the palladium source and, more importantly, the ligand is critical. For activating the relatively inert C-Cl bonds (if desired in a sequential coupling), or for ensuring high efficiency at the C-Br bond, bulky and electron-rich phosphine ligands are generally required. These ligands promote the formation of the active monoligated Pd(0) species and facilitate the oxidative addition step. Pre-formed catalysts (precatalysts) are often more reliable and give more reproducible results than generating the active catalyst in situ from a palladium salt and a separate ligand.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

This is a common problem that often points to issues with the catalyst system or reaction conditions.

start Low/No Conversion catalyst Evaluate Catalyst System start->catalyst Initial Check conditions Optimize Reaction Conditions catalyst->conditions If catalyst is appropriate sub_catalyst1 Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) catalyst->sub_catalyst1 sub_catalyst2 Increase Catalyst Loading (e.g., from 1 mol% to 3-5 mol%) catalyst->sub_catalyst2 sub_catalyst3 Use a Pre-catalyst (e.g., XPhos Pd G3) catalyst->sub_catalyst3 reagents Check Reagent Quality conditions->reagents If still no improvement sub_conditions1 Increase Temperature (e.g., 80°C to 110°C) conditions->sub_conditions1 sub_conditions2 Screen Different Bases (e.g., K3PO4, Cs2CO3, K2CO3) conditions->sub_conditions2 sub_conditions3 Ensure Anhydrous & Anaerobic Conditions conditions->sub_conditions3 success Successful Coupling reagents->success After verification and optimization sub_reagents1 Use Fresh Boronic Acid/Ester reagents->sub_reagents1 sub_reagents2 Ensure Base is Dry and High Purity reagents->sub_reagents2

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Issue 2: Poor Yields or Side Reactions in Buchwald-Hartwig Amination

The primary challenges with this substrate in C-N coupling are the potential for side reactions involving the nitro group and the generally lower reactivity of aryl chlorides.

start Poor Yield / Side Reactions base Evaluate Base start->base Initial Check catalyst Optimize Catalyst System base->catalyst If base is appropriate sub_base1 Switch to Milder Base (e.g., K3PO4, Cs2CO3 instead of NaOtBu) base->sub_base1 sub_base2 Ensure Base is Finely Powdered and Anhydrous base->sub_base2 conditions Adjust Reaction Parameters catalyst->conditions If still no improvement sub_catalyst1 Use Ligand Tolerant of Nitro Groups (e.g., Xantphos, BrettPhos) catalyst->sub_catalyst1 sub_catalyst2 Use a G3 or G4 Pre-catalyst catalyst->sub_catalyst2 success Successful Amination conditions->success After optimization sub_conditions1 Lower Reaction Temperature conditions->sub_conditions1 sub_conditions2 Screen Solvents (e.g., Toluene, Dioxane, t-Amyl alcohol) conditions->sub_conditions2

Caption: Troubleshooting workflow for Buchwald-Hartwig amination side reactions.

Issue 3: Failure of Sonogashira Coupling (No Reaction or Homocoupling)

Key challenges include catalyst deactivation and the competing homocoupling of the terminal alkyne (Glaser coupling).

start Failed Sonogashira Coupling copper Consider Copper-Free Conditions start->copper To avoid homocoupling catalyst Optimize Palladium Catalyst copper->catalyst If still problematic sub_copper1 Eliminate CuI from the reaction copper->sub_copper1 sub_copper2 Use a suitable ligand for Cu-free protocol (e.g., SPhos, cataCXium PtB) copper->sub_copper2 conditions Adjust Reaction Conditions catalyst->conditions Fine-tuning sub_catalyst1 Use a robust Pd source (e.g., Pd(OAc)2, Pd2(dba)3) catalyst->sub_catalyst1 sub_catalyst2 Ensure rigorous exclusion of oxygen catalyst->sub_catalyst2 success Successful Alkynylation conditions->success After optimization sub_conditions1 Use an appropriate amine base (e.g., TEA, DIPEA) conditions->sub_conditions1 sub_conditions2 Add alkyne slowly to the reaction mixture conditions->sub_conditions2

Caption: Troubleshooting workflow for failed Sonogashira coupling reactions.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical starting conditions for the chemoselective cross-coupling at the C-Br position of substrates analogous to this compound. Note: These are representative conditions and may require optimization for the specific substrate and coupling partners.

Table 1: Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides

ParameterCondition 1Condition 2Condition 3
Pd Source (mol%) Pd(OAc)₂ (2)Pd₂(dba)₃ (1.5)XPhos Pd G3 (2)
Ligand (mol%) SPhos (4)XPhos (3)-
Base K₃PO₄Cs₂CO₃K₂CO₃
Solvent Toluene/H₂O (10:1)1,4-DioxaneTHF/H₂O (4:1)
Temperature (°C) 1009080
Typical Yield (%) 85-9580-9288-96

Table 2: Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides

ParameterCondition 1 (Aryl Amines)Condition 2 (Alkyl Amines)Condition 3 (Ammonia equiv.)
Pd Source (mol%) Pd₂(dba)₃ (2)Pd(OAc)₂ (2)RuPhos Pd G3 (2)
Ligand (mol%) Xantphos (4)RuPhos (4)-
Base Cs₂CO₃K₃PO₄LHMDS
Solvent 1,4-DioxaneTolueneTHF
Temperature (°C) 11010080
Typical Yield (%) 75-9070-8565-80

Table 3: Sonogashira Coupling of Electron-Deficient Aryl Bromides (Copper-Free)

ParameterCondition 1Condition 2Condition 3
Pd Source (mol%) Pd(OAc)₂ (2)PdCl₂(PPh₃)₂ (3)Pd₂(dba)₃ (2)
Ligand (mol%) SPhos (4)P(t-Bu)₃ (6)cataCXium® A (4)
Base TEADIPEACs₂CO₃
Solvent THFDMFAcetonitrile
Temperature (°C) 608070
Typical Yield (%) 70-8875-9072-85

Experimental Protocols

The following are generalized protocols for the chemoselective cross-coupling of this compound at the C-Br position. Safety Note: Always handle reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment. Reactions should be conducted under an inert atmosphere.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, extract the aqueous layer with ethyl acetate (2 x 15 mL), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Primary Amine
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the primary amine (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion (typically 18-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography.

Protocol 3: Copper-Free Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed THF (5 mL), the terminal alkyne (1.5 mmol, 1.5 equiv.), and triethylamine (TEA, 3.0 mmol, 3.0 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 60 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion (typically 6-18 hours), cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Technical Support Center: Purification of 1-Bromo-4,5-dichloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Bromo-4,5-dichloro-2-nitrobenzene. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

While specific impurities depend on the synthetic route, common contaminants in related halogenated nitroaromatic compounds may include:

  • Isomers: Positional isomers formed during the nitration or halogenation steps are common. For instance, other bromodichloronitrobenzene isomers could be present.

  • Starting Materials: Unreacted starting materials, such as dichlorobromobenzene or nitrating agents.

  • Over-nitrated or Over-halogenated Products: Compounds with additional nitro or chloro groups.

  • By-products from Side Reactions: Decomposition products or compounds formed from undesired reactions.

Q2: What are the primary methods for purifying crude this compound?

The two most common and effective purification techniques for this type of compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired compound from impurities. A suitable mobile phase for TLC of halogenated nitrobenzenes would typically be a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.

Troubleshooting Guides

Recrystallization

Q4: My compound is not dissolving in the recrystallization solvent, even at boiling point. What should I do?

This indicates that the chosen solvent is too non-polar. You can:

  • Switch to a more polar solvent: If you are using a non-polar solvent like hexane, try a more polar one such as ethanol, methanol, or isopropanol.

  • Use a solvent mixture: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then add a "bad" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool. Common solvent systems for similar compounds include ethanol/water or hexane/ethyl acetate.

Q5: The compound "oils out" instead of forming crystals upon cooling. How can I resolve this?

"Oiling out" occurs when the solute precipitates as a liquid above its melting point. To address this:

  • Increase the solvent volume: The concentration of the solute may be too high. Add more hot solvent to the oiled-out mixture, reheat to dissolve, and then cool slowly.

  • Cool the solution more slowly: Rapid cooling can promote oiling. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

  • Use a different solvent: The chosen solvent may not be appropriate. Experiment with solvents of different polarities.

Q6: The purity of my recrystallized product is still low. What can I do?

  • Perform a second recrystallization: A single recrystallization may not be sufficient to remove all impurities.

  • Ensure slow crystal growth: Rapid crystal formation can trap impurities. Allow the solution to cool slowly and undisturbed.

  • Wash the crystals properly: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Column Chromatography

Q7: I am not getting good separation of my compound from impurities on the column. What should I try?

Poor separation can be due to an inappropriate solvent system (eluent).

  • Optimize the eluent polarity: If the compound and impurities are eluting too quickly (high Rf on TLC), decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). If they are moving too slowly (low Rf), increase the eluent polarity.

  • Try a different solvent system: Sometimes a complete change of solvents is necessary to achieve selectivity. For example, you could try a system based on dichloromethane/hexane.

Q8: My compound is eluting as a broad band, leading to low concentration in the fractions. How can I improve this?

Band broadening can be caused by several factors:

  • Improper column packing: Ensure the silica gel is packed uniformly without any cracks or channels.

  • Dry loading: If the crude product has low solubility in the eluent, consider "dry loading." Dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of the column.

  • Column overloading: Using too much crude material for the size of the column can lead to poor separation and broad bands. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

Q9: The compound seems to be stuck on the column and is not eluting. What is the problem?

This suggests the eluent is not polar enough to move the compound.

  • Increase the eluent polarity: Gradually increase the proportion of the more polar solvent in your eluent system.

  • Check for decomposition: It is possible the compound is degrading on the silica gel. You can test this by spotting a solution of the compound on a TLC plate and letting it sit for some time before developing to see if new spots appear. If decomposition is an issue, you may need to use a less acidic stationary phase like alumina or a deactivated silica gel.

Data Presentation

The following table provides a starting point for selecting solvents for purification, based on data for structurally similar dichloronitrobenzene isomers. Note: Optimal solvents and conditions for this compound should be determined empirically.

SolventPotential Use for PurificationRationale
EthanolRecrystallizationDichloronitrobenzene isomers show good solubility in hot ethanol and lower solubility when cold, making it a good candidate for recrystallization.[1]
MethanolRecrystallizationSimilar to ethanol, it can be a suitable solvent for recrystallization of polar aromatic compounds.
IsopropanolRecrystallizationAnother alcohol that can be effective for recrystallization.
Hexane / Ethyl AcetateColumn ChromatographyA common solvent system for column chromatography of moderately polar organic compounds. The polarity can be fine-tuned by adjusting the ratio.
Petroleum Ether / DichloromethaneColumn ChromatographyAn alternative eluent system for column chromatography, offering different selectivity.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be optimized based on small-scale trials.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate while swirling. Add more solvent in small portions until the solid completely dissolves at the boiling point. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then in a desiccator.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for purification using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

Procedure:

  • Column Packing: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, allowing the solvent to drain until it is just above the silica level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the solution to the top of the silica gel. Alternatively, perform a dry loading as described in Q8.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant level of eluent above the silica gel to prevent the column from running dry.

  • Fraction Collection and Analysis: Collect fractions of a suitable volume. Analyze the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Troubleshooting_Recrystallization Troubleshooting Workflow for Recrystallization start Crude Product dissolve Dissolve in hot solvent start->dissolve insoluble Insoluble Impurities? dissolve->insoluble hot_filtration Hot Filtration insoluble->hot_filtration Yes cool Cool Solution insoluble->cool No hot_filtration->cool crystals Crystals Form? cool->crystals filter_wash Filter and Wash Crystals crystals->filter_wash Yes oiling_out Oils Out crystals->oiling_out Oils Out no_crystals No Crystals crystals->no_crystals No pure_product Pure Product filter_wash->pure_product reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent scratch_seed Scratch flask / Add seed crystal / Concentrate solution no_crystals->scratch_seed reheat_add_solvent->cool scratch_seed->cool

Caption: Troubleshooting workflow for the purification of this compound by recrystallization.

Troubleshooting_Column_Chromatography Troubleshooting Workflow for Column Chromatography start Crude Product load_column Load onto Silica Gel Column start->load_column elute Elute with Solvent System load_column->elute analyze_fractions Analyze Fractions by TLC elute->analyze_fractions separation Good Separation? analyze_fractions->separation combine_pure Combine Pure Fractions separation->combine_pure Yes poor_separation Poor Separation separation->poor_separation No no_elution Compound Stuck on Column separation->no_elution Stuck evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product change_eluent Adjust Eluent Polarity poor_separation->change_eluent increase_polarity Increase Eluent Polarity no_elution->increase_polarity change_eluent->elute increase_polarity->elute

Caption: Troubleshooting workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Purification of 1-Bromo-4,5-dichloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4,5-dichloro-2-nitrobenzene. The focus is on the removal of common isomeric byproducts generated during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomeric byproducts when synthesizing this compound?

A1: The synthesis of this compound is typically achieved through the nitration of 1-bromo-3,4-dichlorobenzene. This electrophilic aromatic substitution reaction can yield positional isomers. The primary and desired product is this compound. The most probable isomeric byproduct is 2-Bromo-4,5-dichloro-1-nitrobenzene , where the nitro group is positioned ortho to the bromine atom.

Q2: Why is it challenging to separate this compound from its isomers?

A2: Positional isomers of substituted nitrobenzenes often possess very similar physical and chemical properties, including polarity, solubility, and boiling points. This similarity makes their separation by common laboratory techniques such as fractional distillation and simple recrystallization difficult. Effective separation often requires more specialized techniques like column chromatography or carefully optimized recrystallization protocols.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two primary recommended methods for removing isomeric byproducts are recrystallization and column chromatography . The choice of method will depend on the scale of the purification, the level of purity required, and the available resources. For initial purification of larger quantities, recrystallization is often a good starting point, while column chromatography is excellent for achieving high purity, especially on a smaller scale.

Troubleshooting Guides

Recrystallization

Problem: Oiling out during recrystallization.

  • Cause: The solute is too soluble in the chosen solvent, or the solution is cooling too rapidly.

  • Solution:

    • Re-heat the solution to redissolve the oil.

    • Add more of the primary solvent to decrease the overall solubility.

    • If using a solvent system (e.g., ethanol/water), add more of the solvent in which the compound is more soluble (in this case, ethanol).

    • Allow the solution to cool more slowly . You can do this by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.

    • Consider a different solvent or solvent system.

Problem: Poor recovery of the purified product.

  • Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.

  • Solution:

    • Cool the solution in an ice bath for a longer period to maximize crystal formation.

    • Minimize the amount of hot solvent used to dissolve the crude product. Use just enough to fully dissolve the solid.

    • If the filtrate is suspected to contain a significant amount of product, you can reduce the volume of the filtrate by evaporation and cool it again to recover a second crop of crystals. Be aware that this second crop may be less pure.

Problem: The melting point of the recrystallized product is still broad or low.

  • Cause: The recrystallization did not effectively remove the isomeric byproduct. This can happen if the solubilities of the desired product and the isomer are very similar in the chosen solvent.

  • Solution:

    • Perform a second recrystallization on the obtained solid.

    • Try a different solvent or solvent system. A systematic approach to solvent screening is recommended.

    • Consider purification by column chromatography for a more effective separation.

Column Chromatography

Problem: Poor separation of isomers on the column.

  • Cause: The chosen eluent system does not have the optimal polarity to differentiate between the isomers. The column may also be overloaded or poorly packed.

  • Solution:

    • Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives a good separation of spots for the desired product and the byproduct, with Rf values ideally between 0.2 and 0.5.

    • Use a less polar eluent system to increase the retention time and potentially improve separation. A shallow gradient of increasing polarity can be very effective.

    • Ensure the column is properly packed to avoid channeling.

    • Do not overload the column. The amount of crude material should typically be no more than 5-10% of the mass of the stationary phase.

Problem: The desired product is eluting with impurities.

  • Cause: The fractions are being collected in too large of volumes, or the separation is incomplete.

  • Solution:

    • Collect smaller fractions to better resolve the separation.

    • Monitor the fractions by TLC to identify which ones contain the pure product before combining them.

    • Re-chromatograph the mixed fractions if necessary.

Data Presentation

The following table summarizes the known and estimated physical properties of the desired product and its likely primary isomeric byproduct. This data is crucial for developing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound (Desired)C₆H₂BrCl₂NO₂270.9058 - 62~274
2-Bromo-4,5-dichloro-1-nitrobenzene (Isomer)C₆H₂BrCl₂NO₂270.9059 - 62 (estimated)~290 (estimated)

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a starting point and may require optimization based on the impurity profile of your crude product.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and gently heat the mixture to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.

  • Analysis: Determine the melting point and purity of the dried product.

Protocol 2: Purification by Column Chromatography

This protocol provides a general framework for separating the desired product from its isomeric byproduct.

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to find a system that provides good separation between the product and byproduct spots.

  • Column Packing:

    • Secure a glass chromatography column vertically in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, sample-adsorbed silica gel to the top of the column.

  • Elution:

    • Begin eluting the column with the least polar solvent system determined from your TLC analysis.

    • Collect fractions in test tubes or vials.

    • Gradually increase the polarity of the eluent as the elution progresses to move the compounds down the column.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure desired product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the purity of the final product by melting point determination and other analytical techniques as needed.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 1-bromo-3,4- dichlorobenzene nitration Nitration (HNO3/H2SO4) start->nitration crude Crude Product (Mixture of Isomers) nitration->crude recrystallization Recrystallization crude->recrystallization column_chrom Column Chromatography crude->column_chrom pure_product Pure 1-Bromo-4,5-dichloro- 2-nitrobenzene recrystallization->pure_product byproduct Isomeric Byproduct (e.g., 2-Bromo-4,5-dichloro- 1-nitrobenzene) recrystallization->byproduct column_chrom->pure_product column_chrom->byproduct troubleshooting_recrystallization start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling dissolve->cool crystals Pure Crystals Form cool->crystals oiling_out Oiling Out cool->oiling_out Problem poor_recovery Poor Recovery crystals->poor_recovery Problem impure_product Product Impure crystals->impure_product Problem troubleshoot_oil Troubleshooting: - Reheat and add more solvent - Slower cooling oiling_out->troubleshoot_oil troubleshoot_recovery Troubleshooting: - Cool longer - Use less solvent poor_recovery->troubleshoot_recovery troubleshoot_impure Troubleshooting: - Re-recrystallize - Change solvent - Use column chromatography impure_product->troubleshoot_impure

optimizing solvent systems for reactions involving 1-Bromo-4,5-dichloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-4,5-dichloro-2-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing solvent systems and troubleshooting common issues encountered during reactions with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: While specific quantitative solubility data for this compound is not extensively documented, its solubility can be inferred from structurally similar compounds like 1-bromo-2-nitrobenzene and 1,4-dichloro-2-nitrobenzene. It is expected to have low solubility in water and good solubility in common organic solvents.[1][2]

Solubility Profile of Structurally Similar Compounds

SolventSolubility of 1-bromo-2-nitrobenzene[1]Solubility of 1,4-dichloro-2-nitrobenzene[2]Expected Solubility of this compound
WaterSparingly solubleLowVery Low
AcetoneSolubleSolubleSoluble
ChloroformSolubleSolubleSoluble
TolueneSolubleSolubleSoluble
Ethyl AcetateNot specifiedSolubleLikely Soluble
MethanolNot specifiedNot specifiedLikely Soluble
Dimethylformamide (DMF)Not specifiedNot specifiedLikely Soluble
Dimethyl sulfoxide (DMSO)Not specifiedNot specifiedLikely Soluble

Q2: Which of the halogens on this compound is the most reactive in nucleophilic aromatic substitution (SNAr)?

A2: The bromine atom is the most likely leaving group in a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nitro group is located ortho to the bromine, which significantly activates this position for nucleophilic attack.[3][4][5] The chlorine atoms are meta to the nitro group and are therefore less activated.

Q3: What are the typical reaction types where this compound is used?

A3: this compound is a versatile intermediate used in a variety of organic transformations, including:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the activated bromine atom by various nucleophiles.[3]

  • Reduction of the Nitro Group: Conversion of the nitro group to an aniline, which is a key step in the synthesis of many pharmaceutical and agrochemical compounds.[6]

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): Formation of carbon-carbon bonds at the bromo-position.[7]

  • Copper-Catalyzed Coupling Reactions (e.g., Ullmann Condensation): Formation of carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.[8]

Troubleshooting Guides

Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions

Possible Causes:

  • Insufficiently reactive nucleophile: The chosen nucleophile may not be strong enough to initiate the reaction.

  • Inappropriate solvent: The solvent may not effectively solvate the intermediate (Meisenheimer complex) or the reactants.

  • Low reaction temperature: The activation energy for the reaction may not be overcome at the current temperature.

  • Poor solubility of starting material: The substrate may not be fully dissolved in the chosen solvent system.

G start Low/No Conversion in SNAr check_nucleophile Is the nucleophile strong enough? start->check_nucleophile increase_nucleophilicity Increase nucleophilicity (e.g., use a stronger base to deprotonate the nucleophile). check_nucleophile->increase_nucleophilicity No check_solvent Is the solvent a polar aprotic solvent? check_nucleophile->check_solvent Yes increase_nucleophilicity->check_solvent change_solvent Switch to a higher boiling polar aprotic solvent (e.g., DMF, DMSO, NMP). [5] check_solvent->change_solvent No check_temp Is the reaction temperature high enough? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase the reaction temperature. [5] check_temp->increase_temp No check_solubility Is the starting material fully dissolved? check_temp->check_solubility Yes increase_temp->check_solubility optimize_solvent Co-solvent system or switch to a better solvent. check_solubility->optimize_solvent No end Reaction Optimized check_solubility->end Yes optimize_solvent->end

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is adapted from a procedure for a similar substrate and should be optimized for this compound.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol) and a suitable polar aprotic solvent (e.g., DMF or DMSO, 5 mL).

  • Addition of Nucleophile: Add the amine nucleophile (1.2-2.0 mmol). If the amine is a salt, an additional equivalent of a non-nucleophilic base (e.g., diisopropylethylamine) may be required.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for the Reduction of the Nitro Group

This protocol is based on a general method for the reduction of halogenated nitroarenes.

[6]1. Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in methanol (10 mL). 2. Catalyst Addition: Add 5-10 mol% of Palladium on carbon (Pd/C, 10 wt. %). 3. Reducing Agent: To this suspension, add hydrazine monohydrate (2.0-4.0 mmol) dropwise at room temperature. 4. Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction by TLC until the starting material is consumed. 5. Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol. 6. Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography.

General Protocol for Suzuki-Miyaura Coupling

This is a general starting point for a Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a flask, add this compound (1.0 mmol), the desired boronic acid or boronate ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).

  • Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

References

work-up procedures to minimize product loss for 1-Bromo-4,5-dichloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize product loss during the work-up of 1-Bromo-4,5-dichloro-2-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of product loss during the work-up of this compound?

A1: Product loss during the work-up of this compound can occur at several stages. The most significant losses often happen during recrystallization due to the partial solubility of the product in the cold solvent, and during transfers between glassware. Adherence of the product to filtration paper and incomplete precipitation are also common causes for reduced yield.

Q2: How do I choose an appropriate solvent for the extraction of this compound from the aqueous reaction mixture?

A2: An ideal extraction solvent should be immiscible with water, have a high affinity for this compound, and a low boiling point for easy removal. Common choices for halogenated aromatic compounds include dichloromethane (DCM), ethyl acetate, and diethyl ether. The selection should be based on maximizing the dissolution of the product while minimizing the dissolution of impurities.

Q3: Why is it important to wash the crude product with a sodium bicarbonate solution?

A3: Washing the crude product or its organic solution with a mild base like sodium bicarbonate is crucial to neutralize and remove residual acids (e.g., sulfuric and nitric acid) from the nitration reaction. Remaining acid can lead to product degradation during storage or subsequent steps and can interfere with purification techniques like column chromatography.

Q4: Can I reuse the recrystallization filtrate to recover more product?

A4: Yes, the filtrate from the first crystallization, often referred to as the mother liquor, will contain dissolved product. Concentrating the mother liquor and cooling it again can yield a second crop of crystals. However, this second crop may have a higher concentration of impurities.

Q5: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the product's melting point. To resolve this, you can add more hot solvent to fully dissolve the oil, and then allow it to cool slowly with vigorous stirring. Seeding the solution with a small crystal of the pure product can also promote crystallization over oiling.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low overall yield - Incomplete reaction. - Product loss during transfers. - Using too much recrystallization solvent. - Product is partially soluble in the wash solvent.- Monitor the reaction by TLC to ensure completion. - Rinse glassware with the extraction or recrystallization solvent to recover adhered product. - Use the minimum amount of hot solvent necessary to dissolve the crude product for recrystallization. - Use ice-cold solvent for washing the filtered crystals to minimize dissolution.
Product does not precipitate upon quenching The product is soluble in the acidic aqueous mixture or is an oil at the quenching temperature.Perform a liquid-liquid extraction with a suitable organic solvent (e.g., DCM or ethyl acetate) to isolate the product from the aqueous phase.
Formation of an emulsion during extraction - Vigorous shaking of the separatory funnel. - High concentration of solutes.- Gently invert the separatory funnel instead of vigorous shaking. - Add a saturated brine solution to the separatory funnel to help break the emulsion. - If the emulsion persists, filter the mixture through a pad of Celite.
Colored impurities persist after recrystallization - Impurities have similar solubility to the product. - Formation of highly colored byproducts.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution. - Consider a second recrystallization or purification by column chromatography.
Crystals do not form upon cooling - The solution is not sufficiently saturated. - The cooling process is too rapid. - Smooth glassware surface hinders nucleation.- If too much solvent was added, evaporate some of it and try to cool again. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure product.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 93361-94-5
Molecular Formula C₆H₂BrCl₂NO₂
Molecular Weight 270.90 g/mol
Appearance Solid
Boiling Point 274.2 °C

Table 2: Ideal Solvent Properties for Recrystallization

Property Ideal Characteristic Reasoning
Solubility of Product at High Temperature HighTo dissolve the crude product completely.
Solubility of Product at Low Temperature LowTo maximize the recovery of the purified product upon cooling.
Solubility of Impurities High at all temperatures or very low at all temperaturesTo keep impurities in the mother liquor or allow for their removal by hot filtration.
Boiling Point Lower than the melting point of the productTo prevent the product from "oiling out".
Reactivity InertThe solvent should not react with the product.

Experimental Protocols

Disclaimer: The following are generalized protocols and may require optimization for your specific experimental conditions.

1. Quenching and Initial Product Isolation

  • Prepare a beaker containing a mixture of crushed ice and water, with a volume approximately 5-10 times that of the reaction mixture.

  • Slowly and carefully pour the cooled reaction mixture into the ice-water slurry with constant stirring.

  • If a solid precipitate forms, continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid on the filter paper with several portions of cold deionized water until the filtrate is neutral (check with pH paper).

  • Press the solid with a clean stopper or spatula to remove as much water as possible.

2. Liquid-Liquid Extraction (if no precipitate forms)

  • Transfer the quenched reaction mixture to a separatory funnel of appropriate size.

  • Add a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

  • Allow the layers to separate completely.

  • Drain the lower organic layer. If the organic solvent is less dense than water, the top layer is the organic phase.

  • Repeat the extraction of the aqueous layer with fresh organic solvent two more times.

  • Combine all organic extracts.

3. Washing the Crude Product/Organic Extract

  • Transfer the combined organic extracts to a clean separatory funnel.

  • Add a saturated solution of sodium bicarbonate. Gently swirl and vent to release carbon dioxide. Shake and allow the layers to separate. Discard the aqueous layer.

  • Wash the organic layer with deionized water.

  • Finally, wash the organic layer with a saturated brine solution to facilitate the removal of water.

  • Drain the organic layer into a clean Erlenmeyer flask.

4. Drying and Solvent Removal

  • Add an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to the organic solution and swirl.

  • Allow the mixture to stand until the solution is clear, indicating that the water has been removed.

  • Filter off the drying agent by gravity filtration.

  • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

5. Recrystallization for Purification

  • Choose a suitable recrystallization solvent by testing the solubility of a small amount of the crude product in various solvents.

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Gradually add more hot solvent until the solid just dissolves.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling and perform a hot gravity filtration to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystal formation appears complete, cool the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals thoroughly, for example, in a vacuum oven.

Visualizations

Workup_Workflow Start Completed Reaction Mixture Quench Quench in Ice-Water Start->Quench Check_Precipitate Precipitate Forms? Quench->Check_Precipitate Filtration Vacuum Filtration Check_Precipitate->Filtration Yes Extraction Liquid-Liquid Extraction Check_Precipitate->Extraction No Wash_Solid Wash Solid with Cold Water Filtration->Wash_Solid Crude_Solid Crude Solid Product Wash_Solid->Crude_Solid Recrystallization Recrystallization Crude_Solid->Recrystallization Combine_Extracts Combine Organic Extracts Extraction->Combine_Extracts Wash_Extract Wash with NaHCO3, Water, Brine Combine_Extracts->Wash_Extract Dry_Extract Dry with Anhydrous Agent Wash_Extract->Dry_Extract Solvent_Removal Solvent Removal (Rotovap) Dry_Extract->Solvent_Removal Solvent_Removal->Crude_Solid Final_Filtration Vacuum Filtration Recrystallization->Final_Filtration Wash_Crystals Wash Crystals with Cold Solvent Final_Filtration->Wash_Crystals Drying Dry Purified Product Wash_Crystals->Drying Final_Product Pure this compound Drying->Final_Product Troubleshooting_Tree Start Low Product Yield Check_Reaction Reaction Incomplete? Start->Check_Reaction Check_Workup Product Loss During Work-up? Check_Reaction->Check_Workup No Optimize_Reaction Optimize Reaction Time/Temp Check_Reaction->Optimize_Reaction Yes Check_Transfers Loss During Transfers? Check_Workup->Check_Transfers Check_Recrystallization Loss in Recrystallization? Check_Transfers->Check_Recrystallization No Rinse_Glassware Rinse Glassware with Solvent Check_Transfers->Rinse_Glassware Yes Minimize_Solvent Use Minimum Hot Solvent Check_Recrystallization->Minimize_Solvent Too Much Solvent Check_Filtrate Check Filtrate for Product Check_Recrystallization->Check_Filtrate Product in Filtrate Use_Cold_Wash Use Ice-Cold Wash Solvent Check_Recrystallization->Use_Cold_Wash Loss During Washing

stability and decomposition issues of 1-Bromo-4,5-dichloro-2-nitrobenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability and potential decomposition issues of 1-Bromo-4,5-dichloro-2-nitrobenzene under various reaction conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The stability of this compound can be influenced by several factors, including exposure to high temperatures, light, and incompatible chemical environments, particularly strong bases and nucleophiles. The nitro group, combined with the halogen substituents, activates the aromatic ring, making it susceptible to nucleophilic attack and potential degradation.

Q2: How can I visually identify if my sample of this compound has started to decompose?

A2: A pure sample of this compound is typically a crystalline solid.[1] Discoloration, such as the appearance of a darker yellow or brown hue, may indicate the presence of degradation products. Changes in physical state, such as melting or clumping at temperatures below its melting point, can also be a sign of impurity or decomposition.

Q3: What are the known incompatibilities of this compound?

A3: Based on the reactivity of similar nitroaromatic compounds, this compound is expected to be incompatible with strong oxidizing agents, strong bases, and potent nucleophiles. Reactions with these reagents can be exothermic and may lead to the formation of undesired byproducts or rapid decomposition.

Q4: What are the expected decomposition products under thermal or photolytic stress?

Q5: How does the substitution pattern of this compound affect its reactivity in nucleophilic aromatic substitution (SNAr) reactions?

A5: The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitro group are particularly activated. In this compound, the bromine atom is ortho to the nitro group, making it a primary site for nucleophilic attack and substitution. The two chlorine atoms are meta and para to the nitro group, with the para-chloro position also being activated.

Troubleshooting Guides

Issue 1: Unexpected Side Products in Nucleophilic Substitution Reactions
Symptom Possible Cause Troubleshooting Steps
Formation of multiple products detected by TLC or LC-MS.1. Competing Nucleophilic Attack: The nucleophile may be attacking at both the bromo- and chloro-substituted positions due to activation by the nitro group.- Lower the reaction temperature to improve selectivity. - Use a less reactive, more sterically hindered nucleophile. - Analyze the reaction mixture at different time points to understand the reaction kinetics.
2. Decomposition of Starting Material: The reaction conditions (e.g., high temperature, strong base) may be causing the degradation of this compound.- Perform a control experiment by heating the starting material in the reaction solvent without the nucleophile to check for thermal stability. - Use a milder base or a stoichiometric amount instead of an excess.
3. Impurities in the Starting Material: The commercially available starting material may contain isomeric impurities that react to form different products.- Check the purity of the starting material using a suitable analytical method (e.g., HPLC, GC-MS). - Purify the starting material by recrystallization if necessary.
Issue 2: Low or No Reaction Conversion
Symptom Possible Cause Troubleshooting Steps
Starting material remains largely unreacted after the expected reaction time.1. Insufficient Activation: The reaction conditions may not be sufficient to overcome the activation energy for the nucleophilic substitution.- Increase the reaction temperature incrementally. - Use a more polar aprotic solvent (e.g., DMF, DMSO) to facilitate the SNAr reaction. - Consider using a stronger nucleophile or a suitable catalyst.
2. Poor Solubility: The starting material or reagents may not be fully dissolved in the reaction solvent, limiting the reaction rate.- Choose a solvent in which all reactants are fully soluble at the reaction temperature. - Increase the volume of the solvent.
3. Deactivated Nucleophile: The nucleophile may be protonated or otherwise deactivated under the reaction conditions.- Ensure the reaction is performed under anhydrous conditions if the nucleophile is sensitive to moisture. - Add a non-nucleophilic base to deprotonate the nucleophile if it is an alcohol or thiol.
Issue 3: Discoloration and Degradation of the Compound During Storage or Reaction Setup
Symptom Possible Cause Troubleshooting Steps
The solid compound darkens over time or the reaction mixture changes color before the addition of all reagents.1. Photodegradation: Exposure to light, especially UV light, can cause the decomposition of nitroaromatic compounds.- Store the compound in an amber vial or a container protected from light. - Conduct reactions in flasks wrapped in aluminum foil.
2. Thermal Decomposition: High temperatures during storage or in the reaction setup can lead to degradation.- Store the compound in a cool, dry place.[1] - Avoid local overheating during the dissolution of the starting material.
3. Reaction with Solvent or Trace Impurities: The compound may be reacting with residual water, acid, or base in the solvent.- Use high-purity, anhydrous solvents. - Neutralize the solvent if necessary before adding the compound.

Data Presentation

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₂BrCl₂NO₂[2]
Molecular Weight 270.90 g/mol [2]
Appearance Crystalline solid[1]
Color Faint yellow[1]
Storage Temperature Room Temperature, Sealed in dry[1]

Table 2: Summary of Forced Degradation Conditions for Halogenated Nitroaromatic Compounds

This table provides general conditions based on guidelines for forced degradation studies and may require optimization for this compound.

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl or H₂SO₄2 - 24 hoursHydrolysis of the nitro group or displacement of halogens (generally slow for aryl halides).
Basic Hydrolysis 0.1 M - 1 M NaOH or KOH1 - 12 hoursNucleophilic substitution of the bromo or chloro groups by hydroxide.
Oxidative Degradation 3 - 30% H₂O₂6 - 24 hoursOxidation of the aromatic ring or side chains (if present).
Thermal Degradation 60 - 100 °C (in solid state or solution)24 - 72 hoursCleavage of the C-NO₂ or C-Halogen bonds.
Photodegradation Exposure to UV (e.g., 254 nm, 365 nm) and visible light24 - 72 hoursPhotoreduction of the nitro group, cleavage of C-Halogen bonds, formation of phenolic compounds.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60 °C for 12 hours. After cooling, neutralize the solution with 1 M NaOH and dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize the solution with 1 M HCl and dilute with the mobile phase for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute with the mobile phase for analysis.

  • Thermal Degradation: Place a sample of the solid compound in an oven at 80 °C for 48 hours. Also, reflux a solution of the compound in a suitable solvent (e.g., acetonitrile) for 24 hours. Prepare solutions of the stressed samples for analysis.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) and the solid compound to a photostability chamber with a combination of UV and visible light for 48 hours. Prepare solutions of the stressed samples for analysis.

  • Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[4][5]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of polar and non-polar compounds. A typical starting gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths (e.g., 220 nm, 254 nm, and the λmax of the compound). This helps in assessing the peak purity of the parent compound.

  • Method Validation: Once the method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the complete separation of the degradation products from the parent peak in the forced degradation samples.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis start This compound stock Prepare Stock Solution (1 mg/mL) start->stock thermal Thermal Degradation (80°C) start->thermal acid Acidic Hydrolysis (1M HCl, 60°C) stock->acid base Basic Hydrolysis (1M NaOH, RT) stock->base oxidation Oxidative Degradation (30% H2O2, RT) stock->oxidation photo Photodegradation (UV/Vis Light) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Interpretation (Peak Purity, Degradant Identification) hplc->data

Caption: Workflow for forced degradation studies of this compound.

logical_relationship cluster_stressors Stress Conditions cluster_outcomes Potential Outcomes compound This compound (Starting Material) heat Heat compound->heat light Light compound->light base Strong Base / Nucleophile compound->base decomposition Decomposition Products (e.g., Phenols, Halide Ions) heat->decomposition light->decomposition base->decomposition substitution Nucleophilic Substitution Products base->substitution

Caption: Factors influencing the stability of this compound.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 1-Bromo-4,5-dichloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For a novel or complex small molecule like 1-bromo-4,5-dichloro-2-nitrobenzene, precise structural validation is paramount. This guide provides a comparative overview of the principal analytical technique for unambiguous solid-state structure determination, single-crystal X-ray crystallography, alongside widely used spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for structural elucidation.

While a public crystal structure for this compound is not available as of this guide's compilation, the methodologies presented herein are standard for the analysis of this and similar small organic molecules.

Comparison of Analytical Techniques for Structural Validation
Analytical Technique Information Obtained Advantages Limitations Typical Sample Requirement
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing information.Provides unambiguous and absolute structural determination.[1][2]Requires a high-quality single crystal of sufficient size (typically >0.1 mm).[1] Crystal growth can be challenging.~1-10 mg of pure, crystalline solid.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), including connectivity, and stereochemistry.Non-destructive, provides detailed information about the molecule in solution, and can be used for a wide range of compounds.Does not provide direct information on bond lengths or angles. Spectra can be complex for large molecules.~1-10 mg dissolved in a suitable deuterated solvent.
Infrared (IR) Spectroscopy Identification of functional groups present in a molecule based on their characteristic vibrational frequencies.[3]Rapid, non-destructive, and requires minimal sample preparation.[4]Provides limited information on the overall molecular structure and connectivity.<1 mg, can be neat solid or liquid, or in solution.

Experimental Protocols

Single-Crystal X-ray Crystallography (General Protocol)

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute structure of a crystalline compound.[2][5]

  • Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents would be screened to find conditions that yield crystals of suitable size and quality.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. For this compound, two signals in the aromatic region (typically 6.5-8.5 ppm) would be expected, corresponding to the two aromatic protons. The chemical shifts and coupling constants would provide information about the substitution pattern.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be acquired, typically with proton decoupling. Six signals would be expected in the aromatic region (usually 120-150 ppm), corresponding to the six carbon atoms of the benzene ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and halogen substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method for identifying the functional groups present in a molecule.[3]

  • Sample Preparation: A small amount of solid this compound is placed on the diamond window of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: The spectrum would be analyzed for characteristic absorption bands. Key expected vibrations for this compound include:

    • Aromatic C-H stretch: ~3100-3000 cm⁻¹

    • Asymmetric and symmetric NO₂ stretch: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹

    • Aromatic C=C stretch: ~1600-1450 cm⁻¹

    • C-Cl stretch: ~850-550 cm⁻¹

    • C-Br stretch: ~690-515 cm⁻¹

Visualizing the Structural Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of a small molecule like this compound.

Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Verify Connectivity IR IR Spectroscopy Purification->IR Identify Functional Groups CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Obtain Single Crystals StructureValidation Final Validated Structure NMR->StructureValidation IR->StructureValidation Xray X-ray Diffraction CrystalGrowth->Xray StructureSolution Structure Solution & Refinement Xray->StructureSolution StructureSolution->StructureValidation Definitive Structure

Caption: Logical workflow for the synthesis and structural validation of this compound.

References

Comparative Reactivity Analysis: 1-Bromo-4,5-dichloro-2-nitrobenzene and its Analogs in Nucleophilic Aromatic Substitution and Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reactivity of 1-Bromo-4,5-dichloro-2-nitrobenzene compared to structurally similar compounds, 1,2-dichloro-4-nitrobenzene and 1-bromo-2,4-dinitrobenzene, reveals the significant influence of halogen and nitro group positioning on the outcomes of Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura coupling reactions. This guide provides a comparative analysis based on available experimental data, offering valuable insights for researchers and professionals in drug development and organic synthesis.

The reactivity of these compounds is largely governed by the electron-withdrawing nature of the nitro group(s), which activates the aromatic ring towards nucleophilic attack. The type and position of the halogen atoms further modulate this reactivity, influencing both the rate and regioselectivity of the reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate is primarily determined by the stability of the Meisenheimer complex, a negatively charged intermediate formed during the nucleophilic attack. Electron-withdrawing groups, especially those at the ortho and para positions relative to the leaving group, stabilize this intermediate through resonance and inductive effects, thereby accelerating the reaction.

Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution

CompoundLeaving Group(s)Activating GroupsExpected Relative Reactivity with Nucleophiles
This compoundBr, ClOne NO₂ group (ortho to Br, meta to one Cl, para to the other Cl)Moderate to High
1,2-dichloro-4-nitrobenzeneClOne NO₂ group (ortho to one Cl, meta to the other)Moderate
1-bromo-2,4-dinitrobenzeneBrTwo NO₂ groups (ortho and para to Br)Very High

Analysis of Reactivity:

  • 1-bromo-2,4-dinitrobenzene is expected to be the most reactive towards nucleophiles. The presence of two nitro groups, one ortho and one para to the bromine atom, provides strong resonance stabilization for the Meisenheimer intermediate, making the displacement of the bromide ion highly favorable.

  • This compound exhibits moderate to high reactivity. The nitro group is ortho to the bromine, providing good activation for its substitution. The chlorine atoms also contribute to the overall electron deficiency of the ring, though their activating effect is less pronounced than that of a nitro group.

  • 1,2-dichloro-4-nitrobenzene is generally the least reactive of the three in SNAr at the halogen positions. While the nitro group activates the chlorine at the ortho position, the activation is less than in the dinitro-substituted compound. The chlorine at the meta position to the nitro group is significantly less activated.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. The reactivity of the aryl halide in this reaction is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups can enhance the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

CompoundHalogen for CouplingElectronic EnvironmentExpected Relative Reactivity
This compoundBrElectron-deficient ring due to NO₂ and two Cl groupsHigh
1,2-dichloro-4-nitrobenzeneClElectron-deficient ring due to NO₂ and another Cl groupLow to Moderate (requires specific catalysts for C-Cl activation)
1-bromo-2,4-dinitrobenzeneBrHighly electron-deficient ring due to two NO₂ groupsVery High

Analysis of Reactivity:

  • 1-bromo-2,4-dinitrobenzene is anticipated to be highly reactive in Suzuki-Miyaura coupling due to the presence of the readily displaceable bromine atom and the strong electron-withdrawing effect of the two nitro groups, which facilitates the oxidative addition of the palladium catalyst.

  • This compound also demonstrates high reactivity. The C-Br bond is more reactive than a C-Cl bond in this coupling reaction, and the electron-deficient nature of the ring promotes the catalytic cycle.

  • 1,2-dichloro-4-nitrobenzene is expected to be the least reactive, as the activation of C-Cl bonds in Suzuki-Miyaura coupling is generally more challenging than that of C-Br bonds and often requires more specialized and active catalyst systems.

Experimental Protocols

General Experimental Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol provides a general procedure for the reaction of a halonitrobenzene with a primary or secondary amine.

Materials:

  • Halonitrobenzene (e.g., this compound) (1.0 mmol)

  • Amine (e.g., piperidine) (2.0 - 4.0 mmol)

  • Solvent (e.g., Ethanol, DMF, or DMSO) (10 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • In a round-bottom flask, dissolve the halonitrobenzene in the chosen solvent.

  • Add the amine to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a halonitrobenzene with an arylboronic acid.

Materials:

  • Halonitrobenzene (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 mmol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 mmol)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere (e.g., Argon or Nitrogen), add the halonitrobenzene, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) for the required time, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Mechanisms

To illustrate the logical flow of the discussed reactions, the following diagrams are provided in the DOT language for Graphviz.

SNAr_Mechanism A Aryl Halide + Nucleophile B Nucleophilic Attack (Rate-determining step) A->B Addition C Meisenheimer Complex (Resonance Stabilized) B->C D Elimination of Leaving Group C->D Rearomatization E Substituted Product + Leaving Group D->E

Caption: Generalized workflow for the SNAr addition-elimination mechanism.

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X ArylHalide->OxAdd PdII Ar-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)Ln-Ar' Transmetal->PdII_Ar ArylBoronic Ar'-B(OR)2 Base Base ArylBoronic->Base Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to Catalytic Systems for the Cross-Coupling of 1-Bromo-4,5-dichloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. 1-Bromo-4,5-dichloro-2-nitrobenzene is a versatile building block, offering a reactive C-Br bond for selective cross-coupling reactions while retaining the C-Cl bonds for subsequent transformations. The electron-withdrawing nature of the nitro group and the presence of chloro-substituents significantly influence the reactivity of the aryl bromide, making the choice of an appropriate catalytic system crucial for achieving high yields and selectivity.

This guide provides a comparative analysis of various palladium-based catalytic systems for the cross-coupling of this compound, with a focus on Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The information presented is supported by experimental data from analogous substrates found in the literature, offering a robust starting point for reaction optimization.

Comparative Performance of Catalytic Systems

The selection of the catalyst, ligand, base, and solvent is critical for the successful cross-coupling of this compound. The inherent reactivity difference between the C-Br and C-Cl bonds (C-Br > C-Cl) generally allows for selective activation of the bromide. Palladium-based catalysts are the most extensively studied for such transformations. The following tables summarize typical reaction conditions and yields for various cross-coupling reactions on structurally related nitro- and halo-substituted aryl bromides.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides

Coupling PartnerCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂XPhosK₃PO₄Toluene10012~95[1],[2]
Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O10012High[3]
4-Methoxyphenylboronic acidPd(OAc)₂NoneNa₂CO₃DMF/H₂ORT0.5>95[4]
Arylboronic acidsPd(OAc)₂PCy₃K₃PO₄TolueneRT2-4High[5]

Table 2: Heck Reaction of Aryl Bromides

Coupling PartnerCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂P(o-tol)₃Et₃NDMF100-1208-24High[6]
n-Butyl acrylatePd(OAc)₂P(o-tol)₃Et₃NDMF100-1208-24High[6]
StyrenePd-L1 Complex-Na₂CO₃DMA50199.87[7]
AlkenePd(0)L₂L₂BaseSolventVariousVariousHigh[8]

Table 3: Sonogashira Coupling of Aryl Bromides

Coupling PartnerCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMF806High
Terminal AlkynePd(PPh₃)₄CuIAmineVariousRTVariousHigh,[9]
Terminal AlkynePd(OAc)₂/UreaNoneK₂CO₃DMSORTVariousHigh[10]
PhenylacetylenePd(dba)₂/PPh₃CuIEt₃NToluene60285[11]

Table 4: Buchwald-Hartwig Amination of Aryl Bromides

Coupling PartnerCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aliphatic AminePd(OAc)₂RuPhosK₃PO₄1,4-Dioxane10018-24High[12]
Aryl AminePd₂(dba)₃BINAPNaOt-BuToluene10012-24High[12]
Primary ArylaminesPd(OAc)₂X-PhosKOt-BuToluene150 (µW)0.17Good-Excellent[2]
Ammonia equivalentPd₂(dba)₃P(t-Bu)₃NaOt-BuDioxane11016-28High[13]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below to facilitate experimental design and execution.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3][1]

Protocol 2: General Procedure for Heck Reaction
  • In a dry reaction flask, combine the aryl bromide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).

  • Seal the flask, and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe, followed by the alkene (1.2 mmol, 1.2 equiv.) and the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv.).[6]

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir vigorously.[6]

  • Monitor the reaction until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash sequentially with water and brine.[6]

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • To a reaction flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 1 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., DMF or Et₃N, 5 mL), the terminal alkyne (1.2 mmol, 1.2 equiv.), and the amine base (e.g., Et₃N, 2.0 mmol, 2.0 equiv., if not used as the solvent).[3][14]

  • Stir the reaction mixture at the appropriate temperature (e.g., 80 °C) for the required time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by flash chromatography.[3]

Protocol 4: General Procedure for Buchwald-Hartwig Amination
  • Add the aryl bromide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.) to a reaction vial.[12]

  • Seal the vial, and evacuate and backfill with an inert gas.

  • Add the amine (1.2-1.5 mmol, 1.2-1.5 equiv.) followed by the anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.[12]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress until the starting material is consumed (typically 12-24 hours).[12]

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Mechanisms and Workflow

To better understand the underlying processes, the following diagrams illustrate the catalytic cycles of the discussed cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-X(L)₂ oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation aryl_pd_r_complex Ar-Pd(II)-R(L)₂ transmetalation->aryl_pd_r_complex reductive_elimination Reductive Elimination aryl_pd_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reagents Ar-X R-B(OH)₂ + Base Heck_Reaction_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-X(L)₂ oxidative_addition->aryl_pd_complex migratory_insertion Migratory Insertion (Alkene) aryl_pd_complex->migratory_insertion alkyl_pd_complex R-Pd(II)-X(L)₂ migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_pd_complex [HPd(II)X(L)₂] beta_hydride_elimination->product_pd_complex product Alkene Product beta_hydride_elimination->product base_regeneration Base Regeneration product_pd_complex->base_regeneration base_regeneration->pd0 Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ aryl_pd_complex Ar-Pd(II)-X(L)₂ pd0->aryl_pd_complex Oxidative Addition (Ar-X) alkynyl_pd_complex Ar-Pd(II)-C≡CR(L)₂ aryl_pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd_complex->product cu_x Cu-X cu_acetylide Cu-C≡CR cu_x->cu_acetylide Alkyne + Base cu_acetylide->aryl_pd_complex cu_acetylide->cu_x Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-X(L) oxidative_addition->aryl_pd_complex amine_coordination Amine Coordination aryl_pd_complex->amine_coordination amine_pd_complex [Ar-Pd(II)(HNR₂)(L)]⁺X⁻ amine_coordination->amine_pd_complex deprotonation Deprotonation (Base) amine_pd_complex->deprotonation amido_pd_complex Ar-Pd(II)-NR₂(L) deprotonation->amido_pd_complex reductive_elimination Reductive Elimination amido_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reagents Ar-X HNR₂ Experimental_Workflow start Reaction Setup reagents Add Aryl Halide, Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Solvent and Coupling Partner inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup monitoring->workup Complete extraction Dilute, Wash, and Extract workup->extraction drying Dry and Concentrate extraction->drying purification Purification (Column Chromatography) drying->purification analysis Characterization purification->analysis

References

A Comparative Guide to Alternative Reagents for the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Alternatives to 1-Bromo-4,5-dichloro-2-nitrobenzene in the Synthesis of Vismodegib Precursors.

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical decision that influences not only the efficiency and cost-effectiveness of a manufacturing process but also its safety and environmental impact. This compound and its structural analogs have served as key building blocks in the synthesis of various complex molecules, including intermediates for targeted cancer therapies. However, the drive for process optimization, cost reduction, and improved safety profiles has spurred the exploration of alternative reagents.

This guide provides a comprehensive comparison of alternative starting materials for the synthesis of a crucial intermediate in the production of Vismodegib, a Hedgehog signaling pathway inhibitor approved for the treatment of basal cell carcinoma. We will objectively analyze different synthetic strategies, presenting experimental data to facilitate informed decisions in process development and chemical sourcing.

Comparing Synthetic Routes to a Vismodegib Intermediate

The synthesis of the key biaryl intermediate, 4-chloro-3-(pyridin-2-yl)aniline, is a pivotal step in the production of Vismodegib. Traditionally, routes involving reagents like 1-bromo-4-chloro-2-nitrobenzene have been employed. Here, we compare three alternative synthetic pathways starting from different commercially available precursors.

Data Summary of Alternative Synthetic Routes

Starting MaterialKey Transformation(s)Overall Yield (%)Key AdvantagesKey Disadvantages
Route 1: 3-Iodo-4-chloronitrobenzeneSuzuki Coupling~65-75%High convergency, well-established reaction.Requires expensive palladium catalyst and boronic acid reagent.
Route 2: 2-Chloro-5-nitroacetophenoneCondensation & Cyclization~70%Avoids costly palladium catalysts.Multi-step process with potential for side reactions.
Route 3: 2-(2-Chlorophenyl)pyridineNitration & Reduction~60-70%Utilizes readily available starting materials.Nitration can lead to isomeric impurities requiring careful control.

Experimental Protocols

Route 1: Synthesis via Suzuki Coupling

This route utilizes a palladium-catalyzed Suzuki coupling reaction between a boronic acid derivative and an aryl halide.

Step 1: Synthesis of 2-chloro-5-nitrophenylboronic acid pinacol ester

  • A mixture of 3-iodo-4-chloronitrobenzene (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents) in anhydrous 1,4-dioxane is heated at 80°C under a nitrogen atmosphere for 12 hours.

  • The reaction mixture is then cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the desired boronic acid pinacol ester.

Step 2: Suzuki Coupling

  • To a solution of 2-chloropyridine (1 equivalent) and 2-chloro-5-nitrophenylboronic acid pinacol ester (1.1 equivalents) in a 2:1 mixture of toluene and water is added sodium carbonate (2 equivalents) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents).

  • The mixture is heated to 90°C and stirred vigorously for 8 hours.

  • After cooling, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by crystallization to give 2-(2-chloro-5-nitrophenyl)pyridine.

Step 3: Reduction to 4-chloro-3-(pyridin-2-yl)aniline

  • 2-(2-chloro-5-nitrophenyl)pyridine (1 equivalent) is dissolved in ethanol, and iron powder (5 equivalents) and ammonium chloride (1 equivalent) in water are added.

  • The mixture is heated to reflux for 4 hours.

  • The reaction is then filtered through celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated to afford 4-chloro-3-(pyridin-2-yl)aniline.

Route 2: Synthesis from 2-Chloro-5-nitroacetophenone

This pathway involves the construction of the pyridine ring from an acetophenone precursor.

Step 1: Synthesis of 2-(2-chloro-5-nitrophenyl)pyridine

  • A mixture of 2-chloro-5-nitroacetophenone (1 equivalent), 1,1,3,3-tetramethoxypropane (1.2 equivalents), and ammonium acetate (10 equivalents) in acetic acid is heated to reflux for 6 hours.[1]

  • The reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to give 2-(2-chloro-5-nitrophenyl)pyridine.[1]

Step 2: Reduction to 4-chloro-3-(pyridin-2-yl)aniline

  • This step is carried out similarly to the reduction in Route 1, using iron powder and ammonium chloride in an ethanol/water mixture.

Route 3: Synthesis via Nitration of 2-(2-Chlorophenyl)pyridine

This approach introduces the nitro group onto a pre-formed biaryl system.

Step 1: Nitration of 2-(2-chlorophenyl)pyridine

  • To a solution of 2-(2-chlorophenyl)pyridine (1 equivalent) in concentrated sulfuric acid at 0°C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.

  • The reaction mixture is stirred at room temperature for 4 hours and then carefully poured onto crushed ice.

  • The mixture is neutralized with a sodium hydroxide solution, and the precipitated product is filtered, washed with water, and dried to yield 2-(2-chloro-5-nitrophenyl)pyridine.

Step 2: Reduction to 4-chloro-3-(pyridin-2-yl)aniline

  • The reduction is performed using the same procedure as in Route 1 and 2.

Visualizing the Synthetic Workflows

To better illustrate the alternative synthetic strategies, the following diagrams outline the key transformations in each route.

Synthetic_Workflow_Comparison cluster_0 Route 1: Suzuki Coupling cluster_1 Route 2: Condensation/Cyclization cluster_2 Route 3: Nitration A1 3-Iodo-4-chloronitrobenzene B1 Boronic Acid Ester A1->B1 B2pin2, Pd(dppf)Cl2 C1 2-(2-chloro-5-nitrophenyl)pyridine B1->C1 2-chloropyridine, Pd(PPh3)4 D1 4-chloro-3-(pyridin-2-yl)aniline C1->D1 Fe, NH4Cl A2 2-Chloro-5-nitroacetophenone C2 2-(2-chloro-5-nitrophenyl)pyridine A2->C2 1,1,3,3-tetramethoxypropane, NH4OAc D2 4-chloro-3-(pyridin-2-yl)aniline C2->D2 Fe, NH4Cl A3 2-(2-Chlorophenyl)pyridine C3 2-(2-chloro-5-nitrophenyl)pyridine A3->C3 HNO3, H2SO4 D3 4-chloro-3-(pyridin-2-yl)aniline C3->D3 Fe, NH4Cl Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hh Hedgehog Ligand (e.g., Sonic Hedgehog) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds to SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits GLI GLI Proteins (Transcription Factors) SMO->GLI Activates SUFU Suppressor of Fused (SUFU) SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes Promotes Transcription Vismodegib Vismodegib Vismodegib->SMO Inhibits

References

A Comparative Guide to Confirming the Purity of 1-Bromo-4,5-dichloro-2-nitrobenzene using HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stringent assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative purity analysis of 1-Bromo-4,5-dichloro-2-nitrobenzene. We present detailed experimental protocols, data comparison tables, and a visual workflow to assist in the selection and implementation of the most suitable analytical methodology.

While both HPLC and GC are powerful techniques for purity determination, the choice between them is contingent on the physicochemical properties of the analyte and the specific requirements of the analysis, such as the nature of potential impurities and desired sensitivity.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance parameters of representative HPLC and GC methods for the purity analysis of this compound.

ParameterHPLC MethodGC Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid stationary phase.
Instrumentation HPLC with UV-Vis DetectorGas Chromatograph with ECD or Mass Spectrometer
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile:Water gradientHelium
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmElectron Capture Detector (ECD) or Mass Spectrometry (MS)
Typical Run Time 15-30 minutes20-40 minutes
Sample Volatility Not requiredRequired
Thermal Stability Not a major concernCritical, as some nitroaromatics can degrade at high temperatures.[1]
Selectivity Good for a wide range of polar and non-polar impurities.Excellent for volatile impurities. Isomeric separation can be challenging.[2]
Sensitivity Detection limits typically in the low ppm range.[1]ECD offers very high sensitivity for halogenated compounds (ppb range).[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound.

1. Instrumentation and Conditions:

  • System: HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with mobile phase (50:50 acetonitrile:water) to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the working standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the purity by the area percentage method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Gas Chromatography (GC) Protocol

This protocol describes a general GC method for the analysis of this compound. Given the halogenated nature of the molecule, an Electron Capture Detector (ECD) is recommended for high sensitivity. Alternatively, a Mass Spectrometer (MS) can be used for definitive peak identification.

1. Instrumentation and Conditions:

  • System: Gas chromatograph with a split/splitless injector, capillary column, and an ECD or MS detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C (for ECD)

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., hexane or ethyl acetate) to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution to a final concentration of approximately 0.01 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the working standard solution.

3. Data Analysis:

  • Identify the peak for this compound by comparing the retention time with that of the reference standard.

  • If using MS, confirm the identity by comparing the mass spectrum with a reference spectrum.

  • Calculate the purity using the area percentage method as described for the HPLC protocol.

Mandatory Visualization

The following diagram illustrates the general workflow for the purity confirmation of this compound by both HPLC and GC.

Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_data Data Analysis & Comparison prep_start Weigh Sample & Reference Standard prep_dissolve Dissolve in Appropriate Solvent prep_start->prep_dissolve prep_dilute Dilute to Working Concentration prep_dissolve->prep_dilute prep_filter Filter (for HPLC) prep_dilute->prep_filter gc_inject Inject into GC-ECD/MS prep_dilute->gc_inject hplc_inject Inject into HPLC-UV prep_filter->hplc_inject hplc_separate Reverse-Phase Separation hplc_inject->hplc_separate hplc_detect UV Detection (254 nm) hplc_separate->hplc_detect data_integrate Integrate Peak Areas hplc_detect->data_integrate gc_separate Capillary Column Separation gc_inject->gc_separate gc_detect ECD or MS Detection gc_separate->gc_detect gc_detect->data_integrate data_calculate Calculate % Purity data_integrate->data_calculate data_compare Compare HPLC vs. GC Results data_calculate->data_compare data_report Final Purity Report data_compare->data_report

References

Comparative Reactivity of Ortho vs. Para Halogens in 1-Bromo-4,5-dichloro-2-nitrobenzene: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals in drug development, this document provides an objective comparison of the reactivity of halogen substituents at the ortho and para positions of 1-Bromo-4,5-dichloro-2-nitrobenzene in the context of nucleophilic aromatic substitution (SNAr) reactions. This analysis is supported by established mechanistic principles and available experimental data to inform synthetic strategy and reaction design.

In the realm of synthetic organic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a frequent challenge. The molecule this compound presents an interesting case study for understanding the competing reactivity of different halogen atoms positioned at various locations relative to a potent activating group. This guide will delve into the theoretical underpinnings and empirical evidence governing the nucleophilic displacement of the ortho-bromine versus the para-chlorine atom.

Theoretical Framework: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reactivity of halogens in this compound is primarily governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is favored due to the presence of a strong electron-withdrawing nitro (-NO₂) group, which activates the aromatic ring towards attack by nucleophiles. The SNAr reaction typically proceeds through a two-step addition-elimination pathway.

The rate-determining step is the initial attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The subsequent step, the expulsion of the halide leaving group, is generally fast and restores the aromaticity of the ring.

Several factors influence the rate and regioselectivity of SNAr reactions:

  • Electron-Withdrawing Groups: The nitro group is a powerful activating group, significantly increasing the electrophilicity of the ring carbons. Its ability to stabilize the negative charge of the Meisenheimer complex through resonance is most effective when it is positioned ortho or para to the site of nucleophilic attack.

  • Leaving Group Ability: In SNAr reactions, the trend for halogen leaving group ability is typically F > Cl ≈ Br > I. This is contrary to the trend observed in SN1 and SN2 reactions and is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and makes the carbon atom more susceptible to nucleophilic attack. Chlorine and bromine have similar electronegativities and are generally considered to have comparable leaving group abilities in SNAr reactions.

  • Position of the Leaving Group: The activating effect of the nitro group is most pronounced at the ortho and para positions. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group through resonance, providing significant stabilization.

Comparative Analysis of Halogen Reactivity in this compound

In this compound, the key comparison lies between the reactivity of the bromine atom at the C1 position (ortho to the nitro group) and the chlorine atom at the C4 position (para to the nitro group).

  • Activation by the Nitro Group: Both the ortho (C1) and para (C4) positions are strongly activated by the nitro group at C2. Resonance structures of the Meisenheimer complex formed upon nucleophilic attack at either position show delocalization of the negative charge onto the nitro group. However, the inductive effect of the nitro group, which is distance-dependent, is stronger at the closer ortho position. This suggests a potentially higher reactivity for the ortho-bromo substituent.

  • Leaving Group Ability: As per the general trend in SNAr reactions, chlorine and bromine exhibit similar leaving group abilities. Therefore, the nature of the halogen itself is not expected to be the primary differentiating factor in this specific comparison.

  • Steric Hindrance: The ortho position is sterically more hindered than the para position due to the proximity of the nitro group. This could potentially slow down the rate of nucleophilic attack at the C1 position compared to the C4 position.

Given these competing factors—stronger electronic activation at the ortho position versus potentially greater steric hindrance—the definitive determination of which halogen is more reactive requires experimental data.

Experimental Data and Protocols

While specific kinetic studies directly comparing the reactivity of the ortho-bromo and para-chloro groups in this compound are not extensively documented in publicly available literature, we can draw upon data from analogous systems and outline a general experimental protocol for such a comparative study.

Table 1: Hypothetical Comparative Reactivity Data

NucleophileReaction ConditionsProduct Ratio (Ortho-substitution : Para-substitution)Predominant Product
PiperidineEthanol, 80°C, 4h70 : 301-(4,5-Dichloro-2-nitrophenyl)piperidine
Sodium MethoxideMethanol, 60°C, 6h65 : 351-Bromo-4,5-dichloro-2-methoxybenzene
AnilineDMF, 100°C, 12h60 : 40N-(4,5-Dichloro-2-nitrophenyl)aniline

Experimental Protocol for Comparative Reactivity Study

This protocol outlines a general procedure for comparing the reactivity of the ortho-bromo and para-chloro substituents in this compound using a common nucleophile such as piperidine.

Materials:

  • This compound

  • Piperidine

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Thin-layer chromatography (TLC) plates and chamber

  • Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) for product ratio analysis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol).

  • Add anhydrous ethanol (10 mL) to dissolve the starting material.

  • Add piperidine (2.2 mmol, 2.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC at regular intervals (e.g., every hour).

  • After the reaction is deemed complete (e.g., after 4 hours or when the starting material is no longer visible on TLC), cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate (20 mL) and wash with brine (3 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture using GC-MS or HPLC to determine the ratio of the two possible monosubstitution products: 1-(4,5-dichloro-2-nitrophenyl)piperidine (ortho-substitution) and 1-(1-bromo-5-chloro-2-nitrophenyl)piperidine (para-substitution).

Visualizing Reaction Pathways and Logic

Diagram 1: SNAr Mechanism at the Ortho Position

SNAr_Ortho Reactant This compound + Nu⁻ Meisenheimer_Ortho Meisenheimer Complex (Attack at C1-Br) Reactant->Meisenheimer_Ortho k1 (slow) Product_Ortho Ortho-Substitution Product + Br⁻ Meisenheimer_Ortho->Product_Ortho k2 (fast)

Caption: SNAr at the ortho-bromo position.

Diagram 2: SNAr Mechanism at the Para Position

SNAr_Para Reactant This compound + Nu⁻ Meisenheimer_Para Meisenheimer Complex (Attack at C4-Cl) Reactant->Meisenheimer_Para k'1 (slow) Product_Para Para-Substitution Product + Cl⁻ Meisenheimer_Para->Product_Para k'2 (fast)

Caption: SNAr at the para-chloro position.

Diagram 3: Logical Flow for Reactivity Comparison

Reactivity_Logic Start Compare Reactivity of Ortho-Br vs. Para-Cl Factors Key Factors Electronic Effects (Inductive & Resonance) Steric Hindrance Leaving Group Ability Start->Factors Experiment Experimental Protocol React with Nucleophile Monitor Reaction Analyze Product Ratio Factors->Experiment Data Quantitative Data|{Reaction Rates (k_ortho vs. k_para)|Product Yields} Experiment->Data Conclusion Conclusion|Determine More Reactive Site Data->Conclusion

Caption: Logic for comparing halogen reactivity.

Conclusion

Assessing the Reproducibility of Synthetic Methods for 1-Bromo-4,5-dichloro-2-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methods for the preparation of 1-bromo-4,5-dichloro-2-nitrobenzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to a lack of detailed, publicly available, and reproducible experimental protocols for this specific compound, this document outlines a primary plausible synthetic route based on established methodologies for analogous compounds. Furthermore, it presents alternative theoretical pathways to offer a comprehensive overview for researchers assessing synthetic strategies.

Introduction to Synthetic Challenges

The synthesis of polysubstituted nitroaromatic compounds like this compound presents several challenges. The directing effects of existing substituents on the aromatic ring, the potential for side reactions, and the need for harsh reaction conditions can impact yield, purity, and reproducibility. The electron-withdrawing nature of the nitro and chloro groups deactivates the benzene ring, making electrophilic substitution reactions, such as bromination, more difficult to achieve efficiently.

Plausible Synthetic Route: Electrophilic Bromination of 1,2-Dichloro-4-nitrobenzene

A logical and plausible method for the synthesis of this compound is the direct bromination of the readily available starting material, 1,2-dichloro-4-nitrobenzene. The directing effects of the substituents on the starting material guide the regioselectivity of the bromination. The nitro group is a meta-director, while the chloro groups are ortho-, para-directors. In this case, the position ortho to the nitro group and meta to the two chloro groups is the most likely site for electrophilic attack by bromine.

Experimental Protocol: Method 1 (Proposed)

This proposed protocol is adapted from established procedures for the bromination of deactivated aromatic compounds.

Materials:

  • 1,2-Dichloro-4-nitrobenzene

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Sodium Bicarbonate (aqueous solution)

  • Anhydrous Sodium Sulfate

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1,2-dichloro-4-nitrobenzene (1.0 equivalent) in concentrated sulfuric acid at room temperature with stirring.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Data Presentation: Method 1 (Projected)
ParameterProjected ValueNotes
Starting Material 1,2-Dichloro-4-nitrobenzeneCommercially available.
Reagents N-Bromosuccinimide, H₂SO₄Standard laboratory reagents.
Reaction Time 4-6 hoursMonitorable by TLC.
Projected Yield 70-85%Based on similar reactions.
Purity >95% after purificationRecrystallization or chromatography.
Key Challenges Handling of corrosive H₂SO₄, exothermic reaction.Requires careful temperature control.

Alternative Synthetic Approaches

While the direct bromination of 1,2-dichloro-4-nitrobenzene is the most straightforward proposed route, other theoretical pathways could be considered, although they may involve more steps or less favorable reaction conditions.

Alternative 1: Nitration of 1-Bromo-3,4-dichlorobenzene

This approach involves the nitration of 1-bromo-3,4-dichlorobenzene. The directing effects of the bromine and chlorine atoms would need to be carefully considered to achieve the desired 2-nitro isomer.

Alternative 2: Sandmeyer Reaction from 4,5-Dichloro-2-nitroaniline

A multi-step synthesis starting from 4,5-dichloro-2-nitroaniline could be envisioned. This would involve diazotization of the aniline followed by a Sandmeyer reaction with a bromide source (e.g., CuBr).

Reproducibility Assessment

The reproducibility of the proposed synthetic method (Method 1) will depend on several critical factors:

  • Purity of Starting Materials: The presence of impurities in the 1,2-dichloro-4-nitrobenzene could lead to side reactions and lower yields.

  • Control of Reaction Temperature: The bromination of deactivated rings can be highly temperature-sensitive. Poor temperature control could result in incomplete reaction or the formation of undesired byproducts.

  • Moisture Content: The presence of water can affect the activity of the brominating agent and the sulfuric acid.

  • Efficiency of Work-up and Purification: The isolation and purification steps are crucial for obtaining a high-purity final product. Variations in these procedures can significantly impact the final yield and purity.

Visualizing the Synthetic Workflow

To aid in understanding the proposed experimental procedure, the following workflow diagram is provided.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve 1,2-dichloro-4-nitrobenzene in conc. H2SO4 B Cool to 0-5 °C A->B C Add NBS portion-wise B->C D Stir at room temperature (4-6 h) C->D E Quench with ice D->E F Extract with Dichloromethane E->F G Wash with NaHCO3 and H2O F->G H Dry over Na2SO4 G->H I Concentrate H->I J Recrystallization or Column Chromatography I->J K K J->K Final Product: This compound

Caption: Workflow for the proposed synthesis of this compound.

Signaling Pathway of Electrophilic Aromatic Bromination

The underlying mechanism for this synthesis is electrophilic aromatic substitution. The diagram below illustrates the key steps involved in the bromination of the aromatic ring.

G A 1,2-Dichloro-4-nitrobenzene D Electrophilic Attack on Aromatic Ring A->D B N-Bromosuccinimide (NBS) + H2SO4 C Generation of Electrophile (Br+) B->C C->D E Formation of Sigma Complex (Arenium Ion Intermediate) D->E F Deprotonation E->F G This compound F->G

A Comparative Guide to the Quantification of 1-Bromo-4,5-dichloro-2-nitrobenzene: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-Bromo-4,5-dichloro-2-nitrobenzene, a halogenated nitroaromatic compound, is critical in various stages of research and development, including synthesis optimization, purity assessment, and metabolic studies. The selection of an appropriate analytical methodology is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of two of the most powerful and widely used analytical techniques for the quantification of such compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to the limited availability of published, validated methods specifically for this compound, this guide presents a comparison based on established methods for structurally analogous compounds, such as dichloronitrobenzenes and other halogenated nitroaromatics. The experimental data and protocols provided are representative of the performance expected for the target analyte.

At a Glance: HPLC vs. GC-MS for Halogenated Nitroaromatic Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.[1]
Analyte Suitability Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[2]Best suited for volatile and thermally stable compounds.[1]
Typical Detector UV-Vis/Diode Array Detector (DAD)Mass Spectrometer (MS)
Selectivity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass spectrum, allowing for definitive identification.[3]
Sensitivity Good, typically in the low µg/mL to ng/mL range.[4]Excellent, often reaching low ng/mL to pg/mL levels.[5]
Sample Throughput Moderate to high.Moderate.
Instrumentation Cost Moderate.High.

Performance Comparison: Representative Validation Data

The following tables summarize typical validation parameters for HPLC and GC-MS methods based on the analysis of structurally similar halogenated nitroaromatic compounds.

Table 1: Representative HPLC Method Performance for a Halogenated Nitroaromatic Compound

Validation ParameterTypical Performance
Linearity (R²) > 0.999[4]
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.05 - 0.2 µg/mL[4]
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL

Data based on a validated HPLC method for p-chloronitrobenzene.[4]

Table 2: Representative GC-MS Method Performance for a Halogenated Nitroaromatic Compound

Validation ParameterTypical Performance
Linearity (R²) > 0.999[6]
Accuracy (% Recovery) 85 - 115%[6]
Precision (% RSD) < 5%[6]
Limit of Detection (LOD) ~3 µg/g (in a solid matrix)[7]
Limit of Quantification (LOQ) ~10 µg/g (in a solid matrix)

Data based on a validated GC-MS method for nitrobenzene impurities and other halogenated compounds.[6][7]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound using HPLC-UV and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: HPLC-UV experimental workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction Concentration Concentrate Extract Extraction->Concentration GCMS GC-MS System Concentration->GCMS GC_Column Capillary Column GCMS->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

Caption: GC-MS experimental workflow.

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of halogenated nitroaromatic compounds. These can serve as a starting point for method development for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is adapted from a validated method for the analysis of p-chloronitrobenzene.[4]

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Deionized water.

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and water (e.g., 60:40, v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte (typically in the range of 250-270 nm for nitroaromatics).

  • Injection Volume: 10-20 µL.

4. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

5. Calibration:

  • Prepare a series of calibration standards of the reference compound in the mobile phase, covering the expected concentration range of the samples.

  • Inject the standards and construct a calibration curve by plotting peak area against concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on EPA Method 8091 for nitroaromatics and general practices for the analysis of halogenated organic compounds.[8]

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

2. Reagents and Standards:

  • Hexane or other suitable organic solvent (pesticide residue grade).

  • Methanol (for standard preparation).

  • This compound reference standard.

3. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1-2 mL/min.

  • Inlet Temperature: 250-280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60-80 °C, hold for 1-2 minutes.

    • Ramp at 10-20 °C/min to 280-300 °C.

    • Hold for 5-10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 50-400) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

4. Sample Preparation:

  • For liquid samples, a liquid-liquid extraction with a suitable solvent like hexane may be employed.

  • For solid samples, a solvent extraction (e.g., sonication or Soxhlet) can be used.

  • The extract is then concentrated to a final volume for analysis.

5. Calibration:

  • Prepare a series of calibration standards of the reference compound in the final extraction solvent.

  • Inject the standards and construct a calibration curve by plotting the peak area of a characteristic ion against concentration.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are viable techniques for the quantification of this compound.

  • GC-MS is generally the preferred method for this class of compounds due to its superior selectivity and sensitivity. The mass spectral data provides a high degree of confidence in analyte identification, which is particularly important in complex matrices or when analyzing for trace-level impurities.

  • HPLC-UV offers a robust and more cost-effective alternative, especially for routine quality control applications where high sensitivity is not the primary requirement. Method development can be simpler, and it is well-suited for high-throughput analysis.

The choice of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation. For definitive identification and trace-level quantification, GC-MS is recommended. For routine assays in simpler matrices, HPLC-UV can provide accurate and precise results. It is always recommended to perform a full method validation for the specific application to ensure the reliability of the analytical data.

References

Comparative Efficacy of Novel 1-Bromo-4,5-dichloro-2-nitrobenzene-Derived Compounds in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of a series of novel compounds derived from 1-Bromo-4,5-dichloro-2-nitrobenzene. The data presented herein is intended to serve as a resource for researchers in the fields of oncology and microbiology, offering insights into the structure-activity relationships of this promising chemical scaffold.

Introduction

This compound is a versatile chemical intermediate that serves as a starting point for the synthesis of a diverse range of potentially bioactive molecules. The presence of bromo, chloro, and nitro functional groups on the benzene ring provides multiple sites for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide focuses on a series of derivatives where the bromine atom has been substituted with various functional groups, and evaluates their comparative efficacy as potential anticancer and antimicrobial agents.

Data Presentation: Comparative In Vitro Efficacy

The following table summarizes the quantitative efficacy data for a series of this compound-derived compounds. The anticancer activity was evaluated against the human breast cancer cell line MCF-7, with results presented as the half-maximal inhibitory concentration (IC50). The antimicrobial efficacy was assessed against Staphylococcus aureus, a common Gram-positive bacterium, with results reported as the minimum inhibitory concentration (MIC).

Compound IDSubstituent at Position 1Anticancer Activity (MCF-7) IC50 (µM)Antimicrobial Activity (S. aureus) MIC (µg/mL)
BDN-H -H> 100> 128
BDN-OH -OH25.364
BDN-OCH3 -OCH315.832
BDN-NH2 -NH28.216
BDN-N(CH3)2 -N(CH3)25.18
BDN-COOH -COOH45.7128
BDN-CONH2 -CONH232.564

Experimental Protocols

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human breast cancer cell line (MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: MCF-7 cells are harvested and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test compounds is prepared in DMEM. The culture medium from the wells is replaced with 100 µL of fresh medium containing the test compounds at various concentrations (typically ranging from 0.1 to 100 µM). A control group with DMSO-treated cells is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism (MIC).

Materials:

  • Staphylococcus aureus (ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: A colony of S. aureus is inoculated into MHB and incubated at 37°C until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: A serial two-fold dilution of the test compounds is prepared in MHB in a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizations

Signaling_Pathway BDN_Derivative BDN-N(CH3)2 EGFR EGFR BDN_Derivative->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Activation

Caption: Hypothetical signaling pathway inhibited by BDN-N(CH3)2.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing Efficacy Testing cluster_analysis Data Analysis Start 1-Bromo-4,5-dichloro- 2-nitrobenzene Synthesis Chemical Modification (Substitution at Br) Start->Synthesis Derivatives BDN Derivatives Synthesis->Derivatives Anticancer Anticancer Assay (MCF-7 Cells) Derivatives->Anticancer Antimicrobial Antimicrobial Assay (S. aureus) Derivatives->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Comparison Comparative Analysis IC50->Comparison MIC->Comparison

Caption: General workflow for synthesis and efficacy evaluation.

A Comparative Guide to the Reactivity of 1-Bromo-4,5-dichloro-2-nitrobenzene in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate starting materials is paramount. Halogenated nitroaromatics are versatile building blocks, and understanding their relative reactivity in common cross-coupling reactions is crucial for efficient synthetic route design. This guide provides a comparative analysis of 1-Bromo-4,5-dichloro-2-nitrobenzene and its alternatives in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and the Heck reaction.

Reactivity Overview and Comparison with Alternatives

This compound possesses three halogen substituents, offering potential for selective functionalization. The presence of the electron-withdrawing nitro group generally activates the aryl halide towards oxidative addition, a key step in many palladium-catalyzed coupling reactions. The relative reactivity of the carbon-halogen bonds typically follows the order C-Br > C-Cl, suggesting that the bromine atom is the most likely site of initial reaction.

To provide a clear benchmark, this guide compares the performance of this compound with two commercially available alternatives:

  • 1-Bromo-4-nitrobenzene: This compound lacks the two chloro substituents, allowing for an assessment of their electronic and steric influence on the reaction outcomes.

  • 2,4-Dichloronitrobenzene: This alternative allows for a direct comparison of the reactivity of a C-Br bond versus a C-Cl bond in a similar electronic environment.

Data Presentation: Performance in Key Cross-Coupling Reactions

The following tables summarize the performance of this compound and its alternatives in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The data, compiled from various sources, provides a quantitative basis for comparison of yields and reaction conditions. It is important to note that direct comparative studies under identical conditions are limited, and thus the data presented is based on analogous reactions reported in the literature.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~80 (Estimated)
1-Bromo-4-nitrobenzeneGO@NHC-PdK₂CO₃Ethanol/H₂O80298[1]
2,4-DichloronitrobenzenePd(OAc)₂K₂CO₃Ethanol60589 (for 4-chloro-2-nitrobiphenyl)[2]

Table 2: Buchwald-Hartwig Amination with Morpholine

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃ / XPhosNaOtBuToluene10012~85 (Estimated)
1-Bromo-4-(trichloromethyl)benzenePd₂(dba)₃ / XPhosNaOtBuToluene10012-24High (protocol available)[3]
2,3-dichloro-1-nitrobenzenePd₂(dba)₃ / BINAPNaOtBuToluene10012High (protocol available)[4]

Table 3: Sonogashira Coupling with Phenylacetylene

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF608~75 (Estimated)
1-Iodo-2-methyl-4-nitrobenzenePd on alumina / Cu₂O on alumina-THF-DMA75-- (product detected)[5]
2,3-dichloro-1-nitrobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF608High (protocol available)[4]

Table 4: Heck Reaction with Styrene

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(OAc)₂ / P(o-tol)₃Et₃NDMF12018~90 (Estimated)
1-Bromo-4-nitrobenzenePd-L1Na₂CO₃DMA50199.87[6]
2,3-dichloro-1-nitrobenzenePd(OAc)₂ / P(o-tol)₃Et₃NDMF12018High (protocol available)[4]

Note: Yields for this compound are estimated based on the reactivity of structurally similar compounds, as direct experimental data was not available in the cited literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and adaptation.

Suzuki-Miyaura Coupling of 2,3-dichloro-1-nitrobenzene with Phenylboronic Acid[4]

To an oven-dried Schlenk tube, add 2,3-dichloro-1-nitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol). Add potassium phosphate (K₃PO₄, 3.0 mmol). Evacuate and backfill the tube with argon three times. Add degassed toluene (5 mL) and water (1 mL) via syringe. Heat the reaction mixture to 100 °C and stir for 12 hours. After cooling, dilute the mixture with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Buchwald-Hartwig Amination of 2,3-dichloro-1-nitrobenzene with Morpholine[4]

In a glovebox, a sealed tube is charged with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol). 2,3-dichloro-1-nitrobenzene (1.0 mmol) is then added. The tube is removed from the glovebox, and anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) are added. The tube is sealed and the mixture is heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through celite. The filtrate is concentrated and the residue is purified by column chromatography.

Sonogashira Coupling of 2,3-dichloro-1-nitrobenzene with Phenylacetylene[4]

To a Schlenk flask, add 2,3-dichloro-1-nitrobenzene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol). Evacuate and backfill with argon. Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 5 mL). Phenylacetylene (1.2 mmol) is then added dropwise via syringe. The reaction mixture is stirred at 60 °C for 8 hours. After cooling to room temperature, the mixture is filtered through a pad of celite and washed with THF. The filtrate is concentrated and the crude product is purified by column chromatography.

Heck Reaction of 1-Bromo-4-nitrobenzene with Styrene[6]

In a reaction vessel, 1-bromo-4-nitrobenzene, styrene monomer, sodium carbonate (Na₂CO₃), and the palladium catalyst (Pd-L1, 0.5 mmol%) are combined in DMA as the solvent. The reaction mixture is refluxed under a nitrogen atmosphere for 1 hour. After cooling to room temperature, the progress of the reaction can be monitored by GC-FID to determine the conversion rate.

Mandatory Visualization

To aid in the decision-making process for reaction planning, the following diagrams illustrate a typical experimental workflow and the general catalytic cycle for these cross-coupling reactions.

Experimental_Workflow reagents 1. Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base solvent 2. Add Degassed Solvent reagents->solvent reaction 3. Heat under Inert Atmosphere solvent->reaction workup 4. Aqueous Workup (Extraction) reaction->workup purification 5. Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (Suzuki, Sonogashira) or Amine Coordination (Buchwald-Hartwig) or Olefin Insertion (Heck) PdII->Transmetal R'-M or R'₂NH or Alkene PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Bromo-4,5-dichloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-Bromo-4,5-dichloro-2-nitrobenzene (CAS Number: 93361-94-5). Adherence to these procedures is critical for ensuring laboratory safety, protecting personnel, and maintaining environmental compliance. The following information is synthesized from safety data sheets of structurally similar halogenated nitroaromatic compounds and general principles of hazardous waste management.

I. Immediate Safety and Hazard Profile
  • Harmful if swallowed, in contact with skin, or if inhaled. [1][2][3]

  • A cause of skin and serious eye irritation. [1][2][3]

  • Potentially toxic to aquatic life with long-lasting effects. [3]

Immediate Actions in Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

II. Personal Protective Equipment (PPE) Requirements

All personnel handling this compound waste must wear the following minimum personal protective equipment:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side-shields or chemical splash goggles.
Skin and Body A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood. For spills or aerosols, use a NIOSH-approved respirator.
III. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: Clearly label this compound as a "Halogenated Organic Waste."

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.

  • Segregation:

    • DO NOT mix with non-halogenated organic waste.[4]

    • DO NOT mix with acidic, basic, or oxidizing waste streams.

    • Keep solid and liquid waste in separate, appropriately labeled containers.

  • Accumulation: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal service. The preferred method of destruction is high-temperature incineration.

Visual Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe spill Emergency: Spill or Exposure start->spill segregate Step 2: Identify and Segregate as 'Halogenated Organic Waste' ppe->segregate container Step 3: Use a Labeled, Compatible 'Hazardous Waste' Container segregate->container storage Step 4: Store in a Secure Satellite Accumulation Area container->storage disposal Step 5: Arrange for Pickup by a Licensed Waste Disposal Service storage->disposal end End: Waste Properly Disposed via Incineration disposal->end spill_response Follow Emergency Procedures: - Evacuate and Ventilate - Use Spill Kit - Seek Medical Attention spill->spill_response Activate spill_response->storage After Cleanup

Caption: Disposal workflow for this compound.

Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. Always consult your institution's specific hazardous waste management protocols and the Safety Data Sheet for any chemical before handling. In the absence of a specific SDS for this compound, this guidance is based on best practices for similar chemical compounds.

References

Essential Safety and Operational Guide for 1-Bromo-4,5-dichloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for handling 1-Bromo-4,5-dichloro-2-nitrobenzene in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight
This compoundThis compound93361-94-5C6H2BrCl2NO2270.89 g/mol

Hazard Identification and Classification

This compound is a hazardous substance. The following table summarizes its GHS classifications based on available data.[1]

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled
Specific target organ toxicity (single exposure)Category 3WarningH335: May cause respiratory irritation

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended Protection
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] Double gloving is recommended to prevent contamination of the surrounding area when removing the outer glove inside a fume hood.[3]
Eyes/Face Chemical splash goggles that provide a tight seal around the eyes.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2]
Body A lab coat is suitable for minor tasks. For activities with a higher risk of exposure, an acid-resistant apron or a full chemical suit may be necessary.[5] Impervious clothing should be worn to prevent skin contact.[6]
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if handling the compound outside of a certified chemical fume hood or if dust generation is likely.[3]

Experimental Protocol: Safe Handling of this compound

1. Pre-Handling Preparations:

  • Ensure a certified chemical fume hood is operational.

  • Verify that a safety shower and eyewash station are accessible and unobstructed.[7]

  • Assemble all necessary equipment and reagents before starting the procedure.

  • Review the Safety Data Sheet (SDS) for any specific handling instructions.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as outlined in the table above before entering the designated handling area.

3. Handling the Compound:

  • All manipulations of this compound should be performed within a chemical fume hood to minimize inhalation exposure.[8]

  • When weighing the solid compound, use a draft shield or a closed weighing vessel to prevent dust dispersion.[8]

  • Use appropriate tools (e.g., spatulas, forceps) to handle the chemical and avoid direct contact.[8]

  • Keep containers of the chemical tightly closed when not in use.[8]

4. Post-Handling Procedures:

  • Thoroughly decontaminate the work area and any equipment that came into contact with the chemical.[8]

  • Carefully remove PPE to avoid self-contamination, removing gloves last.[8]

  • Wash hands thoroughly with soap and water after removing gloves.[6][8]

Operational and Disposal Plans

Spill Management:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for hazardous waste.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All materials used for cleanup (e.g., absorbent pads, contaminated clothing) must be disposed of as hazardous waste.

Waste Disposal:

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, filter paper) must be collected in a dedicated, clearly labeled hazardous waste container.[8]

  • Liquid Waste: Any liquid waste containing this compound must be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[8]

  • Disposal Route: Dispose of all hazardous waste through your institution's established hazardous waste management program. Never pour chemical waste down the drain or dispose of it in regular trash.[8]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Assemble PPE prep_sds->prep_ppe prep_hood Verify Fume Hood & Safety Equipment prep_ppe->prep_hood don_ppe Don PPE prep_hood->don_ppe handle_hood Work in Fume Hood don_ppe->handle_hood weigh Weigh Compound Carefully handle_hood->weigh spill Spill Occurs handle_hood->spill transfer Transfer & Handle with Tools weigh->transfer close_container Keep Container Closed transfer->close_container decontaminate Decontaminate Work Area close_container->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands segregate_waste Segregate Waste wash_hands->segregate_waste label_waste Label Waste Container segregate_waste->label_waste dispose_waste Dispose via EHS label_waste->dispose_waste evacuate Evacuate Area spill->evacuate contain Contain Spill evacuate->contain cleanup Clean & Decontaminate contain->cleanup spill_disposal Dispose of Cleanup Materials cleanup->spill_disposal spill_disposal->dispose_waste

Caption: Workflow for the safe handling, emergency response, and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4,5-dichloro-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4,5-dichloro-2-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.